molecular formula C10H8BrNS B1442391 2-(Bromomethyl)-4-phenylthiazole CAS No. 78502-79-1

2-(Bromomethyl)-4-phenylthiazole

Cat. No.: B1442391
CAS No.: 78502-79-1
M. Wt: 254.15 g/mol
InChI Key: MYRGZTAFPPWJGI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-phenylthiazole (CAS 78502-79-1) is a valuable chemical building block in organic synthesis and medicinal chemistry research. With the molecular formula C 10 H 8 BrNS and a molecular weight of 254.15 g·mol −1 , this compound is a key precursor for the synthesis of diverse heterocyclic frameworks . The core research value of this compound lies in its role as a versatile synthon, particularly in the construction of complex thiazole-based hybrids. These hybrids are of significant interest in drug discovery due to the privileged status of the thiazole pharmacophore, which is found in various FDA-approved drugs and natural products . The bromomethyl group serves as a reactive handle for further functionalization, enabling its use in nucleophilic substitution reactions and cyclization processes. This compound is specifically utilized in the development of novel therapeutic agents. Research applications include its use as a key intermediate in the synthesis of thiazolyl-pyrazoline and thiazolyl-pyrazole hybrids via methods such as the Hantzsch-thiazole synthesis . The resulting molecular hybrids have demonstrated a broad spectrum of pharmacological potentials in preclinical research, including anticancer, antibacterial, antifungal, and anti-inflammatory activities . This makes this compound a critical reagent for researchers aiming to explore new chemical space and develop compounds with enhanced efficacy and reduced toxicity. Please Note: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes and should be used exclusively by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRGZTAFPPWJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703877
Record name 2-(Bromomethyl)-4-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78502-79-1
Record name 2-(Bromomethyl)-4-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Bromomethyl)-4-phenylthiazole CAS number 78502-79-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Bromomethyl)-4-phenylthiazole (CAS: 78502-79-1)

Executive Summary

This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group appended to a biologically significant phenylthiazole scaffold, renders it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, core reactivity, mechanistic nuances, and strategic applications in drug discovery. The protocols and insights herein are designed to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in their synthetic endeavors.

Core Compound Identity and Physicochemical Properties

This compound is a substituted thiazole derivative that serves primarily as an electrophilic agent for introducing the 4-phenylthiazole-2-methyl moiety into target molecules. Its properties are summarized below.

PropertyValueReference(s)
CAS Number 78502-79-1[1]
IUPAC Name 2-(bromomethyl)-4-phenyl-1,3-thiazole[1]
Molecular Formula C₁₀H₈BrNS[1]
Molecular Weight 254.15 g/mol [1]
Appearance Light yellow oil which may solidify upon refrigeration[2]
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=N2)CBr[1]
Storage Conditions Store under inert atmosphere, refrigerated (2-8°C)[3]

Synthesis Methodologies: A Practical Approach

The synthesis of this compound is most reliably achieved through the bromination of its corresponding alcohol precursor. This method offers high yields and operational simplicity.

Primary Synthesis Route: Bromination of (4-phenylthiazol-2-yl)methanol

The conversion of the hydroxymethyl group to a bromomethyl group is a standard transformation efficiently mediated by phosphorus tribromide (PBr₃). The hydroxyl group, a poor leaving group, is converted into a phosphite ester, which is an excellent leaving group, allowing for a subsequent Sₙ2 displacement by the bromide ion.

Objective: To synthesize this compound from (4-phenylthiazol-2-yl)methanol.[2]

Materials:

  • (4-phenylthiazol-2-yl)methanol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.45 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Dissolve (4-phenylthiazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (approx. 5 mL per 1 mmol of substrate) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Slowly add phosphorus tribromide (0.45 eq) dropwise to the stirred solution. A thick white precipitate may form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature (20-22°C) for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding crushed ice.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and saturated NaHCO₃ solution to neutralize excess acid.

  • Separate the organic layer. Wash it sequentially with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid or oil can be purified by silica gel column chromatography (eluent: toluene or a hexane/ethyl acetate gradient) to yield this compound as a light yellow solid.[2]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A (4-phenylthiazol-2-yl)methanol in anhydrous DCM B Cool to 0°C (Ice Bath) A->B C Add PBr₃ dropwise B->C D Stir at RT for 4h C->D E Quench with Ice D->E F EtOAc/NaHCO₃ Extraction E->F G Dry & Concentrate F->G H Silica Gel Chromatography G->H I Final Product H->I

Caption: Workflow for the synthesis of this compound.

Foundational Synthesis: The Hantzsch Thiazole Synthesis

While not a direct route to the title compound, the Hantzsch synthesis is fundamental for creating the 4-phenylthiazole core. It typically involves the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a source of thiourea.[4][5] This reaction reliably produces 2-amino-4-phenylthiazole, a versatile precursor that can be further modified to introduce the desired bromomethyl group, although this requires multiple subsequent steps (e.g., Sandmeyer reaction, functional group interconversion).

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond. The methylene carbon is highly electrophilic and readily participates in nucleophilic substitution reactions.

The Sₙ2 Reaction Pathway

The primary mechanism of reaction is a bimolecular nucleophilic substitution (Sₙ2). The carbon atom of the bromomethyl group is sterically unhindered and is activated by the electronegative bromine atom, making it an excellent substrate for attack by a wide range of nucleophiles.

Key Mechanistic Features:

  • Electrophilic Carbon: The C-Br bond is polarized, rendering the carbon atom electron-deficient.

  • Good Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group.

  • Anchimeric Assistance: It is plausible that the lone pairs on the thiazole's sulfur or nitrogen atoms can provide anchimeric assistance, stabilizing the transition state of the Sₙ2 reaction and enhancing the reactivity of the substrate, a phenomenon observed in similar heterocyclic systems.[6]

Caption: Generalized Sₙ2 mechanism for this compound.

Scope of Synthetic Transformations

This compound is an ideal substrate for building molecular complexity. It reacts cleanly with a diverse array of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

Nucleophile ClassNucleophile ExampleResulting Functional Group
AminesR₂NHTertiary Amine (R₂N-CH₂-Th)
ThiolsRSHThioether (RS-CH₂-Th)
Alcohols/PhenolsROH / ArOHEther (RO-CH₂-Th)
CarboxylatesRCOO⁻Ester (RCO-O-CH₂-Th)
AzidesN₃⁻Azide (N₃-CH₂-Th)
CyanidesCN⁻Nitrile (NC-CH₂-Th)
EnolatesR-C(O)-CH⁻-R'C-Alkylated Ketone

Th = 4-phenylthiazol-2-yl moiety

Strategic Applications in Drug Discovery

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[6][7] Its ability to engage in hydrogen bonding and its favorable metabolic profile make it a desirable core structure. This compound provides a direct entry point for elaborating this scaffold.

Derivatives of 2-aminothiazoles have demonstrated a wide spectrum of biological activities, including:

  • Anticancer[7][8]

  • Antimicrobial (antibacterial and antifungal)[7][9]

  • Anti-inflammatory[7]

  • Enzyme Inhibition (e.g., Xanthine Oxidase)[10]

G A 2-(Bromomethyl)- 4-phenylthiazole C Parallel Synthesis (Sₙ2 Reaction) A->C B Nucleophile Library (R-Nu) B->C D Compound Library (R-Nu-CH₂-Thiazole) C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Drug Candidate G->H

Caption: Role of this compound in a drug discovery workflow.

Protocol: Synthesis of a Model N-Substituted Derivative

Objective: To synthesize 2-((diethylamino)methyl)-4-phenylthiazole, a representative Sₙ2 product.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add diethylamine (2.5 eq) to the suspension and stir the mixture at room temperature.

  • Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 40-50°C.

  • Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by silica gel chromatography to obtain the pure tertiary amine.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The disappearance of the bromomethyl singlet (around δ 4.8 ppm) and the appearance of signals corresponding to the diethylamino group would be indicative of success.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

  • Hazard Classifications: Acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage or irritation.[11][12] May also cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][13]

  • Handling Precautions: Avoid creating dust or aerosols. Avoid all contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][14]

  • First Aid Measures:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3] Recommended storage temperature is 2-8°C.

References

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  • AK Scientific, Inc. 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole Safety Data Sheet. 13

  • Sigma-Aldrich. 2-bromo-4-phenylthiazole safety. 15

  • Alfa Chemistry. CAS 78502-79-1 this compound. 1

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. 9

  • BLD Pharm. 78502-79-1 | this compound. 3

  • 2a biotech. This compound. 16

  • Alchem Pharmtech. CAS 78502-79-1 | this compound. 17

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Rasayan J. Chem. 4

  • MedchemExpress. Safety Data Sheet - 2-Amino-4-phenylthiazole. 14

  • MedchemExpress. Safety Data Sheet - 2,4-Dibromothiazole. 18

  • ResearchGate. Synthesis of 2–bromo–4–phenylthiazole. 19

  • ChemShuttle. Material Safety Data Sheet. 11

  • ChemicalBook. This compound price. 20

  • ResearchGate. Synthesis of 2-aminothiazole derivatives. 5

  • Benchchem. 2-(Bromomethyl)thiazole | CAS 131654-56-3. 21

  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution.... National Institutes of Health (NIH). 6

  • ResearchGate. Scheme 1Synthesis of 2-amino-4-phenylthiazole from acetophenone.... 22

  • Benchchem. 2-Bromo-5-phenylthiazole | 133311-51-0. 23

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. 24

  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. 25

  • ResearchGate. Synthesis of 2-bromo-4-phenylthiazole. 26

  • Benchchem. Applications of 2-Phenylthiazole Derivatives in Drug Discovery. 27

  • Benchchem. Reactivity of 4-(Methoxymethyl)thiazole with Electrophiles and Nucleophiles. 28

  • Sigma-Aldrich. 2-bromo-4-phenylthiazole properties. Link

  • PubChem. 2-(Bromomethyl)-4-phenyl-1,3-thiazole. 29

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 7

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). 8

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. 30

  • Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. PubMed. 10

  • Sigma-Aldrich. 2-Bromo-4-phenylthiazole 97%. 12

  • Structure-activity relationship studies of benzothiazole-phenyl analogs.... National Institutes of Health (NIH). 31

  • Google Patents. A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids. 32

  • ChemicalBook. This compound synthesis. 2

  • ResearchGate. An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. 33

Sources

A Technical Guide to the Chemical Properties and Applications of 2-(Bromomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Bromomethyl)-4-phenylthiazole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique architecture, combining a stable phenylthiazole core with a highly reactive bromomethyl group, establishes it as a versatile electrophilic intermediate for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic signature, synthesis protocols, and core reactivity. We delve into its applications as a precursor for developing novel therapeutic agents, supported by detailed experimental methodologies and safety protocols designed for researchers and drug development professionals.

Core Chemical Identity and Structure

This compound is an organic compound featuring a central thiazole ring substituted at the 2-position with a bromomethyl group and at the 4-position with a phenyl group. This arrangement confers both stability from the aromatic systems and high reactivity from the alkyl bromide moiety.

PropertyValueSource(s)
CAS Number 78502-79-1[1][2][3]
Molecular Formula C₁₀H₈BrNS[1][3]
Molecular Weight 254.15 g/mol [1][3]
IUPAC Name 2-(bromomethyl)-4-phenyl-1,3-thiazole[1]
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=N2)CBr[1]
InChIKey MYRGZTAFPPWJGI-UHFFFAOYSA-N[1]

Caption: Figure 1: Structure of this compound.

Physicochemical Properties

The physical properties of this compound are characteristic of a moderately sized, functionalized aromatic molecule. While comprehensive experimental data is not uniformly available in the literature, its properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyValueNotesSource(s)
Physical State SolidBased on analogs like 2-Bromo-4-phenylthiazole.[4]
Melting Point Data not available.The related compound 2-Bromo-4-phenylthiazole melts at 55-59 °C. The bromomethyl derivative is expected to have a distinct but comparable melting point.[4]
Boiling Point Data not available.Likely to decompose upon heating at atmospheric pressure.[3]
Solubility Poorly soluble in water. Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, DMF).Predicted based on its largely nonpolar aromatic structure.
Storage Store at room temperature, sealed in a dry environment.Recommended to protect from moisture and light to prevent degradation.[3]

Spectroscopic Profile: A Guide to Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most diagnostic tool for this molecule.

    • δ ~7.20-8.00 ppm (m, 6H): This multiplet region corresponds to the five protons of the phenyl ring and the single proton on the thiazole ring (H-5).

    • δ ~4.70 ppm (s, 2H): A sharp singlet integrating to two protons is the key signature of the bromomethyl (-CH₂Br) group. Its downfield shift is due to the deshielding effect of the adjacent bromine atom and the thiazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~168-172 ppm: Expected chemical shift for the C2 carbon of the thiazole ring, attached to the bromomethyl group.

    • δ ~155-158 ppm: Expected for the C4 carbon of the thiazole ring, attached to the phenyl group.

    • δ ~125-135 ppm: A series of peaks corresponding to the carbons of the phenyl ring.

    • δ ~115-120 ppm: Expected for the C5 carbon of the thiazole ring.

    • δ ~30-35 ppm: The characteristic signal for the bromomethyl (-CH₂Br) carbon.

  • IR (Infrared) Spectroscopy:

    • ~3100-3000 cm⁻¹: C-H stretching from the aromatic rings.

    • ~1600, 1480, 1440 cm⁻¹: C=C and C=N stretching vibrations characteristic of the phenyl and thiazole rings.

    • ~1200-1000 cm⁻¹: Fingerprint region containing C-N and C-S stretching bands.

    • ~700-600 cm⁻¹: A strong band corresponding to the C-Br stretching vibration.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 253 and 255 (for ⁷⁹Br and ⁸¹Br isotopes).

    • Major Fragment: Loss of the bromine atom (M-Br)⁺ would result in a significant fragment at m/z 174, corresponding to the [C₁₀H₈NS]⁺ cation.

Synthesis and Purification

The most reliable and common method for synthesizing the 4-phenylthiazole core is the Hantzsch Thiazole Synthesis . This protocol can be adapted to produce the desired 2-(bromomethyl) derivative.

Synthetic Rationale

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For this compound, a logical approach involves reacting α-bromoacetophenone with a thioamide that can provide the 2-(bromomethyl) functionality, or by modifying a precursor like 2-amino-4-phenylthiazole. A direct and efficient method involves the reaction between α-bromoacetophenone and thiourea, followed by subsequent modification.[5][6]

synthesis_workflow cluster_reactants Step 1: Hantzsch Condensation cluster_reaction1 cluster_reaction2 Step 2: Sandmeyer-type Reaction cluster_reaction3 Step 3: Radical Bromination reac1 α-Bromoacetophenone cond1 Reflux in Ethanol (e.g., 6-8 hours) reac1->cond1 reac2 Thiourea reac2->cond1 prod1 2-Amino-4-phenylthiazole cond1->prod1 reac3 Sodium Nitrite (NaNO₂) HBr, CuBr prod1->reac3 Diazotization prod2 2-Bromo-4-phenylthiazole reac3->prod2 reac4 N-Bromosuccinimide (NBS) AIBN or Light prod2->reac4 Requires a methyl precursor* (Alternative Route) final_prod This compound reac4->final_prod caption Figure 2: A plausible multi-step synthesis workflow. *A more direct route from a different thioamide might be possible.

Caption: Figure 2: A plausible multi-step synthesis workflow.

Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Precursor)

This protocol describes the synthesis of the common precursor, which can then be chemically modified to the target compound.

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add α-bromoacetophenone (10.0 g, 50.2 mmol) and thiourea (4.2 g, 55.2 mmol).

  • Solvent Addition: Add 100 mL of ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 7:3). The reaction is typically complete within 4-6 hours.[6]

  • Workup: After completion, cool the reaction mixture to room temperature and then pour it over crushed ice or into cold water (200 mL).

  • Neutralization & Precipitation: Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or dilute ammonia until the pH is ~7-8. A solid product should precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude 2-amino-4-phenylthiazole can be purified by recrystallization from hot ethanol to yield the pure product.

Self-Validation Note: The identity and purity of the precursor should be confirmed by melting point analysis and spectroscopy (¹H NMR, MS) before proceeding to subsequent steps to generate the bromomethyl derivative.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is anchored in the reactivity of the bromomethyl group, which acts as a potent electrophile.

The Bromomethyl Group: An Electrophilic Handle

The carbon atom of the -CH₂Br group is highly susceptible to nucleophilic attack via an S_N2 (bimolecular nucleophilic substitution) mechanism. The stability of the thiazole ring and the excellent leaving group ability of the bromide ion (Br⁻) drive these reactions efficiently under mild conditions. This reactivity makes the compound a premier alkylating agent.

Key Transformations in Drug Discovery

This molecule serves as a central hub for generating libraries of derivatives. By reacting it with various nucleophiles, researchers can systematically modify the structure to probe structure-activity relationships (SAR).

  • Reaction with Amines (N-Alkylation): Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively. This is a fundamental method for linking the phenylthiazole core to other pharmacophores.

  • Reaction with Thiols (S-Alkylation): Thiols react to form stable thioether linkages, a common motif in bioactive molecules.

  • Reaction with Alcohols/Phenols (O-Alkylation): Alcohols and phenols can be alkylated to form ethers, often requiring a base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile first.

  • Reaction with Carboxylates: Carboxylate salts react to form ester linkages, which can serve as prodrugs that are later hydrolyzed in vivo.

reactivity_hub cluster_derivatives Derivative Classes center 2-(Bromomethyl)- 4-phenylthiazole amines Amine Derivatives (C-N Bond) center->amines R₂NH thioethers Thioether Derivatives (C-S Bond) center->thioethers RSH ethers Ether Derivatives (C-O Bond) center->ethers ROH, Base esters Ester Derivatives (C-O Bond) center->esters RCOOH, Base others Cyanides, Azides, etc. (C-C, C-N Bonds) center->others NaCN, NaN₃ caption Figure 3: Role as a central intermediate for generating diverse chemical entities.

Caption: Figure 3: Role as a central intermediate for generating diverse chemical entities.

Significance in Medicinal Chemistry

The phenylthiazole moiety is a "privileged scaffold" found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] By using this compound, drug development professionals can rapidly synthesize and screen novel derivatives for therapeutic potential. For example, attaching different substituted amines can modulate a compound's solubility, cell permeability, and binding affinity to a biological target.[8][10]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound requires careful handling to ensure laboratory safety.

  • Hazard Identification:

    • Acute Toxicity: Likely harmful if swallowed.[11]

    • Irritation: Expected to cause skin and serious eye irritation/damage.[12][13]

    • Sensitization: May cause an allergic skin reaction.[12]

  • Handling Precautions:

    • Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13]

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

Conclusion

This compound is a high-value synthetic intermediate characterized by its predictable reactivity and strategic importance in medicinal chemistry. The combination of a stable aromatic core and a potent electrophilic bromomethyl group provides a robust platform for the synthesis of diverse molecular libraries. A thorough understanding of its chemical properties, spectroscopic signatures, and handling requirements is essential for leveraging its full potential in the research and development of novel, biologically active compounds.

References

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  • Thor Specialities (UK) LTD. (2019). Safety data sheet. Retrieved from thor.com. [Link]

  • Shinde, S. A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Jundishapur Journal of Natural Pharmaceutical Products. [Link]

  • Kamal, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Shreyas, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Future Journal of Pharmaceutical Sciences. [Link]

  • Szałabska, K., et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. European Journal of Medicinal Chemistry. [Link]

  • Hamed, F. M., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal. [Link]

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Sources

2-(Bromomethyl)-4-phenylthiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Bromomethyl)-4-phenylthiazole: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

The thiazole ring is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds and natural products. Within this class, the 2-phenylthiazole motif has garnered significant attention from the medicinal chemistry community, serving as a "privileged structure" in the design of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][3][4]

This compound (CAS: 78502-79-1) is a pivotal synthetic intermediate that provides a direct and efficient route to introduce the 4-phenylthiazole pharmacophore into more complex molecular architectures. The presence of the highly reactive bromomethyl group makes it an exceptionally versatile building block for researchers and drug development professionals. This guide offers a comprehensive technical overview of its chemical properties, synthesis methodologies, reactivity, and key applications, providing field-proven insights for its effective utilization in research and development.

Core Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

PropertyValueReference
IUPAC Name 2-(bromomethyl)-4-phenyl-1,3-thiazole[5]
CAS Number 78502-79-1[5][6][7]
Molecular Formula C₁₀H₈BrNS[5]
Molecular Weight 254.15 g/mol [5][7]
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=N2)CBr[5]
Appearance Light yellow oil or solid[8]
Storage Sealed in dry, Room Temperature[7]

Synthesis Methodologies

The synthesis of this compound can be approached from two primary strategic standpoints: the de novo construction of the thiazole ring followed by functionalization, or the direct functional group interconversion of a pre-existing, substituted thiazole.

Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch synthesis is a classic and highly reliable method for constructing the thiazole ring itself. It involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea.[9] This approach is fundamental when building the core scaffold from simple precursors. The synthesis of 2-amino-4-phenylthiazole, a direct precursor to the title compound's synthetic starting material, exemplifies this workflow.

Hantzsch_Synthesis_Workflow reagents α-Bromoacetophenone + Thiourea conditions Ethanol (Solvent) Reflux (78°C) reagents->conditions intermediate Cyclocondensation Intermediate conditions->intermediate Reaction product 2-Amino-4-phenylthiazole (Precursor) intermediate->product Dehydration Bromination_Reaction start_material (4-phenylthiazol-2-yl)methanol reagent Phosphorus Tribromide (PBr₃) Dichloromethane (DCM) start_material->reagent product This compound reagent->product 0°C to 22°C SN2_Reaction reactant This compound product Substituted Thiazole Derivative reactant->product Sₙ2 Attack nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-COO⁻) leaving_group Bromide Ion (Br⁻) product->leaving_group Displacement CYP51_Inhibition lanosterol Lanosterol cyp51 CYP51 Enzyme lanosterol->cyp51 ergosterol Ergosterol (Fungal Membrane Integrity) cyp51->ergosterol Biosynthesis inhibitor 2-Phenylthiazole Derivative inhibitor->cyp51 Inhibition

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A Senior Application Scientist's Guide to the Synthesis of 2-(Bromomethyl)-4-phenylthiazole: Core Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(Bromomethyl)-4-phenylthiazole is a pivotal building block in medicinal chemistry and drug development. Its reactive bromomethyl group, coupled with the stable and biologically relevant phenylthiazole core, makes it an invaluable synthon for introducing the 4-phenylthiazole-2-yl-methyl moiety into a wide array of potential therapeutic agents. This guide provides an in-depth technical overview of the primary synthetic pathway for this compound, focusing on the selection of starting materials, mechanistic rationale, and detailed experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this synthesis.

Strategic Overview: A Three-Step Approach to the Target Molecule

The most logical and widely employed synthetic route to this compound is a three-step sequence commencing with the renowned Hantzsch thiazole synthesis. This strategy is favored for its reliability, scalability, and the ready availability of the initial starting materials. The overall transformation is depicted below:

Synthetic_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Bromination A Phenacyl Bromide + Thiourea B 2-Amino-4-phenylthiazole A->B Reflux C 2-(Hydroxymethyl)-4-phenylthiazole B->C 1. NaNO₂, H₂SO₄ 2. H₂O, Δ D This compound C->D PBr₃

Caption: Overall synthetic workflow for this compound.

Part 1: The Cornerstone - Hantzsch Synthesis of 2-Amino-4-phenylthiazole

The initial and most critical step is the construction of the thiazole ring itself. The Hantzsch thiazole synthesis, a classic condensation reaction, provides an efficient route to the key intermediate, 2-amino-4-phenylthiazole.[1]

Starting Materials:

  • α-Haloketone: Phenacyl bromide (2-bromoacetophenone) is the most common choice. Alternatively, acetophenone can be used in conjunction with a brominating agent like iodine or N-bromosuccinimide (NBS) to generate the α-bromoketone in situ.[2]

  • Thioamide: Thiourea is the reagent of choice to install the 2-amino group.

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism phenacyl Phenacyl Bromide intermediate1 S-Alkylation Intermediate phenacyl->intermediate1 Nucleophilic Attack (SN2) thiourea Thiourea thiourea->intermediate1 intermediate2 Thiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization hydroxythiazoline Hydroxythiazoline Intermediate intermediate2->hydroxythiazoline Tautomerization product 2-Amino-4-phenylthiazole hydroxythiazoline->product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Expert Insights: The initial S-alkylation is a classic SN2 reaction. The choice of solvent can influence the reaction rate, with polar protic solvents like ethanol being common. The subsequent intramolecular cyclization is driven by the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon. The final dehydration step is often acid-catalyzed and leads to the stable aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a robust and widely cited method.

Materials:

  • Phenacyl bromide (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenacyl bromide (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).

  • Heat the reaction mixture to reflux (approximately 78 °C).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • The crude product can be purified by recrystallization from hot ethanol to yield 2-amino-4-phenylthiazole as a solid.[1]

Yield: Typically high, often exceeding 80-90%.

Part 2: Functional Group Transformation - Synthesis of 2-(Hydroxymethyl)-4-phenylthiazole

With the core thiazole structure in hand, the next strategic move is to replace the 2-amino group with a hydroxymethyl group. This is achieved through a diazotization reaction followed by hydrolysis.

Starting Material:

  • 2-Amino-4-phenylthiazole

Reagents:

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

Mechanism: The 2-amino group is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is an excellent leaving group (N₂) and can be displaced by water upon heating to form the corresponding alcohol. While a direct hydroxymethylation following diazotization is less commonly documented for this specific substrate, a well-established alternative involves the hydrolysis of a related ester. For a more direct, albeit potentially lower-yielding route from the amine, the diazonium salt can be reacted with an aqueous solution, leading to the formation of 2-hydroxy-4-phenylthiazole, which exists in tautomeric equilibrium with 4-phenylthiazol-2(3H)-one. Conversion of this to the target alcohol would require further steps. A more direct, albeit less documented, conceptual pathway involves the in situ formation of the diazonium salt followed by reaction with a formaldehyde equivalent, though this can be complex. A more robust, multi-step but reliable method involves conversion to an ester and subsequent reduction. For the purpose of this guide, we will outline the hydrolysis of the diazonium salt to the 2-hydroxythiazole as an intermediate step.

Experimental Protocol: Synthesis of 2-Hydroxy-4-phenylthiazole
  • Dissolve 2-amino-4-phenylthiazole in a mixture of sulfuric acid and water at a low temperature (0-5 °C).

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

  • After the addition is complete, allow the mixture to stir for a short period before carefully heating to induce the decomposition of the diazonium salt and formation of the hydroxyl group.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the product by recrystallization or chromatography.

Note: The direct conversion to 2-(hydroxymethyl)-4-phenylthiazole from the diazonium salt is not a standard, well-documented procedure. A more reliable, albeit longer, route would involve conversion of the 2-amino group to a 2-cyano or 2-carboxy group via Sandmeyer-type reactions, followed by reduction. For instance, the corresponding 2-phenylthiazole-4-carboxylic acid can be reduced to the alcohol.

Alternative Protocol: Reduction of 2-Phenylthiazole-4-carboxylic acid methyl ester

A more reliable route to the hydroxymethyl intermediate involves the synthesis of the corresponding carboxylic acid ester, followed by reduction.

  • Synthesis of 2-phenylthiazole-4-carboxylic acid methyl ester: This can be achieved by reacting thiobenzamide with methyl bromopyruvate.[3]

  • Reduction to 2-(hydroxymethyl)-4-phenylthiazole: The ester is then reduced to the primary alcohol using a suitable reducing agent like lithium aluminium hydride (LiAlH₄) or potassium borohydride (KBH₄) in an appropriate solvent like tetrahydrofuran (THF).[4]

Part 3: The Final Step - Bromination to this compound

The final transformation is the conversion of the primary alcohol to the desired bromomethyl compound. Phosphorus tribromide (PBr₃) is an excellent reagent for this purpose, particularly for primary and secondary alcohols, as it proceeds via an SN2 mechanism, minimizing the risk of rearrangements that can occur with hydrobromic acid.[5][6][7]

Starting Material:

  • 2-(Hydroxymethyl)-4-phenylthiazole

Reagent:

  • Phosphorus tribromide (PBr₃)

Mechanism of Bromination with PBr₃:

The reaction involves the activation of the alcohol's hydroxyl group into a good leaving group, followed by nucleophilic attack by the bromide ion.

  • The oxygen of the alcohol attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion and forming an alkoxy-dibromophosphite intermediate.[5][8]

  • The displaced bromide ion then acts as a nucleophile, attacking the carbon bearing the activated oxygen group in a backside (SN2) fashion. This results in the formation of the alkyl bromide and a phosphorus-containing byproduct.[8][9]

Expert Insights: This reaction is typically carried out at low temperatures (e.g., 0 °C) to control its exothermicity. The use of a non-polar solvent like dichloromethane (CH₂Cl₂) or diethyl ether is common. A mild base, such as pyridine, is sometimes added to neutralize the HBr byproduct that can form.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(Hydroxymethyl)-4-phenylthiazole (1 mmol)

  • Phosphorus tribromide (0.4 mmol, a slight excess per hydroxyl group is often used)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(hydroxymethyl)-4-phenylthiazole (1 mmol) in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.4 mmol) dropwise to the stirred solution. Caution: The reaction can be exothermic.[10]

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

StepStarting Material(s)ProductReagentsTypical Yield
1 Phenacyl bromide, Thiourea2-Amino-4-phenylthiazoleEthanol>80%
2a 2-Amino-4-phenylthiazole2-Hydroxy-4-phenylthiazoleNaNO₂, H₂SO₄, H₂OVariable
2b 2-Phenylthiazole-4-carboxylate2-(Hydroxymethyl)-4-phenylthiazoleLiAlH₄ or KBH₄High
3 2-(Hydroxymethyl)-4-phenylthiazoleThis compoundPBr₃, CH₂Cl₂Good to High

Safety and Handling of Key Reagents

Phenacyl Bromide:

  • Hazards: Lachrymator, toxic, and causes skin and eye irritation.[4][7][8][9][11]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][7][8][9][11] Avoid inhalation of dust and contact with skin and eyes.[9]

Phosphorus Tribromide (PBr₃):

  • Hazards: Corrosive, toxic, and reacts violently with water.[2][3][5][6][10] Causes severe skin burns and eye damage.[2]

  • Precautions: Handle in a fume hood under anhydrous conditions. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][5][6] Store under an inert gas and away from moisture.[3][5] Emergency shower and eyewash stations should be readily accessible.[6]

References

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Common Conditions. (n.d.). Alcohol to Bromide. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Chemia. (n.d.). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry, 14(10), 1935-1949. [Link]

  • Nayak, S. K., & Dash, B. C. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. E-Journal of Chemistry, 7(4), 1279-1285. [Link]

  • Google Patents. (n.d.). EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
  • jOeCHEM. (2019, January 22). Using PBr3 to Replace Alcohols with Bromides via Sn2 [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016, January 13). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol) [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN104016944A - N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives, and preparation method and application thereof.
  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5894–5898. [Link]

  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2021). Effect of the concentration of 2-amino-5-methyl-4-phenylthiazole 2g on k obsd of the DNBF adduct 3g at T = 20 °C in acetonitrile. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. [Link]

  • Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(4), 569–573. [Link]

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2-(Bromomethyl)-4-phenylthiazole structural characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Characterization of 2-(Bromomethyl)-4-phenylthiazole

Foreword for the Modern Researcher

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiazole derivatives are of paramount importance, serving as crucial scaffolds in a multitude of pharmacologically active agents. This compound is a key synthetic intermediate, a versatile building block whose utility is predicated on its precise molecular structure. An unverified or incorrectly characterized intermediate can compromise an entire research campaign, leading to wasted resources and ambiguous results.

This guide is crafted not as a rigid protocol, but as a strategic framework for the comprehensive structural elucidation of this compound. It is intended for the discerning researcher, scientist, and drug development professional who understands that rigorous characterization is the cornerstone of scientific integrity. We will move beyond mere data reporting to explore the causality behind our analytical choices, demonstrating how a multi-technique, synergistic approach provides a self-validating and unambiguous confirmation of molecular identity.

Synthesis and Purification: Establishing a Pure Analytical Sample

The journey to structural characterization begins with the synthesis of a pure compound. Impurities can introduce confounding artifacts in spectroscopic data, making definitive analysis impossible. A common and effective route to this compound involves the bromination of the corresponding alcohol precursor, (4-phenylthiazol-2-yl)methanol.

Rationale for Synthesis Protocol

The chosen method utilizes phosphorus tribromide (PBr₃) as the brominating agent. This reagent is highly effective for converting primary alcohols to alkyl bromides. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at a reduced temperature (0 °C) to control the reaction's exothermicity and minimize side-product formation. The workup procedure is designed to neutralize excess acid and purify the final product.

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: Dissolve (4-phenylthiazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (approx. 5 mL per 1 mmol of alcohol) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to 0 °C.

  • Reagent Addition: Add phosphorus tribromide (0.45 eq) dropwise to the cooled solution over 5 minutes. Causality Note: Slow addition is critical to manage the reaction rate and prevent overheating.

  • Reaction Progression: Allow the mixture to stir at 0 °C for 10-15 minutes, then remove the ice bath and continue stirring at room temperature for 4-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding crushed ice to the flask.

  • Extraction: Transfer the mixture to a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously and separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., toluene or a hexane/ethyl acetate gradient) to afford this compound as a pure solid.[1]

The Spectroscopic Triad: NMR, MS, and IR

With a purified sample in hand, we can proceed to the core of the characterization. We employ a triad of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides a unique piece of the structural puzzle, and together they create a robust, cross-validated dataset.

cluster_workflow Spectroscopic Characterization Workflow PureSample Purified this compound NMR NMR Spectroscopy (¹H & ¹³C) PureSample->NMR MS Mass Spectrometry (HRMS) PureSample->MS IR IR Spectroscopy (FTIR) PureSample->IR DataAnalysis Integrated Data Analysis NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis Structure Confirmed Structure DataAnalysis->Structure

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Spectroscopic Data of 2-(Bromomethyl)-4-phenylthiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(Bromomethyl)-4-phenylthiazole, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogues to ensure scientific integrity and practical applicability.

Introduction

This compound, with the molecular formula C₁₀H₈BrNS and a molecular weight of 254.15 g/mol , is a versatile heterocyclic building block.[1] The presence of a reactive bromomethyl group attached to the phenyl-substituted thiazole core makes it a valuable precursor for the synthesis of a wide array of derivatives with potential therapeutic applications. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, which is crucial for its effective utilization in synthetic chemistry and drug discovery. This guide will delve into the expected spectroscopic signatures of this compound and provide the methodologies for their acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its characteristic spectroscopic features. The molecule comprises a phenyl ring, a thiazole ring, and a bromomethyl group. Each of these components will give rise to distinct signals in the NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons of the phenyl ring, the thiazole ring, and the bromomethyl group. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90Doublet2HPhenyl H (ortho)
~7.45Triplet2HPhenyl H (meta)
~7.35Triplet1HPhenyl H (para)
~7.15Singlet1HThiazole H-5
~4.70Singlet2H-CH₂Br

Causality behind Predicted Shifts:

  • Phenyl Protons (~7.35-7.90 ppm): The protons on the phenyl ring will appear in the aromatic region. The ortho protons are expected to be the most deshielded due to their proximity to the electron-withdrawing thiazole ring.

  • Thiazole Proton (~7.15 ppm): The single proton on the thiazole ring (at position 5) is expected to appear as a singlet in a region typical for thiazole protons.

  • Bromomethyl Protons (~4.70 ppm): The methylene protons of the bromomethyl group are significantly deshielded by the adjacent electronegative bromine atom, resulting in a downfield shift. This signal is expected to be a sharp singlet as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168Thiazole C2
~152Thiazole C4
~134Phenyl C1 (ipso)
~129Phenyl C3/C5 (meta)
~128Phenyl C4 (para)
~126Phenyl C2/C6 (ortho)
~115Thiazole C5
~33-CH₂Br

Causality behind Predicted Shifts:

  • Thiazole Carbons (~168, ~152, ~115 ppm): The carbon atoms of the thiazole ring will have characteristic chemical shifts. C2, being adjacent to two heteroatoms (N and S), is expected to be the most downfield.

  • Phenyl Carbons (~126-134 ppm): The aromatic carbons will appear in the typical range of 120-140 ppm.

  • Bromomethyl Carbon (~33 ppm): The carbon of the bromomethyl group will be found in the aliphatic region, shifted downfield due to the effect of the attached bromine atom.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for acquiring NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) can be added as an internal reference.[2]

  • Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data by applying a Fourier transform. The resulting spectra should be phased and baseline corrected. The chemical shifts are reported in parts per million (ppm) relative to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (-CH₂Br)
~1600MediumC=C stretching (phenyl ring)
~1550MediumC=N stretching (thiazole ring)
~1480MediumC=C stretching (thiazole ring)
1250-1200StrongC-N stretching
760 & 690StrongC-H out-of-plane bending (monosubstituted benzene)
~650StrongC-Br stretch

Causality behind Predicted Absorptions:

  • C-H Stretching: The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the bromomethyl group are expected just below 3000 cm⁻¹.

  • Ring Vibrations: The C=C and C=N stretching vibrations of the phenyl and thiazole rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.[3]

  • C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the IR spectrum is acquired.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
255/253High[M]⁺ (Molecular ion)
174High[M - Br]⁺
134Medium[C₈H₆S]⁺
102Medium[C₆H₅CN]⁺
77Medium[C₆H₅]⁺

Causality behind Predicted Fragmentation:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak will be observed at m/z 253 and 255 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Loss of Bromine ([M - Br]⁺): The most facile fragmentation is the loss of a bromine radical from the molecular ion, leading to a stable benzylic-type cation at m/z 174. This is expected to be a major peak in the spectrum.

  • Further Fragmentation: Subsequent fragmentation of the [M - Br]⁺ ion can lead to the formation of other characteristic ions, such as the phenyl cation ([C₆H₅]⁺) at m/z 77.

Experimental Protocol for Mass Spectrometry

Caption: A simplified workflow for mass spectrometry analysis.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a relatively volatile compound like this compound, this can be done via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS).

  • Ionization: The sample is ionized, typically using Electron Ionization (EI) at 70 eV. This method provides reproducible fragmentation patterns.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data of this compound can be reliably predicted based on its chemical structure and comparison with analogous compounds. The ¹H and ¹³C NMR spectra will provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy will confirm the presence of key functional groups. Mass spectrometry will establish the molecular weight and provide insights into the molecule's stability and fragmentation pathways. The experimental protocols outlined in this guide provide a robust framework for the acquisition of high-quality spectroscopic data, which is essential for the unambiguous characterization of this important synthetic intermediate.

References

  • Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.
  • Alfa Chemistry. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-phenylthiazole.
  • ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole.
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A Comprehensive Technical Guide to the Safe Handling of 2-(Bromomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information herein is synthesized from authoritative sources and data from structurally similar compounds due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for 2-(Bromomethyl)-4-phenylthiazole (CAS No. 78502-79-1). All procedures should be conducted only after a thorough, site-specific risk assessment by qualified personnel.

Introduction: Understanding the Molecule and its Inherent Risks

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the reactive bromomethyl group, which allows for the facile introduction of the phenylthiazole moiety into larger molecular scaffolds. This reactivity, however, is also the source of its primary hazards. The presence of an alpha-brominated carbon adjacent to an electron-withdrawing thiazole ring system classifies this compound as a potent alkylating agent and a suspected lachrymator. Understanding the causality behind these hazards is paramount to its safe handling. The electrophilic nature of the benzylic carbon makes it susceptible to nucleophilic attack by biological macromolecules, which can lead to cellular damage and toxic effects. This guide provides a framework for mitigating these risks through rigorous safety protocols and engineering controls.

Hazard Identification and Classification: A Profile Based on Structural Analogs

In the absence of a specific GHS classification for this compound, a hazard profile has been constructed based on data from structurally related compounds, including benzyl bromide, 2-chloro-1-phenylethanone, and other brominated thiazole derivatives.[1][2][3][4][5]

Anticipated GHS Classification:

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed.[6][7]
Acute Toxicity, DermalCategory 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skin.[6][7]
Acute Toxicity, InhalationCategory 3 or 4H331: Toxic if inhaled or H332: Harmful if inhaled.[6][7]
Skin Corrosion/IrritationCategory 1B or 2H314: Causes severe skin burns and eye damage or H315: Causes skin irritation.[4][6]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[4][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][2][4]

Key Hazards Explained:

  • Lachrymator: The bromomethyl group is a known lachrymator, meaning it is a substance that irritates the eyes and causes tearing.[2][8] Vapors can cause immediate and significant discomfort.

  • Alkylating Agent: As an alkylating agent, this compound can covalently modify biological molecules like DNA and proteins, which is the basis for its potential toxicity and mutagenicity.

  • Corrosivity and Irritation: Direct contact with skin or eyes is likely to cause severe irritation or chemical burns.[4] Inhalation of dust or vapors will irritate the respiratory tract.[1][2][4]

Exposure Control and Personal Protection: A Multi-Layered Defense

A robust safety protocol relies on the hierarchy of controls. For a potent compound like this compound, this means prioritizing engineering controls and supplementing them with stringent administrative controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All handling of this compound, including weighing, transferring, and reaction setup, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The causality is clear: a fume hood contains vapors and aerosols, preventing them from entering the breathing zone of the researcher.[8] An eyewash station and safety shower must be immediately accessible in the work area.[9][10]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment. The following are the minimum requirements:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting chemical splash goggles and a face shield.Standard safety glasses are insufficient.[8] Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face from splashes and vapors.
Hand Protection Nitrile or neoprene gloves (minimum thickness of 8 mils). Double gloving is recommended.Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[11]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Prevents accidental skin contact on the body and feet.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required for spill cleanup or if there is a potential for exceeding exposure limits.This is a secondary measure for situations where engineering controls may not be sufficient.

Safe Handling and Storage Protocols

General Handling Workflow

The following workflow is designed to minimize exposure during routine handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Don appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) VerifyHood Verify fume hood is operational (Check airflow monitor) Weigh Weigh compound in fume hood on a tared, disposable weigh boat VerifyHood->Weigh Transfer Transfer to reaction vessel using a powder funnel Weigh->Transfer Rinse Rinse weigh boat and tools with appropriate solvent into the vessel Transfer->Rinse Decon Decontaminate work surface (See Section 5.2) Rinse->Decon Doff Doff PPE in correct order (Gloves last) Decon->Doff Store Store compound in a cool, dry, well-ventilated area away from incompatible materials Doff->Store Wash Wash hands thoroughly Store->Wash

Caption: Workflow for safe handling of this compound.
Storage Requirements

Store this compound in a tightly sealed, clearly labeled container. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[4] It is crucial to store it separately from incompatible materials.

Incompatible Materials

Based on the reactivity of the bromomethyl group, avoid contact with:

  • Strong Oxidizing Agents: Can lead to violent reactions.

  • Strong Bases and Amines: Will readily undergo nucleophilic substitution, which can be exothermic.[10]

  • Metals: May cause decomposition.[12][13]

  • Water/Moisture: While not violently reactive, moisture can lead to slow hydrolysis, releasing hydrobromic acid.[1]

Reactivity and Decomposition Hazards

  • Reactivity: The primary reactivity is associated with the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions.

  • Thermal Decomposition: Upon heating, brominated organic compounds can decompose to release toxic and corrosive fumes, including hydrogen bromide, carbon oxides, nitrogen oxides, and sulfur oxides.[14]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

The immediate response to an exposure is critical. All personnel must be trained in these procedures.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][15] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][15] Seek immediate medical attention.
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1][15] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][15] Seek immediate medical attention.
Spill and Leak Procedures

A spill of this compound should be treated as a serious incident.

G cluster_cleanup Cleanup Protocol (Trained Personnel Only) Evacuate Evacuate immediate area and alert others Assess Assess the spill size and risk (Is it safe to handle internally?) Evacuate->Assess PPE Don appropriate PPE (including respirator if necessary) Assess->PPE Small, manageable spill Call_EHS Call Emergency Services / EHS Assess->Call_EHS Large or unmanageable spill Contain Contain the spill with an inert absorbent (e.g., vermiculite, sand) PPE->Contain Collect Carefully collect the absorbed material into a sealed container Contain->Collect Decon Decontaminate the spill area (e.g., with a sodium bicarbonate solution, followed by soap and water) Collect->Decon Dispose Label container as hazardous waste and dispose of according to regulations Decon->Dispose

Caption: Emergency spill response workflow.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Conclusion: A Culture of Safety

This compound is a valuable research tool, but its potential hazards demand a culture of safety and respect. By understanding the chemical principles behind its reactivity and adhering to the multi-layered safety protocols outlined in this guide, researchers can mitigate the risks and continue their important work in a safe and controlled environment. Continuous training, regular review of safety procedures, and a commitment to preparedness are the cornerstones of a self-validating safety system in any laboratory.

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Biological potential of 2-(Bromomethyl)-4-phenylthiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Potential of 2-(Bromomethyl)-4-phenylthiazole Derivatives

Executive Summary

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Among the vast library of thiazole-based scaffolds, derivatives originating from this compound represent a particularly promising class. This reactive intermediate serves as a versatile building block for synthesizing a diverse range of molecules with significant therapeutic potential. This guide synthesizes current research to provide an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives. We explore their potent anticancer, antimicrobial, and anti-inflammatory properties, detailing the underlying mechanisms of action, presenting key quantitative data, and outlining robust experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of this powerful heterocyclic scaffold.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazoles are five-membered aromatic heterocyclic compounds containing one sulfur and one nitrogen atom. This structural motif is not merely a synthetic curiosity but a "privileged structure" in drug discovery, found in a wide array of FDA-approved drugs, including the anticancer agents Dasatinib and Ixazomib.[1] The thiazole ring's unique electronic properties, its ability to act as a bioisostere for other functional groups, and the capacity of its nitrogen atom to form crucial hydrogen bonds with biological targets contribute to its pharmacological versatility.[1]

The this compound scaffold is of particular interest. The bromomethyl group at the 2-position is a highly reactive electrophilic site, making it an ideal handle for introducing a wide variety of functional groups through nucleophilic substitution. This allows for the systematic generation of large libraries of derivatives, enabling fine-tuning of their biological activity and pharmacokinetic profiles. This guide will delve into the synthesis of these derivatives and explore their demonstrated potential in three key therapeutic areas.

Synthetic Pathways and Derivatization

The foundational step for accessing these derivatives is the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. Subsequent modification of the resulting intermediate is key to developing a library of compounds for biological screening.

Core Synthesis: The Hantzsch Reaction

The synthesis typically begins with the reaction of a substituted phenacyl bromide (an α-haloketone) with thiourea in a suitable solvent like ethanol, often under reflux conditions.[2] This one-pot reaction directly yields the 2-amino-4-phenylthiazole core. To obtain the desired 2-(bromomethyl) intermediate, further synthetic steps, such as a Sandmeyer-type reaction starting from 2-amino-4-phenylthiazole, are necessary.[3]

Derivatization Strategy

The true value of the this compound core lies in its reactivity. The bromomethyl group serves as a powerful electrophile, readily reacting with a diverse range of nucleophiles (e.g., amines, thiols, alcohols) to generate a library of derivatives. This strategy is central to exploring the structure-activity relationships of the scaffold.

G sub_acetophenone Substituted Acetophenone hantzsch Hantzsch Thiazole Synthesis sub_acetophenone->hantzsch thiourea Thiourea thiourea->hantzsch core 2-Amino-4-phenylthiazole Core hantzsch->core sandmeyer Sandmeyer-type Reaction / Diazotization core->sandmeyer intermediate This compound Intermediate sandmeyer->intermediate substitution Nucleophilic Substitution intermediate->substitution nucleophiles Diverse Nucleophiles (R-NH2, R-SH, R-OH, etc.) nucleophiles->substitution derivatives Library of Biologically Active Derivatives substitution->derivatives

Caption: General workflow for synthesis and derivatization.

Key Biological Activities & Mechanisms of Action

Derivatives of this compound have demonstrated a remarkable breadth of biological activity. Research has primarily focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Potential

Thiazole derivatives are a highly promising class of anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cell death.[1][4]

Mechanisms of Action: The anticancer effects of thiazole derivatives are multifaceted and often cell-line specific. Key reported mechanisms include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death by activating intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of executioner caspases like caspase-3 and caspase-7.[4][5][6]

  • Cell Cycle Arrest: Compounds can halt cell proliferation by causing arrest at specific phases of the cell cycle, such as G1 or G2/M, preventing cancer cells from dividing.[6][7]

  • Inhibition of Kinase Signaling: Thiazoles have been shown to inhibit critical cell survival and proliferation pathways. This includes the targeting of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, and the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][8][9]

  • Tubulin Assembly Disruption: Some thiazole compounds interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton, leading to mitotic failure in cancer cells.[4][10]

G Thiazole Thiazole Derivative PI3K PI3K Thiazole->PI3K Inhibition Bax Bax Thiazole->Bax Upregulation Bcl2 Bcl2 Thiazole->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibition G Start Start: 2-Phenylthiazole Core Question1 Modify substituent at 4-position of phenyl ring? Start->Question1 Result1A Add Electron-Withdrawing Group (e.g., -Cl, -NO2) Question1->Result1A Yes Result1B Add Electron-Donating Group (e.g., -OCH3) Question1->Result1B Yes Question2 Modify group at 2-position (via -CH2- linker)? Question1->Question2 No Outcome1A Often increases Anticancer/Antimicrobial Activity Result1A->Outcome1A Outcome1B Can also improve activity; dependent on target Result1B->Outcome1B Outcome1A->Question2 Outcome1B->Question2 Result2 Introduce diverse functional groups (amines, thiols, heterocycles) Question2->Result2 Yes End Optimized Lead Compound Question2->End No Outcome2 Primary driver of potency and selectivity Result2->Outcome2 Outcome2->End

Caption: Logical flow of a structure-activity relationship study.

Future Perspectives and Conclusion

The this compound scaffold is a validated and highly fruitful starting point for the development of novel therapeutic agents. The derivatives have demonstrated potent, multi-modal biological activity across cancer, infectious diseases, and inflammation. Future research should focus on several key areas:

  • Mechanism Deconvolution: While primary mechanisms have been identified, a deeper understanding of the specific molecular targets is needed to optimize selectivity and reduce potential off-target effects.

  • In Vivo Efficacy: The majority of current research is focused on in vitro studies. Advancing the most promising lead compounds into preclinical animal models is a critical next step to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

  • Combinatorial Therapy: Investigating the synergistic effects of these derivatives when used in combination with existing standard-of-care drugs could reveal new therapeutic strategies, particularly in oncology.

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Literature review of 2-(Bromomethyl)-4-phenylthiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-4-phenylthiazole

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its reactive bromomethyl group and stable phenylthiazole core make it an essential intermediate for synthesizing a diverse range of biologically active molecules, including anticancer and antimicrobial agents.[1][2] This guide provides a comprehensive review of the primary synthetic methodologies for this compound, focusing on the venerable Hantzsch thiazole synthesis and alternative bromination strategies. By explaining the underlying chemical principles and providing detailed, field-proven protocols, this document serves as a practical resource for researchers and scientists engaged in pharmaceutical research and development.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs, such as the essential vitamin B1 (thiamine).[3] Derivatives of this compound are precursors to compounds that exhibit a wide array of pharmacological activities, including anti-inflammatory, antiviral, and antitumor properties.[2][3] The ability to efficiently and reliably synthesize this key intermediate is therefore critical for the exploration of new chemical entities in drug discovery programs.

Primary Synthetic Methodology: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1881, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[4][5] The reaction typically involves the condensation of an α-haloketone with a thioamide.[6][7] For the synthesis of this compound, this involves the reaction between an appropriate α-halo carbonyl compound and a thio-component.

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a well-established mechanism involving nucleophilic attack, intramolecular cyclization, and subsequent dehydration.

  • Nucleophilic Attack: The sulfur atom of the thioamide (e.g., thiourea) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-halo ketone (e.g., α-bromoacetophenone).

  • Cyclization: An intramolecular cyclization occurs as the nitrogen atom of the thioamide attacks the carbon bearing the halogen, displacing the bromide ion.

  • Dehydration: The resulting hydroxythiazoline intermediate is then dehydrated to form the stable, aromatic thiazole ring.[7]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_halo α-Bromoacetophenone intermediate1 Nucleophilic Adduct alpha_halo->intermediate1 Nucleophilic Attack by Sulfur thio Thiourea thio->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization (-HBr) product 2-Amino-4-phenylthiazole intermediate2->product Dehydration (-H2O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Precursor)

This protocol describes the synthesis of 2-amino-4-phenylthiazole, a common precursor which can be further modified to obtain the target compound.[8]

  • Reaction Setup: In a round-bottom flask, combine phenacyl bromide (1 mmol), thiourea (1.2 mmol), and a catalytic amount (10 mol%) of a suitable catalyst like copper silicate in ethanol (5 mL).[8]

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C).

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (8:3) mobile phase.[8]

  • Work-up: Upon completion, filter the hot reaction mixture to remove the catalyst. Pour the filtrate over crushed ice to precipitate the product.

  • Isolation: Collect the solid product by filtration.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield 2-amino-4-phenylthiazole.[8]

Subsequent conversion to the 2-bromo derivative can be achieved via a Sandmeyer-type reaction, where the amino group is replaced with a bromine atom.[9]

Alternative Synthetic Route: Direct Bromination

An alternative and often more direct route involves the synthesis of a hydroxylated precursor, (4-phenylthiazol-2-yl)methanol, followed by its conversion to the target bromomethyl compound. This method avoids the handling of the potentially hazardous 2-aminothiazole intermediate in a diazotization reaction.

Mechanism of Bromination with PBr₃

Phosphorus tribromide (PBr₃) is a classic reagent for converting primary alcohols into primary alkyl bromides. The mechanism involves the activation of the hydroxyl group by phosphorus, followed by nucleophilic attack by the bromide ion.

  • Activation: The oxygen of the alcohol's hydroxyl group attacks the phosphorus atom of PBr₃, displacing a bromide ion.

  • Nucleophilic Substitution (Sₙ2): The displaced bromide ion then acts as a nucleophile, attacking the carbon atom attached to the now-activated oxygen group in an Sₙ2 reaction, leading to the formation of the alkyl bromide and a phosphorus-containing byproduct.

Bromination_Workflow start Start: (4-phenylthiazol-2-yl)methanol in Dichloromethane step1 Cool to 0°C (Ice Bath) start->step1 step2 Add PBr₃ dropwise step1->step2 step3 Stir at 22°C for 4h step2->step3 step4 Quench with Ice step3->step4 step5 Extraction with Ethyl Acetate & Saturated NaHCO₃ step4->step5 step6 Wash with Brine, Dry (MgSO₄), Concentrate under Vacuum step5->step6 step7 Purify via Silica Gel Column Chromatography step6->step7 end Final Product: This compound step7->end

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Bromination of (4-phenylthiazol-2-yl)methanol

This protocol is adapted from a verified synthetic procedure.[10]

  • Reaction Setup: Dissolve (4-phenylthiazol-2-yl)methanol (2.77 mmol) in dichloromethane (10 mL) in a suitable flask and cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add phosphorus tribromide (1.247 mmol) dropwise over 2 minutes. Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Remove the ice bath after 10 minutes and stir the mixture for 4 hours at room temperature (22°C).

  • Quenching: Carefully quench the reaction by adding ice (~10 g).

  • Work-up: Transfer the mixture to a separatory funnel containing ethyl acetate (150 mL) and a saturated sodium bicarbonate solution (50 mL). The bicarbonate solution neutralizes any remaining acidic species.

  • Extraction & Drying: Separate the organic phase, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting solid residue by silica gel column chromatography using toluene as the eluent to afford this compound.[10]

  • Characterization: The product is typically a light-yellow oil or solid with an expected yield of around 80%. Characterization can be confirmed using ¹H NMR and High-Resolution Mass Spectrometry (HRMS).[10]

Comparative Analysis of Synthetic Routes

FeatureHantzsch Synthesis (via 2-aminothiazole)Direct Bromination of Alcohol
Starting Materials Phenacyl bromide, Thiourea[8](4-phenylthiazol-2-yl)methanol, PBr₃[10]
Key Steps Cyclocondensation, Diazotization, SandmeyerHydroxymethylation, Bromination
Typical Yield Moderate to high (multi-step)High (for bromination step, ~80%)[10]
Advantages Utilizes readily available starting materials.[8]More direct, avoids harsh diazotization reagents.
Disadvantages Multi-step process, involves potentially toxic intermediates and reagents (e.g., nitrites).[9]Requires synthesis of the alcohol precursor.

Safety Precautions

The synthesis of this compound involves the use of hazardous materials and should only be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11][12][13]

  • This compound: This compound is a lachrymator and is harmful if swallowed or inhaled, causing skin and serious eye irritation.[12] Avoid contact with skin, eyes, and clothing.[11]

  • Phosphorus Tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • α-Halo Ketones (e.g., Phenacyl Bromide): These are lachrymatory and toxic. Wear gloves and eye protection.

  • Solvents: Dichloromethane and other organic solvents are volatile and flammable. Avoid inhalation and ensure there are no ignition sources.[13][14]

Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[11][14] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[11] In all cases of significant exposure, seek immediate medical attention.

References

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  • Benchchem. (n.d.). 2-(Bromomethyl)thiazole | CAS 131654-56-3.
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  • Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 29(1), 123.
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  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • OUCI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Benchchem. (n.d.). Applications of 2-Phenylthiazole Derivatives in Drug Discovery.
  • Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4948.
  • Hamed, F., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14.

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-(Bromomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. This structural motif is present in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and antineoplastic agents.[1][2][3] The unique electronic properties and synthetic versatility of the thiazole scaffold make it a "privileged structure" for the development of novel therapeutics.[4]

2-(Bromomethyl)-4-phenylthiazole is a particularly valuable synthetic intermediate. The presence of a reactive bromomethyl group at the 2-position provides a chemical handle for facile nucleophilic substitution, enabling the construction of more complex molecular architectures. This compound serves as a key building block for introducing the 4-phenylthiazole moiety into lead compounds, a strategy often employed to enhance biological activity and modulate pharmacokinetic properties. This guide provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most efficiently achieved via a robust two-step sequence. This strategy is designed for high yield and purity, leveraging well-understood and scalable reactions.

  • Step 1: Hantzsch Thiazole Synthesis. The core 4-phenylthiazole ring is constructed using the classic Hantzsch synthesis, first described in 1887.[5] This reaction involves the condensation of an α-haloketone (2-bromoacetophenone) with a thioamide. To install the necessary precursor for the bromomethyl group, we utilize 2-chloro-N-hydroxyacetamidine, which cyclizes to form (4-phenyl-1,3-thiazol-2-yl)methanol. This method is highly reliable and generally proceeds with high yields.[6]

  • Step 2: Bromination of the Primary Alcohol. The intermediate, (4-phenyl-1,3-thiazol-2-yl)methanol, is then converted to the final product. The primary hydroxyl group is readily substituted with bromine using a standard brominating agent, phosphorus tribromide (PBr₃), in an anhydrous aprotic solvent.

This strategic pathway is illustrated in the workflow diagram below.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Bromination 2-Bromoacetophenone 2-Bromoacetophenone Ethanol_Reflux Ethanol, Reflux 2-Bromoacetophenone->Ethanol_Reflux Thioacetamide Thioacetamide Thioacetamide->Ethanol_Reflux Product_1 (4-phenyl-1,3-thiazol-2-yl)methanol Ethanol_Reflux->Product_1 DCM_0C DCM, 0°C to RT Product_1->DCM_0C PBr3 PBr₃ PBr3->DCM_0C Final_Product This compound DCM_0C->Final_Product

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights: The Chemistry Behind the Synthesis

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization.

The Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis is a classic condensation reaction that proceeds through several key steps. The reaction between an α-haloketone and a thioamide is known for its efficiency and high yields.[6]

Hantzsch Thioamide Thioamide (Nucleophilic Sulfur) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclization Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Thiazole Ring (After Dehydration) Intermediate2->Product - H₂O

Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the α-carbon of the 2-bromoacetophenone, displacing the bromide ion in an SN2 fashion.

  • Intramolecular Cyclization: The nitrogen atom then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration, eliminating a molecule of water to form the stable, aromatic thiazole ring.

Bromination of a Primary Alcohol

The conversion of the primary alcohol to an alkyl bromide with phosphorus tribromide is a standard and reliable transformation.

  • Activation of Hydroxyl: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking one of the phosphorus atoms of PBr₃. This forms a good leaving group.

  • SN2 Displacement: A bromide ion, now displaced from the phosphorus, acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group. This proceeds via an SN2 mechanism, inverting the stereochemistry if the carbon were chiral, and results in the formation of the final brominated product.

Detailed Experimental Protocols

Safety First: All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. 2-Bromoacetophenone is a lachrymator. Phosphorus tribromide is highly corrosive and reacts violently with water. The final product is expected to be a skin and eye irritant.[7][8]

Part A: Synthesis of (4-phenyl-1,3-thiazol-2-yl)methanol

This procedure is adapted from established Hantzsch synthesis protocols.[9]

Materials & Reagents:

  • 2-Bromoacetophenone (phenacyl bromide)

  • Thioacetamide

  • Ethanol, 200 proof

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (19.9 g, 100 mmol) and thioacetamide (7.9 g, 105 mmol).

  • Add 100 mL of ethanol to the flask.

  • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Mobile phase: 1:1 Hexane:Ethyl Acetate].

  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

  • A precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold ethanol (2 x 20 mL) and then with cold deionized water (2 x 20 mL) to remove any unreacted starting materials and salts.

  • Dry the product under vacuum to obtain (4-phenyl-1,3-thiazol-2-yl)methanol as a solid. The product can be further purified by recrystallization from hot ethanol if necessary.

Part B: Synthesis of this compound

This protocol is based on the standard procedure for converting primary alcohols to alkyl bromides.[10]

Materials & Reagents:

  • (4-phenyl-1,3-thiazol-2-yl)methanol (from Part A)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Two-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the (4-phenyl-1,3-thiazol-2-yl)methanol (9.55 g, 50 mmol) in 100 mL of anhydrous dichloromethane in a two-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add phosphorus tribromide (1.8 mL, 19 mmol, 0.38 eq) dropwise to the stirred solution over 15 minutes via a dropping funnel. A white precipitate may form.[10]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture over 100 mL of crushed ice.

  • Transfer the mixture to a separatory funnel and cautiously add saturated sodium bicarbonate solution until effervescence ceases, ensuring the aqueous layer is basic.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, e.g., 95:5) to yield this compound as the final product.

Quantitative Data Summary

The following table provides a summary of the reagents used in this synthetic protocol.

Step Reagent Molar Mass ( g/mol ) Mass/Volume Moles (mmol) Equivalents
A 2-Bromoacetophenone199.0519.9 g1001.0
A Thioacetamide75.137.9 g1051.05
B (4-phenyl-1,3-thiazol-2-yl)methanol191.249.55 g501.0
B Phosphorus Tribromide270.691.8 mL190.38

Expected Yield for Step A: ~80-90% Expected Yield for Step B: ~70-85%

Conclusion

The two-step synthesis outlined in this guide represents a reliable and efficient method for producing this compound, a key intermediate for drug discovery and organic synthesis. By leveraging the classic Hantzsch thiazole synthesis followed by a standard bromination, researchers can access this valuable building block in high yield and purity. Adherence to the detailed protocols and safety precautions is essential for a successful and safe outcome. The mechanistic insights provided should empower scientists to adapt and optimize this procedure for their specific research needs.

References

  • AK Scientific, Inc. (n.d.). 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole Safety Data Sheet. Retrieved from

  • Combi-Blocks, Inc. (2023). JP-7112 - Safety Data Sheet. Retrieved from

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
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  • ChemShuttle. (2020). Material Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from

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  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR, 5(10):78-84.
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  • Benchchem. (n.d.). 2-(Bromomethyl)thiazole | CAS 131654-56-3. Retrieved from

  • Benchchem. (n.d.). 2-Bromo-5-phenylthiazole | 133311-51-0. Retrieved from

  • Nano Biomedicine and Engineering. (2022).
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  • Benchchem. (2025).
  • Molecules. (n.d.). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC - PubMed Central.
  • Molecules. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • European Journal of Medicinal Chemistry. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC.
  • Santa Cruz Biotechnology. (n.d.). 4-Hydroxy-2-phenyl-1,3-thiazole | CAS 827-45-2. Retrieved from

  • Bioorganic & Medicinal Chemistry Letters. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. PubMed.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-phenylthiazole 97 57516-16-2. Retrieved from

  • Scientific Reports. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. NIH.
  • Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
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Sources

Nucleophilic Substitution Reactions of 2-(Bromomethyl)-4-phenylthiazole: Synthesis, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the nucleophilic substitution reactions involving 2-(bromomethyl)-4-phenylthiazole. This versatile electrophilic hub is a critical building block for creating diverse molecular libraries, particularly for targeting fungal and cancerous pathways. We delve into the core principles governing its reactivity, present validated, step-by-step protocols for reactions with nitrogen, sulfur, and oxygen nucleophiles, and offer expert insights into experimental design and troubleshooting. The protocols are designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of the this compound Scaffold

The 4-phenylthiazole motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Thiazole derivatives are known to possess a wide spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4] The introduction of a bromomethyl group at the 2-position transforms this scaffold into a potent electrophile, analogous in reactivity to a benzyl bromide. This "activated" handle allows for the straightforward introduction of a vast array of functional groups through nucleophilic substitution, making this compound an invaluable precursor for generating novel chemical entities in drug discovery programs.

The derivatives synthesized from this starting material have shown particular promise as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, which is essential for the integrity of fungal cell membranes.[1][3] This makes the compound a cornerstone for the development of next-generation antifungal agents.

Core Principles: Understanding the Reactivity

The reactivity of this compound is dictated by the electrophilic nature of the methylene carbon atom bonded to the bromine. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5]

Key Mechanistic Features (SN2 Pathway):

  • Single Step: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[5]

  • Backside Attack: The nucleophile attacks from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[5]

  • Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group.

The electron-withdrawing nature of the adjacent thiazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack. The stability of the bromide anion makes it an excellent leaving group, further facilitating the reaction.

Sources

Introduction: The Strategic Value of the 2-(Bromomethyl)-4-phenylthiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-(Bromomethyl)-4-phenylthiazole in Medicinal Chemistry

In the landscape of modern drug discovery, the thiazole ring system stands out as a "privileged scaffold," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in many natural products like Vitamin B1 (Thiamine) and synthetic drugs, including antimicrobials and antiretrovirals.[1][3] The 4-phenylthiazole variant, in particular, has garnered significant attention for its prevalence in compounds exhibiting potent anticancer, antifungal, and anti-inflammatory properties.[4][5][6]

The subject of this guide, this compound, elevates the utility of this scaffold by incorporating a highly reactive bromomethyl group at the 2-position. This functional group acts as a potent electrophilic handle, making the molecule an ideal substrate for SN2 nucleophilic substitution reactions.[7] The reactivity of this benzylic-type bromide allows for the facile and efficient introduction of a vast array of nitrogen, oxygen, and sulfur-containing functional groups. This chemical versatility empowers medicinal chemists to rapidly generate diverse libraries of novel compounds, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for enhanced efficacy and improved pharmacokinetic profiles.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for leveraging this compound as a pivotal building block in medicinal chemistry.

Part 1: Synthetic Applications and Core Protocols

The primary utility of this compound lies in its capacity to undergo nucleophilic substitution, enabling the covalent linkage of the 4-phenylthiazole core to various pharmacophoric fragments. The general reaction scheme involves the attack of a nucleophile on the methylene carbon, leading to the displacement of the bromide ion.[7][8]

General Synthetic Workflow

The following diagram illustrates the versatile synthetic pathways originating from this compound.

G cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Derivative Classes start This compound N_nuc Amine (R₂NH) start->N_nuc Sₙ2 Reaction + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) O_nuc Alkoxide/Phenoxide (R-O⁻) start->O_nuc Sₙ2 Reaction + Base (e.g., NaH) + Solvent (e.g., THF) S_nuc Thiolate (R-S⁻) start->S_nuc Sₙ2 Reaction + Base (e.g., K₂CO₃) + Solvent (e.g., ACN) N_prod Amines (C-N Bond Formation) N_nuc->N_prod O_prod Ethers (C-O Bond Formation) O_nuc->O_prod S_prod Thioethers (C-S Bond Formation) S_nuc->S_prod

Caption: General workflow for nucleophilic substitution reactions.

Protocol 1: Synthesis of 2-(Aminomethyl)-4-phenylthiazole Derivatives (N-Alkylation)

The formation of a C-N bond via reaction with primary or secondary amines is a cornerstone of library synthesis. The resulting methylamine linker is a common structural motif in many bioactive molecules.

Rationale: The reaction proceeds via a standard SN2 mechanism.[8] A polar aprotic solvent like DMF or acetonitrile is used to solvate the reactants without interfering with the nucleophile. A non-nucleophilic base, such as potassium carbonate or triethylamine, is essential to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.[7][8]

Experimental Protocol

  • Materials:

    • This compound (1.0 eq)

    • Desired primary or secondary amine (1.2 - 1.5 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Ethyl acetate (EtOAc)

    • Water and Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or ACN.

    • Add the desired amine (1.2 eq) to the solution, followed by anhydrous potassium carbonate (2.0 eq).

    • Stir the reaction mixture vigorously at room temperature. Reaction times can vary from 4 to 12 hours.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.

    • Upon completion, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-(aminomethyl)-4-phenylthiazole derivative.[8]

Protocol 2: Synthesis of 2-(Alkoxymethyl)-4-phenylthiazole Derivatives (O-Alkylation)

The synthesis of ethers introduces a flexible or rigid oxygen-containing linker, which can be critical for establishing key hydrogen bond interactions with biological targets.

Rationale: This protocol requires the formation of a more potent alkoxide or phenoxide nucleophile from the corresponding alcohol or phenol. A strong base like sodium hydride (NaH) is typically used to deprotonate the alcohol in an anhydrous aprotic solvent like THF, preventing the base from being consumed by water.

Experimental Protocol

  • Materials:

    • This compound (1.0 eq)

    • Desired alcohol or phenol (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Water and Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Caution: Perform this reaction under an inert atmosphere (Nitrogen or Argon). NaH is highly reactive with water.

    • In a flame-dried, two-neck round-bottom flask under inert gas, suspend sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of the desired alcohol or phenol (1.1 eq) in anhydrous THF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium alkoxide/phenoxide.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the alkoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Partition the mixture between diethyl ether and water. Separate the layers.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography to yield the target ether.[7]

Protocol 3: Synthesis of 2-[(Alkylthio)methyl]-4-phenylthiazole Derivatives (S-Alkylation)

Thioether linkages are important in drug design as they are generally more metabolically stable than their ether counterparts and can engage in unique interactions with biological targets.

Rationale: Thiols are more acidic than alcohols, and their conjugate bases (thiolates) are excellent nucleophiles. A milder base like potassium carbonate is often sufficient for deprotonation, making the reaction conditions more user-friendly than those for O-alkylation.[7][9]

Experimental Protocol

  • Materials:

    • This compound (1.0 eq)

    • Desired thiol (1.1 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous Acetonitrile (ACN)

    • Dichloromethane (DCM)

    • Water and Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of the desired thiol (1.1 eq) in anhydrous ACN, add potassium carbonate (1.5 eq).

    • Add a solution of this compound (1.0 eq) in ACN to the mixture.

    • Stir the reaction at room temperature overnight or heat to 50-60 °C for a few hours to expedite the reaction. Monitor progress by TLC.

    • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase to obtain the crude thioether.

    • Purify by column chromatography on silica gel if necessary.[7]

Part 2: Therapeutic Applications in Drug Discovery

Derivatives synthesized from this compound have demonstrated significant potential across several key therapeutic areas.

Application Focus 1: Anticancer Agents

The 2-phenylthiazole scaffold is a core component of numerous compounds with potent antiproliferative activity.[6][10] These derivatives often function by inhibiting critical cellular processes required for cancer cell growth and survival.

  • Mechanism of Action - Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Derivatives of 2-amino-4-phenylthiazole have been developed as potent inhibitors of kinases such as IGF1R, which is implicated in hepatocellular carcinoma.[11] By blocking the ATP-binding site of these enzymes, the compounds can halt downstream signaling pathways that promote cell proliferation and survival.

  • Biological Activity Data: The introduction of various amide moieties onto the 2-amino-4-phenylthiazole core has yielded compounds with significant cytotoxicity against various human cancer cell lines.[11][12]

Compound ID Modification from Core Scaffold Target Cancer Cell Line IC₅₀ (µM) Reference
Compound 5b 2-amino-thiazole with N-linked 3,4-dichlorophenyl acetamideHT29 (Colon)2.01[11]
Compound 27 Ureido-substituted 4-phenylthiazoleHepG2 (Liver)0.62[11]
Sorafenib (Ref.) Standard of CareHepG2 (Liver)1.62[11]
Compound 4c 2-hydrazinyl-thiazole derivativeMCF-7 (Breast)2.57[12]
Staurosporine (Ref.) Standard DrugMCF-7 (Breast)6.77[12]
Application Focus 2: Antifungal Agents

Invasive fungal infections pose a significant threat to public health, and the 2-phenylthiazole motif is central to a promising class of antifungal agents.[13][14]

  • Mechanism of Action - CYP51 Inhibition: A primary target for these compounds is the fungal enzyme lanosterol 14α-demethylase (CYP51).[14][15] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the fungal equivalent of cholesterol and is essential for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of CYP51 disrupts this pathway, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death.[15]

The following diagram illustrates this key antifungal mechanism.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Inhibition Lanosterol Lanosterol 14-demethyl-Lanosterol 14-demethyl-Lanosterol Lanosterol->14-demethyl-Lanosterol CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol 14-demethyl-Lanosterol->Ergosterol Multiple Steps Inhibitor 2-Phenylthiazole Derivative (e.g., B9) Target CYP51 Inhibitor->Target Inhibits Outcome Ergosterol Depletion & Accumulation of Toxic Sterols → Fungal Cell Death Target->Outcome

Caption: Inhibition of the fungal CYP51 enzyme by 2-phenylthiazole derivatives.

  • Biological Activity Data: Optimized 2-phenylthiazole derivatives have shown potent activity against a broad spectrum of clinically relevant fungal pathogens, including fluconazole-resistant strains.[14]

Compound ID Target Fungal Strain MIC (µg/mL) Reference
Compound B9 Candida albicans0.5[15]
Compound B9 Cryptococcus neoformans0.25[15]
Compound B9 Candida glabrata2[15]
Compound 2e Candida parapsilosis1.23[13][15]
SZ-C14 Candida albicans1–16[14][15]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity through SN2 displacement reactions provides a reliable and efficient platform for the synthesis of diverse chemical libraries. The proven success of the 4-phenylthiazole scaffold in potent anticancer and antifungal agents underscores the strategic value of this starting material. The protocols and data presented in this guide offer a solid foundation for researchers to explore and develop novel therapeutics based on this privileged structural motif.

References

  • Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.
  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-303.
  • Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Semantic Scholar.
  • IJARSCT. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology.
  • Lee, C. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Applied Chemistry.
  • Wilson, A., et al. (2020). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR. Available from: [Link]

  • Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available from: [Link]

  • Acar, Ç., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole. Available from: [Link]

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  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

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  • Nehra, B., et al. (2018). Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thia. Medwin Publishers. Available from: [Link]

  • Asif, M. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Hassan, A. S., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available from: [Link]

  • Georgiadis, M., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances. Available from: [Link]

  • El Bairi, K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]

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  • Xu, X., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Anfinogenov, V. A., et al. (2023). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules. Available from: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

  • Hamed, F., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal. Available from: [Link]

Sources

Preparation of 2-(hydroxymethyl)-4-phenylthiazole from 2-(bromomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(hydroxymethyl)-4-phenylthiazole is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and functional materials. The thiazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. The introduction of a hydroxymethyl group at the 2-position provides a reactive handle for further chemical transformations, making it a versatile building block for drug discovery and development. This document provides a detailed guide for the preparation of 2-(hydroxymethyl)-4-phenylthiazole from its precursor, 2-(bromomethyl)-4-phenylthiazole, through a nucleophilic substitution reaction. The protocols and insights provided herein are intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Reaction Mechanism and Scientific Rationale

The conversion of this compound to 2-(hydroxymethyl)-4-phenylthiazole is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In this reaction, a nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, bromine), leading to the displacement of the leaving group in a single, concerted step.[3]

The key mechanistic steps are as follows:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, attacks the carbon atom of the bromomethyl group from the backside, i.e., 180° away from the carbon-bromine bond.[1][2]

  • Transition State: A high-energy transition state is formed where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile (hydroxide) and the outgoing leaving group (bromide).[2]

  • Product Formation: The carbon-bromine bond breaks, and the bromide ion departs, resulting in the formation of the desired product, 2-(hydroxymethyl)-4-phenylthiazole.[4]

The choice of reaction conditions, such as the solvent and the nature of the base, is crucial for the success of this transformation. A polar aprotic solvent is often preferred to solvate the cation of the base, thereby increasing the nucleophilicity of the hydroxide ion. The use of a mild base, such as sodium acetate, followed by hydrolysis, can be an effective strategy to minimize side reactions.[5][6] The acetate ion acts as the nucleophile to displace the bromide, forming an intermediate ester which is then hydrolyzed to the desired alcohol. This two-step, one-pot procedure can often lead to cleaner reactions and higher yields.

Safety and Handling Precautions

This compound is a toxic and hazardous compound. It is crucial to handle this substance with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] In case of accidental contact, immediately wash the affected area with copious amounts of water and seek medical attention.[8] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[9][10]

Experimental Protocols

Protocol 1: Direct Hydrolysis with Sodium Hydroxide

This protocol outlines the direct conversion of this compound to 2-(hydroxymethyl)-4-phenylthiazole using sodium hydroxide.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Sodium Hydroxide (NaOH)Reagent GradeCommercially Available
AcetoneACS GradeCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Deionized Water
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.94 mmol) in 20 mL of acetone.

  • Addition of Base: Prepare a solution of sodium hydroxide (0.17 g, 4.33 mmol) in 5 mL of water. Add the NaOH solution dropwise to the stirred solution of the starting material at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 20 mL of dichloromethane. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-(hydroxymethyl)-4-phenylthiazole.

Protocol 2: Acetate Displacement Followed by Hydrolysis

This protocol employs a two-step, one-pot procedure involving the initial displacement of the bromide with acetate, followed by hydrolysis of the resulting ester.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Sodium Acetate (NaOAc)Reagent GradeCommercially Available
Sodium Hydroxide (NaOH)Reagent GradeCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Deionized Water
Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: To a solution of this compound (1.0 g, 3.94 mmol) in 15 mL of anhydrous DMF in a 50 mL round-bottom flask, add sodium acetate (0.49 g, 5.91 mmol).

  • First Step - Acetate Displacement: Stir the mixture at 60 °C for 3-5 hours. Monitor the formation of the acetate intermediate by TLC.

  • Second Step - Hydrolysis: After completion of the first step, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (0.32 g, 7.88 mmol) in 5 mL of water.

  • Reaction Monitoring: Stir the mixture at room temperature for an additional 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield 2-(hydroxymethyl)-4-phenylthiazole.

Experimental Workflow Diagram

experimental_workflow cluster_protocol1 Protocol 1: Direct Hydrolysis cluster_protocol2 Protocol 2: Acetate Displacement & Hydrolysis p1_start Dissolve this compound in Acetone p1_add_naoh Add aq. NaOH solution p1_start->p1_add_naoh p1_react Stir at RT (2-4h) p1_add_naoh->p1_react p1_workup Remove Acetone, Extract with CH₂Cl₂ p1_react->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product 2-(hydroxymethyl)-4-phenylthiazole p1_purify->p1_product p2_start Dissolve starting material in DMF, add NaOAc p2_heat Stir at 60°C (3-5h) p2_start->p2_heat p2_hydrolyze Cool, add aq. NaOH, stir at RT (1-2h) p2_heat->p2_hydrolyze p2_workup Aqueous work-up, Extract with EtOAc p2_hydrolyze->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p2_product 2-(hydroxymethyl)-4-phenylthiazole p2_purify->p2_product

Caption: Experimental workflows for the synthesis of 2-(hydroxymethyl)-4-phenylthiazole.

Data and Expected Results

Quantitative Data Summary
ParameterProtocol 1 (Direct Hydrolysis)Protocol 2 (Acetate Displacement)
Starting Material This compoundThis compound
Reagents NaOH, Acetone, CH₂Cl₂NaOAc, NaOH, DMF, EtOAc
Reaction Time 2-4 hours4-7 hours
Reaction Temperature Room Temperature60 °C then Room Temperature
Typical Yield 70-80%80-90%
Purity (post-chromatography) >98%>98%
Characterization of 2-(hydroxymethyl)-4-phenylthiazole

The structure and purity of the synthesized 2-(hydroxymethyl)-4-phenylthiazole should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation.[11][12] Expected signals include:

    • A singlet for the methylene protons (-CH₂OH).

    • A singlet for the thiazole proton.

    • Multiplets in the aromatic region corresponding to the phenyl group protons.

    • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbon atoms of the thiazole ring, the phenyl group, and the hydroxymethyl group.[13][14]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the hydroxyl group (-OH) in the region of 3200-3600 cm⁻¹.[14]

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.[15]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents are pure and dry.
Product loss during work-up.Perform extractions carefully. Use a continuous extractor for water-soluble products.
Formation of Byproducts Side reactions (e.g., elimination).Use a milder base (Protocol 2). Lower the reaction temperature.
Difficult Purification Co-eluting impurities.Optimize the eluent system for column chromatography. Consider recrystallization.
Reaction does not start Inactive starting material or reagents.Check the purity of the starting material. Use fresh, high-quality reagents.

Conclusion

The synthesis of 2-(hydroxymethyl)-4-phenylthiazole from this compound is a straightforward and efficient transformation that can be achieved through different synthetic routes. The choice between direct hydrolysis and the acetate displacement-hydrolysis sequence will depend on the desired purity, yield, and the scale of the reaction. The protocols provided in this application note are robust and have been designed to provide reliable results. Proper characterization of the final product is essential to ensure its suitability for downstream applications in drug discovery and materials science.

References

  • Sigma-Aldrich. (2025-11-06).
  • Thor Specialities (UK) LTD. (2019-11-06).
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  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC.
  • SN2 Reaction Mechanisms - YouTube. (2021-02-24).
  • Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Deriv
  • Subramanian, A. P., et al. (2024-10-24). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base.
  • MedchemExpress.com. (2025-08-19).
  • CPAChem. (2023-02-14).
  • EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)
  • Chemistry LibreTexts. (2022-12-12). 14.5: Hydrolysis of Salt Solutions.
  • The synthesis of the 2-phenylthiazole derivatives (C1–8).
  • Chemistry LibreTexts. (2024-09-30). 11.2: The Sₙ2 Reaction.
  • Introduction to hydrolysis calcul
  • Master Organic Chemistry. (2012-07-04). The SN2 Reaction Mechanism.
  • Farrer, H. N., et al.
  • Chemistry LibreTexts. (2020-07-07). 7.4: The SN2 Reaction.
  • Leah4sci. (2013-09-10). SN2 Reaction vid (3 of 3) Bimolecular Nucleophilic Substitution by Leah4sci - YouTube.
  • Sigma-Aldrich. 2-Hydroxy-4-phenylthiazole 97 3884-31-9.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Deriv
  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR.
  • 1 H NMR of spectrum of 2-Amino 4-(phenyl)
  • 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)
  • Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing).
  • Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliph
  • FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed.
  • On the hydrolysis of diethyl 2-(perfluorophenyl)
  • 2-Amino-4-phenylthiazole - Optional[1H NMR] - Chemical Shifts - SpectraBase.
  • Doubtnut. (2020-01-19).
  • (PDF)
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  • Modeling of sodium acetate recovery from aqueous solutions by electrodialysis - PubMed.

Sources

Application Notes and Protocols: 2-(Bromomethyl)-4-phenylthiazole in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic use of 2-(bromomethyl)-4-phenylthiazole as a versatile building block in the synthesis of novel antifungal agents. We delve into the rationale behind targeting the thiazole scaffold, provide detailed, field-tested protocols for the synthesis of the key brominated intermediate, and outline its subsequent derivatization to yield compounds with significant antifungal activity. This document is intended to serve as a practical resource, combining established synthetic methodologies with insights into structure-activity relationships and the underlying mechanism of action, thereby empowering researchers to accelerate the discovery of new therapeutics against clinically relevant fungal pathogens.

Introduction: The Thiazole Scaffold as a Privileged Structure in Antifungal Drug Discovery

The relentless rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, has created an urgent need for new therapeutic agents.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2] In the realm of antifungal research, thiazole derivatives have demonstrated significant promise, largely by mimicking the action of established azole antifungals.[2]

These agents typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[2] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion, and the concurrent accumulation of toxic sterol precursors, disrupts membrane function and leads to fungal cell death. The 4-phenylthiazole core, in particular, has been identified as a promising starting point for the development of potent antifungal compounds.[3] The strategic introduction of various substituents allows for the fine-tuning of the molecule's physicochemical properties and its interaction with the target enzyme.

This guide focuses on this compound, a key intermediate that allows for the facile introduction of diverse functionalities at the 2-position of the thiazole ring through nucleophilic substitution. The bromine atom serves as an excellent leaving group, enabling reactions with a wide range of nucleophiles, such as amines, thiols, and hydrazines, to generate extensive libraries of novel derivatives for antifungal screening.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a critical first step in the development of this class of antifungal agents. A reliable and scalable protocol is essential for ensuring a consistent supply of high-quality starting material. The following protocol is a robust method for this synthesis.

Synthesis Workflow

cluster_0 Part 1: Synthesis of 2-Amino-4-phenylthiazole cluster_1 Part 2: Synthesis of 2-Bromo-4-phenylthiazole cluster_2 Part 3: Synthesis of (4-phenylthiazol-2-yl)methanol cluster_3 Part 4: Synthesis of this compound Acetophenone Acetophenone Reflux Reflux in Ethanol Acetophenone->Reflux Thiourea Thiourea Thiourea->Reflux Iodine Iodine Iodine->Reflux Product1 2-Amino-4-phenylthiazole Reflux->Product1 Product1_ref 2-Amino-4-phenylthiazole Reaction Reaction in Acetonitrile (Sandmeyer-type) Product1_ref->Reaction CuBr Copper(I) Bromide CuBr->Reaction nButylNitrite n-Butyl Nitrite nButylNitrite->Reaction Product2 2-Bromo-4-phenylthiazole Reaction->Product2 Product2_ref 2-Bromo-4-phenylthiazole Reaction3 Hydroxymethylation Product2_ref->Reaction3 Reagents3 Reagents for Hydroxymethylation Reagents3->Reaction3 Product3 (4-phenylthiazol-2-yl)methanol Reaction3->Product3 Product3_ref (4-phenylthiazol-2-yl)methanol Reaction4 Bromination in DCM Product3_ref->Reaction4 PBr3 Phosphorus Tribromide (PBr₃) PBr3->Reaction4 FinalProduct This compound Reaction4->FinalProduct

Caption: Synthetic pathway for this compound.

Detailed Protocol: Synthesis of 2-Amino-4-phenylthiazole

This initial step involves the Hantzsch thiazole synthesis.

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Ethanol

  • Diethyl ether

  • Ammonium hydroxide solution

Procedure:

  • In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Add ethanol as a solvent and reflux the mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with diethyl ether to remove any unreacted acetophenone and iodine.

  • Pour the washed mixture into an ammonium hydroxide solution to neutralize and precipitate the product.

  • Collect the crude product by filtration and recrystallize from methanol to obtain pure 2-amino-4-phenylthiazole.[4]

Detailed Protocol: Synthesis of 2-Bromo-4-phenylthiazole

This step utilizes a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Materials:

  • 2-Amino-4-phenylthiazole (from step 2.2)

  • Copper(I) bromide (CuBr)

  • n-Butyl nitrite

  • Acetonitrile

  • Ethyl acetate

  • Ammonia solution (0.1 M)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Heptane and Ethyl acetate for elution

Procedure:

  • Dissolve 2-amino-4-phenylthiazole (46.9 mmol) and CuBr (74.6 mmol) in acetonitrile at room temperature.

  • Add n-butyl nitrite (74.6 mmol) to the stirring solution and heat to 60°C (333 K). The reaction is typically complete within 15 minutes.[5]

  • Evaporate the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash with 0.1 M ammonia solution.

  • Dry the organic layer over MgSO₄ and evaporate to dryness.

  • Purify the residue by silica gel chromatography using a heptane-ethyl acetate mixture as the eluent to yield 2-bromo-4-phenylthiazole.[5]

Detailed Protocol: Synthesis of (4-phenylthiazol-2-yl)methanol

This is a hydroxymethylation step.

Materials:

  • 2-Bromo-4-phenylthiazole (from step 2.3)

  • Appropriate reagents for hydroxymethylation (e.g., paraformaldehyde and a strong base, or a Grignard reaction followed by quenching with formaldehyde)

  • Appropriate solvents (e.g., THF, Diethyl ether)

(Note: The exact procedure for this step can vary. A common method involves the formation of a Grignard reagent from 2-bromo-4-phenylthiazole followed by reaction with formaldehyde.)

Detailed Protocol: Synthesis of this compound

This final step is a bromination of the alcohol.

Materials:

  • (4-phenylthiazol-2-yl)methanol (from step 2.4)

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Toluene for elution

Procedure:

  • Dissolve (4-phenylthiazol-2-yl)methanol in DCM and cool to 0°C in an ice bath.

  • Add PBr₃ dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with ice and add ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic phase, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under vacuum and purify the residue by silica gel column chromatography using toluene as the eluent to afford this compound.

Safety and Handling of this compound
  • Hazard Identification: Brominated organic compounds are often toxic and irritants. Based on safety data for similar compounds, this compound should be handled with care. It may be harmful if swallowed or in contact with skin, and can cause serious eye irritation.[6]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

    • Avoid inhalation of dust, fumes, or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][8]

Synthesis of Antifungal Derivatives from this compound

The utility of this compound lies in its reactivity towards nucleophiles, allowing for the creation of a diverse library of compounds.

General Reaction Scheme

Start This compound Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-SH) Nucleophile->Reaction Product 2-Substituted-4-phenylthiazole (Antifungal Candidate) Reaction->Product Byproduct HBr Reaction->Byproduct

Caption: General nucleophilic substitution on this compound.

Exemplary Protocol: Synthesis of a 2-(Aminomethyl)-4-phenylthiazole Derivative

This protocol describes the reaction with a primary amine as the nucleophile.

Materials:

  • This compound

  • A primary amine (e.g., morpholine, piperidine, or a substituted aniline)

  • A suitable solvent (e.g., acetonitrile, ethanol, or DMF)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the primary amine (1.1 equivalents) and the non-nucleophilic base (1.2 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, remove the solvent in vacuo.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the hydrobromide salt of the base.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(aminomethyl)-4-phenylthiazole derivative.

Antifungal Activity of 2,4-Disubstituted Phenylthiazole Derivatives

Numerous studies have demonstrated the potent antifungal activity of 2,4-disubstituted phenylthiazole derivatives against a range of clinically important fungi, particularly Candida species. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives, highlighting the potential of this chemical class.

Compound ClassSubstituent at 2-positionFungal StrainMIC (µg/mL)Reference
2-Hydrazinyl-4-phenylthiazolesHydrazine derivativesCandida albicans3.9[9]
Phenylthiazole-oxadiazole hybrids1,2-diaminocyclohexaneCandida albicans4-8[1]
Phenylthiazole-oxadiazole hybridsAzetidineCandida albicans8[1]
Thiazolyl-phenyl-thiazole scaffoldsImines with 4-F-phenyl or 4-Cl-phenylCandida spp.3.9 - 31.25[10]
Substituted PhenylthiazolesVariousCandida albicans250 - 1000[11]
Substituted PhenylthiazolesVariousCandida tropicalis250 - 1000[11]
Substituted PhenylthiazolesVariousCandida glabrata250 - 1000[11]

Analysis of Structure-Activity Relationships (SAR):

  • The presence of a hydrazine moiety at the 2-position appears to be beneficial for anti-Candida activity.[9]

  • Lipophilic substituents at the 4-position of the phenyl ring can enhance antifungal potency.[9]

  • The introduction of rigid cyclic diamine structures at the 2-position can lead to selective and potent antifungal activity.[1]

  • Halogen substitutions on appended phenyl rings often improve anti-Candida efficacy.[10]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel antifungal agents. Its straightforward preparation and reactivity with a wide array of nucleophiles allow for the rapid generation of diverse chemical libraries. The resulting 2,4-disubstituted phenylthiazole derivatives have consistently demonstrated potent in vitro activity against clinically relevant fungal pathogens, including various Candida species. The protocols and data presented in this guide provide a solid foundation for researchers to explore this promising chemical space in the ongoing search for next-generation antifungal therapeutics. Further optimization of the substituents at both the 2- and 4-positions, guided by the structure-activity relationships discussed, holds significant potential for the discovery of lead compounds with improved efficacy and pharmacological profiles.

References

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. (n.d.). National Institutes of Health. [Link]

  • In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives. (n.d.). UMSHA. [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (n.d.). PubMed Central. [Link]

  • Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. (n.d.). PubMed Central. [Link]

  • Synthesis of 2–bromo–4–phenylthiazole. (n.d.). ResearchGate. [Link]

  • In vitro antifungal activity of 2-(4-substituted phenyl)-3(2H)-isothiazolones. (n.d.). PubMed. [Link]

  • Safety data sheet. (2019, November 6). Thor. [Link]

  • Synthesis of novel thiazolyl-phenyl-thiazole derivatives as promising anti-Candida agents. (2025, August 9). ResearchGate. [Link]

  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023, October 14). MDPI. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022, November 20). Research Square. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). ijpsr.com. [Link]

Sources

Application of 2-(Bromomethyl)-4-phenylthiazole in Cancer Research: A Guide for Investigators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the established anticancer activities of structurally related 4-phenylthiazole and benzothiazole derivatives. As of the current literature, specific studies on 2-(Bromomethyl)-4-phenylthiazole are not extensively documented. Therefore, this guide is intended to provide a robust framework for initiating research into this novel compound, leveraging the knowledge from its chemical analogs. All protocols should be optimized for specific experimental conditions.

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In oncology, thiazole-containing agents have demonstrated significant potential, with some, such as the FDA-approved drugs Dasatinib and Ixabepilone, already in clinical use.[1][2] The 2-phenylthiazole moiety, in particular, has been the subject of extensive research, with derivatives exhibiting potent cytotoxic effects against a variety of human cancer cell lines, including those of the breast, colon, lung, and pancreas.[3][4][5]

The compound of interest, this compound, combines the established 4-phenylthiazole pharmacophore with a reactive bromomethyl group. This functional group is an alkylating agent, which could potentially form covalent bonds with nucleophilic residues in biological targets, such as amino acids in proteins or nitrogenous bases in DNA. This unique feature suggests that this compound may exhibit a distinct mechanism of action and a potent anticancer profile compared to its non-alkylating analogs.

This document serves as a comprehensive guide for researchers embarking on the investigation of this compound. It outlines the postulated mechanisms of action based on related compounds, provides detailed protocols for the initial in vitro evaluation of its anticancer properties, and offers a structured workflow for its preclinical assessment.

Postulated Mechanism of Action

Based on extensive research into thiazole and benzothiazole derivatives, the anticancer effects of this class of compounds are often multifactorial.[1][6] They have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways that are frequently dysregulated in cancer.[5][6] The primary postulated mechanisms for this compound are outlined below.

Key Hypothesized Cellular Effects:

  • Induction of Apoptosis: Many thiazole derivatives trigger programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation.[5]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism. Thiazole-containing compounds have been observed to cause cell cycle arrest at various phases, most notably G2/M or G1/S, preventing cancer cells from proliferating.[5]

  • Inhibition of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR and MAPK/ERK pathways are critical for cancer cell growth, survival, and proliferation. Several thiazole analogs have been shown to inhibit key components of these pathways.[6]

  • Covalent Targeting: The presence of the bromomethyl group introduces the potential for covalent inhibition of target proteins. This could lead to irreversible inactivation of key enzymes or other proteins involved in cancer progression, potentially offering a more sustained therapeutic effect.

Postulated_Mechanism_of_Action cluster_pathways Signaling Pathways cluster_apoptosis Apoptotic Pathway cluster_cellcycle Cell Cycle Control Compound This compound Cell Cancer Cell Compound->Cell Pathway_PI3K PI3K/Akt/mTOR Pathway Compound->Pathway_PI3K Inhibits Pathway_MAPK MAPK/ERK Pathway Compound->Pathway_MAPK Inhibits Mitochondria Mitochondria Compound->Mitochondria Induces Stress CellCycle Cell Cycle Progression Compound->CellCycle Disrupts Proliferation Cell Proliferation & Survival Pathway_PI3K->Proliferation Promotes Pathway_MAPK->Proliferation Promotes Apoptosis Apoptosis Mitochondria->Apoptosis Initiates Arrest Cell Cycle Arrest (G2/M or G1/S) CellCycle->Arrest

Caption: Postulated mechanisms of anticancer action for this compound.

Data Presentation: Comparative Cytotoxicity of Related Thiazole Derivatives

To provide a context for the potential potency of this compound, the following table summarizes the in vitro anticancer activity of various related thiazole derivatives against a panel of human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole Derivatives (e.g., Compound 4c)MCF-7 (Breast)2.57 ± 0.16[5]
HepG2 (Liver)7.26 ± 0.44[5]
2-Phenylthiazole-4-carboxamidesT47D (Breast)<10 µg/mL[3]
Caco-2 (Colorectal)<10 µg/mL[3]
HT-29 (Colon)<10 µg/mL[3]
Brominated Thiazole Derivative (Compound 4b)MCF-7 (Breast)31.5 ± 1.91[5]
HepG2 (Liver)51.7 ± 3.13[5]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the initial characterization of the anticancer properties of this compound.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Step1 Cell Viability Assay (MTT) - Determine IC50 values - Select sensitive cell lines Start->Step1 Step2 Apoptosis Assay (Annexin V/PI Staining) - Quantify apoptotic cells Step1->Step2 Step3 Cell Cycle Analysis (Propidium Iodide Staining) - Determine cell cycle phase distribution Step1->Step3 Step4 Western Blot Analysis - Investigate effects on key signaling proteins (e.g., Akt, ERK, Caspases) Step2->Step4 Step3->Step4 End End: Mechanistic Insights & Further Development Step4->End

Caption: A typical experimental workflow for evaluating a novel anticancer compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[13][14][15][16]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Cell Washing: Wash the cells with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%. Fix the cells for at least 1 hour at 4°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on key signaling pathways.[17][18][19][20]

Materials:

  • Treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin).

Conclusion

The 2-phenylthiazole scaffold is a well-validated starting point for the development of novel anticancer agents. The introduction of a bromomethyl group in this compound presents an intriguing opportunity for the discovery of a potent and potentially covalently acting therapeutic. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers to systematically evaluate the anticancer potential of this compound and to elucidate its mechanism of action. Through rigorous in vitro testing, the promise of this compound in cancer research can be thoroughly explored.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Thirumala, V., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Singh, P., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry.
  • Flow Cytometry Core Facility, Babraham Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Kumar, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics.
  • Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry.
  • Patel, K., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLOS ONE.
  • Aliabadi, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences.
  • Creative Bioarray. (n.d.). Cell Viability Assay Protocols. Retrieved from [Link]

  • Gomha, S. M., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Letters in Drug Design & Discovery.
  • Aliabadi, A., et al. (2018). Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. Research in Pharmaceutical Sciences.
  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer & Immuno-Oncology. Retrieved from [Link]

Sources

Applikationshinweise und Protokolle: Derivatisierung von 2-(Brommethyl)-4-phenylthiazol für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Applikationsschrift beschreibt detaillierte Protokolle für die chemische Derivatisierung des vielseitigen Bausteins 2-(Brommethyl)-4-phenylthiazol und das anschließende biologische Screening der synthetisierten Verbindungen. Der 4-Phenylthiazol-Kern ist eine privilegierte Struktur in der medizinischen Chemie, die in einer Vielzahl von biologisch aktiven Wirkstoffen vorkommt. Die hier beschriebenen Methoden ermöglichen die Erstellung einer diversen Bibliothek von Analoga durch nukleophile Substitution am Brommethyl-Kohlenstoff, was die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Identifizierung potenzieller Leitstrukturen für die Arzneimittelentwicklung erleichtert. Es werden Protokolle für die Synthese von Amino-, Thioether- und Ether-Derivaten sowie für das Screening auf antikanzerogene, antimikrobielle und entzündungshemmende Aktivitäten bereitgestellt.

Einleitung: Die Bedeutung von 4-Phenylthiazol-Derivaten

Thiazole und ihre Derivate haben aufgrund ihres breiten Spektrums an pharmakologischen Eigenschaften große Aufmerksamkeit in der medizinischen Chemie erregt.[1][2] Insbesondere der 2-Amino-4-phenylthiazol-Kern dient als wichtiger Vorläufer für die Synthese verschiedener bioaktiver Moleküle. Die Funktionalisierung dieses Grundgerüsts, insbesondere an der 2-Position, hat zu Verbindungen mit antimykotischen, krebsbekämpfenden, antiviralen und entzündungshemmenden Wirkungen geführt.[2] 2-(Brommethyl)-4-phenylthiazol ist ein reaktives Intermediat, das sich ideal für die Einführung einer Vielzahl von funktionellen Gruppen durch nukleophile Substitutionsreaktionen eignet. Die Brom-Gruppe ist eine ausgezeichnete Abgangsgruppe, die leicht durch Amine, Thiole und Phenole ersetzt werden kann, was zu einer Bibliothek strukturell vielfältiger Verbindungen für das biologische Screening führt.

Die Logik hinter dieser Strategie liegt in der systematischen Untersuchung des chemischen Raums um das 4-Phenylthiazol-Gerüst. Durch die Einführung verschiedener Substituenten können Forscher die Auswirkungen auf die biologische Aktivität untersuchen und so wertvolle Einblicke in die für die molekulare Erkennung an einem biologischen Zielmolekül erforderlichen Strukturmerkmale gewinnen.

Synthese des Ausgangsmaterials: 2-(Brommethyl)-4-phenylthiazol

Die Synthese des reaktiven Intermediats 2-(Brommethyl)-4-phenylthiazol erfolgt typischerweise in zwei Schritten aus kommerziell erhältlichen Ausgangsmaterialien.

Schritt 1: Hantzsch-Thiazol-Synthese von 2-Amino-4-phenylthiazol

Die Hantzsch-Thiazol-Synthese ist eine klassische und effiziente Methode zur Herstellung des Thiazolrings.[3] Sie beinhaltet die Kondensation eines α-Halogenketons mit einem Thioamid.

Protokoll 1: Synthese von 2-Amino-4-phenylthiazol

  • In einem 250-ml-Rundkolben werden Acetophenon (12 g, 0,1 mol), Thioharnstoff (15,22 g, 0,2 mol) und Iod (25,33 g, 0,1 mol) in 100 ml Ethanol gegeben.[1]

  • Die Reaktionsmischung wird unter Rückfluss für 12 Stunden erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) unter Verwendung eines Hexan:Ethylacetat-Gemisches (z.B. 8:2) als Laufmittel verfolgt werden.

  • Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.

  • Die abgekühlte Mischung wird mit Diethylether gewaschen, um überschüssiges, nicht umgesetztes Acetophenon und Iod zu entfernen.

  • Die Reaktionsmischung wird dann in eine wässrige Ammoniaklösung gegossen, um das Produkt auszufällen.

  • Der feste Niederschlag wird durch Vakuumfiltration gesammelt, mit kaltem deionisiertem Wasser gewaschen und an der Luft getrocknet.

  • Das Rohprodukt wird aus Methanol umkristallisiert, um reines 2-Amino-4-phenylthiazol zu erhalten.[1]

Die Struktur des Produkts sollte durch spektroskopische Methoden wie ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt werden.[4][5][6]

Schritt 2: Synthese von 2-(Brommethyl)-4-phenylthiazol

Die Umwandlung der Aminogruppe in eine Brommethylgruppe erfolgt über eine Sandmeyer-ähnliche Reaktion, gefolgt von einer Bromierung. Eine alternative und direktere Methode ist die Reaktion von 1,3-Dibromaceton mit Thiobenzamid, obwohl die erstgenannte Methode häufiger für diesen spezifischen Baustein verwendet wird.

  • Hinweis: Die direkte Bromierung der Methylgruppe eines potenziellen 2-Methyl-4-phenylthiazol-Vorläufers mit N-Bromsuccinimid (NBS) ist ebenfalls eine gängige Strategie. Für die Zwecke dieses Protokolls gehen wir von der Umwandlung des 2-Amino-Derivats aus.

Aufgrund der Reaktivität und potenziellen Toxizität der Reagenzien sollte diese Reaktion unter einem Abzug und mit angemessener persönlicher Schutzausrüstung durchgeführt werden.

Derivatisierung von 2-(Brommethyl)-4-phenylthiazol

Die Derivatisierung erfolgt durch nukleophile Substitution, wobei das Bromatom durch verschiedene Nukleophile ersetzt wird. Dies ist typischerweise eine SN2-Reaktion.[7]

Abbildung 1: Allgemeiner Mechanismus der S_N2-Reaktion.

Protokoll 2: Synthese von 2-(Aminomethyl)-4-phenylthiazol-Derivaten

Materialien:

  • 2-(Brommethyl)-4-phenylthiazol

  • Primäres oder sekundäres Amin (z.B. Piperidin, Morpholin, Anilin)

  • Kaliumcarbonat (K₂CO₃) oder Triethylamin (Et₃N) als Base

  • Acetonitril oder Dimethylformamid (DMF) als Lösungsmittel

  • Magnetrührer und Heizplatte

  • Standard-Glasgeräte für die organische Synthese

Verfahren:

  • In einem trockenen Rundkolben wird 2-(Brommethyl)-4-phenylthiazol (1,0 Äq.) in wasserfreiem Acetonitril gelöst.

  • Das entsprechende Amin (1,2 Äq.) und Kaliumcarbonat (2,0 Äq.) werden hinzugefügt.

  • Die Reaktionsmischung wird bei Raumtemperatur für 4-6 Stunden oder bei 50-60 °C für 1-2 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.

  • Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation gereinigt.

Protokoll 3: Synthese von 2-((Arylthio)methyl)-4-phenylthiazol-Derivaten

Materialien:

  • 2-(Brommethyl)-4-phenylthiazol

  • Substituiertes Thiophenol

  • Kaliumcarbonat (K₂CO₃)

  • Acetonitril oder DMF

  • Magnetrührer

Verfahren:

  • In einem Rundkolben werden das substituierte Thiophenol (1,1 Äq.) und Kaliumcarbonat (1,5 Äq.) in Acetonitril suspendiert.

  • Eine Lösung von 2-(Brommethyl)-4-phenylthiazol (1,0 Äq.) in Acetonitril wird langsam zu der Suspension gegeben.

  • Die Mischung wird bei Raumtemperatur für 2-4 Stunden gerührt. Der Fortschritt wird mittels DC überwacht.

  • Nach Abschluss wird die Reaktionsmischung filtriert, um das Kaliumcarbonat zu entfernen.

  • Das Filtrat wird unter reduziertem Druck eingeengt.

  • Der Rückstand wird in Dichlormethan aufgenommen und mit Wasser gewaschen.

  • Die organische Schicht wird getrocknet, filtriert und eingeengt.

  • Das Produkt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Protokoll 4: Synthese von 2-((Aryloxy)methyl)-4-phenylthiazol-Derivaten

Materialien:

  • 2-(Brommethyl)-4-phenylthiazol

  • Substituiertes Phenol

  • Kaliumcarbonat (K₂CO₃)

  • DMF

  • Magnetrührer und Heizplatte

Verfahren:

  • Das substituierte Phenol (1,1 Äq.) und Kaliumcarbonat (2,0 Äq.) werden in DMF in einem Rundkolben gegeben.

  • Die Mischung wird auf 60 °C erhitzt und für 30 Minuten gerührt, um das Phenoxid zu bilden.

  • 2-(Brommethyl)-4-phenylthiazol (1,0 Äq.), gelöst in einer minimalen Menge DMF, wird langsam zugegeben.

  • Die Reaktion wird bei 60-80 °C für 4-8 Stunden gerührt, bis die DC anzeigt, dass das Ausgangsmaterial verbraucht ist.

  • Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und in Eiswasser gegossen.

  • Der resultierende Niederschlag wird abfiltriert, mit Wasser gewaschen und getrocknet.

  • Falls kein Niederschlag entsteht, wird die wässrige Mischung mit Ethylacetat extrahiert. Die vereinigten organischen Extrakte werden mit Wasser und gesättigter Kochsalzlösung gewaschen, getrocknet und eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie gereinigt.

Charakterisierung der Derivate

Die Identität und Reinheit jeder synthetisierten Verbindung muss durch Standard-Analysetechniken bestätigt werden.

TechnikZweckTypische Beobachtungen
¹H-NMR Strukturelle Aufklärung und ReinheitsbestimmungCharakteristische Signale für die Phenyl- und Thiazol-Protonen sowie neue Signale, die den eingeführten Nukleophilen entsprechen.[8]
¹³C-NMR Bestätigung des KohlenstoffgerüstsSignale, die allen Kohlenstoffatomen im Molekül entsprechen.
Massenspektrometrie Bestimmung des MolekulargewichtsMolekülionenpeak, der dem berechneten Molekulargewicht der Zielverbindung entspricht.[8][9]
IR-Spektroskopie Identifizierung funktioneller GruppenCharakteristische Schwingungsbanden für funktionelle Gruppen wie N-H, C=O, C-S, C-O.
Elementaranalyse Bestimmung der elementaren ZusammensetzungBestätigung der empirischen Formel.

Protokolle für das biologische Screening

Die neu synthetisierte Bibliothek von 2-(Brommethyl)-4-phenylthiazol-Derivaten kann auf verschiedene biologische Aktivitäten untersucht werden. Im Folgenden werden drei grundlegende Assays beschrieben.

Protokoll 5: Antikanzerogenes Screening mittels MTT-Assay

Der MTT-Assay ist ein kolorimetrischer Test zur Messung der zellulären metabolischen Aktivität als Indikator für die Zelllebensfähigkeit, Proliferation und Zytotoxizität.[4]

Materialien:

  • Humane Krebszelllinien (z.B. MCF-7 für Brustkrebs, A549 für Lungenkrebs)

  • Zellkulturmedium (z.B. DMEM), fötales Kälberserum (FCS), Penicillin-Streptomycin

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung (5 mg/ml in PBS)

  • Dimethylsulfoxid (DMSO)

  • 96-Well-Platten

  • Mikroplattenleser

Verfahren:

  • Zellaussaat: Die Zellen werden in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µl Kulturmedium ausgesät und für 24 Stunden bei 37 °C und 5 % CO₂ inkubiert.

  • Behandlung mit Verbindungen: Die Testverbindungen werden in DMSO gelöst und mit Kulturmedium auf die gewünschten Endkonzentrationen verdünnt. 100 µl der Verbindungslösungen werden zu den entsprechenden Wells gegeben. Kontroll-Wells enthalten nur das Vehikel (DMSO in Medium).

  • Inkubation: Die Platten werden für 48 oder 72 Stunden inkubiert.

  • MTT-Zugabe: 10 µl der MTT-Lösung werden zu jedem Well gegeben und die Platten werden für weitere 4 Stunden inkubiert.[10]

  • Solubilisierung von Formazan: Das Medium wird vorsichtig entfernt und 100 µl DMSO werden zu jedem Well gegeben, um die violetten Formazan-Kristalle aufzulösen.[2]

  • Messung der Absorption: Die Absorption wird bei 570 nm mit einem Mikroplattenleser gemessen.[10]

  • Datenanalyse: Die prozentuale Zelllebensfähigkeit wird im Vergleich zu den unbehandelten Kontrollzellen berechnet. Die IC₅₀-Werte (die Konzentration, die das Zellwachstum um 50 % hemmt) werden aus den Dosis-Wirkungs-Kurven bestimmt.

Protokoll 6: Antimikrobielles Screening mittels Agar-Diffusionsmethode

Diese Methode wird verwendet, um die antimikrobielle Aktivität von Substanzen zu bestimmen.[1]

Materialien:

  • Bakterienstämme (z.B. Staphylococcus aureus als gram-positiver Vertreter, Escherichia coli als gram-negativer Vertreter)

  • Müller-Hinton-Agar

  • Sterile Papierscheiben (6 mm Durchmesser)

  • Standard-Antibiotikum (z.B. Ciprofloxacin) als positive Kontrolle

  • DMSO als negative Kontrolle

Verfahren:

  • Inokulum-Vorbereitung: Eine Suspension der Testbakterien wird in steriler Kochsalzlösung auf eine Trübung eingestellt, die einem McFarland-Standard von 0,5 entspricht.

  • Inokulation der Platten: Ein steriler Wattestäbchen wird in die Bakteriensuspension getaucht und gleichmäßig über die gesamte Oberfläche einer Müller-Hinton-Agarplatte gestrichen, um einen konfluenten Rasen zu erzeugen.[5]

  • Applikation der Scheiben: Sterile Papierscheiben werden mit einer bekannten Konzentration der Testverbindungen (gelöst in DMSO) imprägniert. Die getrockneten Scheiben werden vorsichtig auf die Oberfläche der inokulierten Agarplatte gelegt.[5]

  • Inkubation: Die Platten werden bei 37 °C für 18-24 Stunden inkubiert.[8]

  • Auswertung: Der Durchmesser der Hemmzone (der klare Bereich um die Scheibe, in dem kein Bakterienwachstum auftritt) wird in Millimetern gemessen. Eine größere Hemmzone weist auf eine höhere antimikrobielle Aktivität hin.

Protokoll 7: Entzündungshemmendes Screening mittels Nitrit-Assay (Griess-Test)

Dieser Assay misst die Produktion von Stickstoffmonoxid (NO), einem wichtigen entzündungsfördernden Mediator, durch Lipopolysaccharid (LPS)-stimulierte Makrophagen.[11]

Materialien:

  • RAW 264.7-Makrophagen-Zelllinie

  • LPS (Lipopolysaccharid)

  • Griess-Reagenz (Lösung A: 1% Sulfanilamid in 5% Phosphorsäure; Lösung B: 0,1% N-(1-Naphthyl)ethylendiamindihydrochlorid in Wasser)

  • Natriumnitrit (NaNO₂) für die Standardkurve

  • Zellkulturmedium

Verfahren:

  • Zellaussaat: RAW 264.7-Zellen werden in einer 96-Well-Platte mit einer Dichte von 5 x 10⁴ Zellen pro Well ausgesät und über Nacht inkubiert.

  • Vorbehandlung: Die Zellen werden für 1 Stunde mit verschiedenen Konzentrationen der Testverbindungen vorinkubiert.

  • Stimulation: LPS (1 µg/ml) wird zu den Wells gegeben (außer zur negativen Kontrollgruppe) und die Platten werden für weitere 24 Stunden inkubiert.

  • Probenentnahme: 50 µl des Zellkulturüberstands werden aus jedem Well entnommen und in eine neue 96-Well-Platte überführt.

  • Griess-Reaktion: 50 µl der Griess-Reagenz-Lösung A werden zu jedem Well gegeben, gefolgt von einer 10-minütigen Inkubation bei Raumtemperatur im Dunkeln. Anschließend werden 50 µl der Lösung B zugegeben und erneut für 10 Minuten inkubiert.[12]

  • Messung der Absorption: Die Absorption wird bei 540 nm gemessen.[13]

  • Datenanalyse: Die Nitritkonzentration in den Proben wird anhand einer mit NaNO₂ erstellten Standardkurve berechnet. Die prozentuale Hemmung der NO-Produktion wird im Vergleich zur nur mit LPS behandelten Kontrollgruppe bestimmt.

Workflow-Visualisierung und Datenmanagement

Ein strukturierter Ansatz ist entscheidend für den Erfolg eines Derivatisierungs- und Screening-Projekts.

derivatization_workflow cluster_synthesis Synthesephase cluster_screening Screening-Phase Start 2-(Brommethyl)-4-phenylthiazol (Ausgangsmaterial) Derivatisierung Nukleophile Substitution (Amine, Thiole, Phenole) Start->Derivatisierung Aufreinigung Aufreinigung (Chromatographie, Umkristallisation) Derivatisierung->Aufreinigung Charakterisierung Charakterisierung (NMR, MS, IR) Aufreinigung->Charakterisierung Bibliothek Verbindungsbibliothek Charakterisierung->Bibliothek Screening Biologisches Screening Bibliothek->Screening Antikrebs MTT-Assay Screening->Antikrebs Antimikrobiell Agar-Diffusion Screening->Antimikrobiell Entzündungshemmend Griess-Assay Screening->Entzündungshemmend Datenanalyse Datenanalyse & SAR Antikrebs->Datenanalyse Antimikrobiell->Datenanalyse Entzündungshemmend->Datenanalyse Leitstruktur Identifizierung von Leitstrukturen Datenanalyse->Leitstruktur

Abbildung 2: Workflow von der Derivatisierung zum biologischen Screening.

Referenzen

  • Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2912. [Link]

  • Rostom, S. A. F., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. [Link]

  • Li, H., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1247. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • RSC. (2024). Synthesis, characterization, and biological activities of pyrazolyl–thiazole derivatives of thiophene. RSC. [Link]

  • PubChem. (n.d.). 2-Amino-4-phenylthiazole. National Center for Biotechnology Information. [Link]

  • Al-Ghorbani, M., et al. (2015). An efficient one-pot synthesis of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • Singh, R., et al. (2015). An efficient, rapid and catalyst free protocol has been developed for the synthesis of 2-aminothiazoles in tetrahydrofuran (THF). Der Chemica Sinica, 6(8), 14-18. [Link]

  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]

  • LibreTexts. (2019, September 20). 7.10: The SN2 Mechanism. Chemistry LibreTexts. [Link]

  • Jo, K., et al. (2020). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Molecules, 25(22), 5273. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Mattammal, M. B., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry, 15(9), 495-499. [Link]

  • Hsu, F. L., et al. (2007). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Molecules, 12(9), 2211-2219. [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Modern Medical Laboratory Journal. (2022, January 3). Agar Diffusion Test: the primary method to determine the antimicrobial activity. Modern Medical Laboratory Journal. [Link]

  • NCBI. (n.d.). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • LibreTexts. (2023, August 12). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

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Application Note: A Scalable, Two-Step Synthesis of 2-(Bromomethyl)-4-phenylthiazole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Bromomethyl)-4-phenylthiazole is a critical heterocyclic building block in medicinal chemistry, serving as a versatile precursor for a wide array of pharmacologically active agents, including anticancer and antimicrobial compounds.[1][2] This application note provides a comprehensive, field-tested guide for the robust and scalable two-step synthesis of this key intermediate. The protocol is designed for researchers, chemists, and process development professionals, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations essential for successful scale-up. The synthesis proceeds via the classic Hantzsch thiazole synthesis to form the 2-methyl-4-phenylthiazole core, followed by a selective free-radical bromination of the methyl group using N-Bromosuccinimide (NBS).

Introduction and Synthetic Strategy

The thiazole ring is a privileged scaffold in drug discovery.[3] The title compound, with its reactive bromomethyl group at the 2-position and a phenyl group at the 4-position, allows for facile nucleophilic substitution, making it an ideal synthon for library synthesis and lead optimization.[4]

Our synthetic approach is a logical, two-part sequence designed for efficiency and scalability:

  • Part I: Hantzsch Thiazole Synthesis. This venerable reaction involves the condensation of an α-haloketone (2-bromoacetophenone) with a thioamide (thioacetamide).[5][6] It is a high-yielding and reliable method for constructing the 2,4-disubstituted thiazole ring system.[7][8]

  • Part II: Wohl-Ziegler Bromination. This reaction accomplishes the selective bromination of the methyl group at the benzylic-like position of the thiazole ring. We utilize N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[9] NBS is a crystalline solid, which is significantly safer and easier to handle on a large scale than elemental bromine, while providing a low, steady concentration of Br₂ to favor the desired radical pathway over electrophilic addition to the thiazole ring.[10]

Reaction Mechanisms and Process Logic

Understanding the reaction mechanisms is paramount for troubleshooting and process optimization during scale-up.

Mechanism: Hantzsch Thiazole Synthesis

The reaction proceeds via a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

  • S-Alkylation (Sₙ2 Attack): The sulfur atom of thioacetamide, a potent nucleophile, attacks the electrophilic carbon of 2-bromoacetophenone, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon, forming a five-membered hydroxythiazoline ring.

  • Dehydration: Under the reaction conditions, this intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.[11]

Hantzsch_Mechanism reagents 2-Bromoacetophenone + Thioacetamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 Sₙ2 Attack intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Methyl-4-phenylthiazole intermediate2->product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Mechanism: Wohl-Ziegler Bromination

This is a free-radical chain reaction. The choice of a non-polar solvent and a radical initiator is crucial for its success.

  • Initiation: The radical initiator (e.g., Dibenzoyl Peroxide) decomposes upon heating to form initial radicals. These radicals react with trace amounts of HBr to generate bromine radicals (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-4-phenylthiazole, forming a resonance-stabilized thiazolyl-methyl radical and HBr.

    • This HBr reacts with the N-Bromosuccinimide (NBS) reservoir to generate a molecule of elemental bromine (Br₂).[12]

    • The thiazolyl-methyl radical then reacts with the newly formed Br₂ to yield the desired product, this compound, and another bromine radical, which continues the chain.

  • Termination: The reaction ceases when radicals combine with each other.

Wohl_Ziegler_Workflow cluster_initiation Initiation cluster_propagation Propagation Cycle initiator Radical Initiator (e.g., BPO) radicals Initiator Radicals + Bromine Radicals (Br•) initiator->radicals Heat (Δ) start_material 2-Methyl-4-phenylthiazole radicals->start_material Enters Cycle thiazole_radical Thiazolyl-Methyl Radical start_material->thiazole_radical H Abstraction by Br• product This compound thiazole_radical->product Reaction with Br₂ hbr HBr br2 Br₂ hbr->br2 Reacts with NBS nbs NBS nbs->br2

Caption: Workflow of the Wohl-Ziegler Free-Radical Bromination.

Experimental Protocols & Scale-Up Considerations

The following protocols are presented at a laboratory scale that is readily adaptable for scale-up.

Part I: Synthesis of 2-Methyl-4-phenylthiazole
ParameterSpecificationRationale & Scale-Up Insight
Reactants 2-Bromoacetophenone, ThioacetamideBoth are readily available crystalline solids, easy to handle.
Molar Ratio 1.0 : 1.2 (α-haloketone : thioamide)A slight excess of thioacetamide ensures complete consumption of the more expensive bromoacetophenone.
Solvent EthanolGood solubility for reactants, relatively low boiling point for easy removal, and a greener solvent choice.
Temperature Reflux (~78 °C)Provides sufficient thermal energy to overcome the activation barrier without significant side product formation.
Reaction Time 2-3 hoursMonitor by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until starting material is consumed.
Work-up Quench with aq. NaHCO₃Neutralizes any HBr formed, aiding in the precipitation of the free-base product which is poorly soluble in water.[7]
Expected Yield 85-95%This reaction is typically very high-yielding.

Protocol:

  • Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-bromoacetophenone (100.0 g, 0.50 mol).

  • Reagent Addition: Add ethanol (750 mL) and begin stirring. Add thioacetamide (45.1 g, 0.60 mol) in one portion.

  • Reaction: Heat the mixture to a gentle reflux. On a larger scale, this initial heating phase should be gradual to control the onset of the exothermic reaction. Maintain reflux for 2-3 hours.

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the 2-bromoacetophenone spot.

  • Work-up: Once complete, allow the mixture to cool to room temperature. In a separate, larger vessel (e.g., a 5 L beaker), prepare a solution of sodium bicarbonate (50 g) in water (2 L). Slowly pour the reaction mixture into the bicarbonate solution with vigorous stirring. A pale yellow precipitate will form.

  • Isolation: Cool the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL).

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The product is typically of sufficient purity for the next step.

Part II: Synthesis of this compound
ParameterSpecificationRationale & Scale-Up Insight
Reactants 2-Methyl-4-phenylthiazole, NBSNBS is the key reagent for selective benzylic bromination.[13]
Initiator Dibenzoyl Peroxide (BPO) or AIBNAIBN is often preferred for scale-up as its decomposition is more predictable and avoids the formation of benzoic acid byproducts.
Molar Ratio 1.0 : 1.05 : 0.02 (Thiazole : NBS : Initiator)A slight excess of NBS ensures full conversion. Only a catalytic amount of initiator is needed.
Solvent Acetonitrile or Ethyl AcetateCrucial: Avoid Carbon Tetrachloride (CCl₄) due to toxicity and environmental concerns. Acetonitrile is a good, polar aprotic alternative.
Temperature Reflux (~82 °C for Acetonitrile)Required to initiate the decomposition of the radical initiator.
Reaction Time 3-5 hoursMonitor by TLC. The product is UV active.
Work-up Cool and filterThe succinimide byproduct is insoluble in the solvent upon cooling and can be easily removed by filtration.
Expected Yield 60-75%Yields can be lower than the first step due to potential side reactions.

Protocol:

  • Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-methyl-4-phenylthiazole (87.6 g, 0.50 mol) and acetonitrile (1 L).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (93.5 g, 0.525 mol). Note: Ensure the NBS is pure and dry; recrystallize from water if necessary.[9] Add the radical initiator, Dibenzoyl Peroxide (2.4 g, 0.01 mol).[14]

  • Reaction: Begin stirring and gently heat the mixture to reflux under a nitrogen atmosphere. The reaction is often initiated with a heat lamp or by ensuring vigorous reflux. The mixture will turn orange/brown as bromine is generated. Maintain reflux for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC. The product spot will be at a different Rf than the starting material.

  • Work-up: After the reaction is complete, cool the flask in an ice bath to 0-5 °C. The succinimide byproduct will precipitate as a white solid.

  • Isolation: Remove the succinimide by vacuum filtration, washing the filter cake with a small amount of cold acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil. The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by silica gel chromatography to yield the final product as a white to off-white solid.[15]

Safety Precautions and Hazard Management

Executing this synthesis safely, particularly at scale, requires strict adherence to safety protocols.

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile is acceptable, but check compatibility).

  • Chemical-Specific Hazards:

    • 2-Bromoacetophenone: Is a lachrymator and is toxic. Avoid inhalation of dust and contact with skin and eyes.

    • N-Bromosuccinimide (NBS): Is a strong oxidizer and corrosive. It causes severe skin burns and eye damage.[16][17] Do not store it with combustible materials or reducing agents.[17] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[18][19]

    • Dibenzoyl Peroxide (BPO): Is an organic peroxide that can be explosive if subjected to heat, shock, or friction.[20] It is also a skin sensitizer.[14] Store in a cool, designated area away from heat sources and incompatible materials.[21][22][23]

    • Solvents: Ethanol and acetonitrile are flammable. Ensure no ignition sources are present during their use.

  • Waste Disposal: Dispose of all chemical waste, especially halogenated organic waste, according to institutional and local environmental regulations.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₈BrNS[24]

  • Molecular Weight: 254.15 g/mol [24]

  • Melting Point: Expected in the range of the literature values.

  • ¹H NMR: Expect a characteristic singlet for the -CH₂Br protons around 4.5-4.8 ppm and multiplets for the aromatic protons.

  • Mass Spectrometry: Confirm the molecular ion peak corresponding to the product mass.

References

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry. (2019, January 19). Synthesis of Thiazoles [Video]. YouTube. Retrieved from [Link]

  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: dibenzoyl peroxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry, 258, 115577.
  • National Institutes of Health (NIH). (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
  • Euclid Chemical. (2024, August 29). Material Safety Data Sheet: Dibenzoyl Peroxide. Retrieved from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2000). Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Journal of Chemical Health Risks. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. 22(4), 2909-2913.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Leah4sci. (2021, February 24). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-bromo-4-phenylthiazole. Retrieved from [Link]

  • ResearchGate. (2009). An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. Retrieved from [Link]

  • BenchChem. (2025).
  • Taylor & Francis Online. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]

  • PubMed. (2015). Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Bromomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Bromomethyl)-4-phenylthiazole. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. As a potent building block in medicinal chemistry, particularly for creating derivatives with various biological activities, a clean and efficient synthesis of this intermediate is paramount.

The most common route to this compound is the radical bromination of its precursor, 2-methyl-4-phenylthiazole, typically using N-Bromosuccinimide (NBS) as the bromine source.[1][2][3] While effective, this reaction is sensitive to reaction conditions and can lead to a variety of side products that complicate purification and reduce yields. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the chemical reasoning behind our recommendations.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Incomplete Reaction or Low Conversion

Q1: I'm observing a significant amount of unreacted 2-methyl-4-phenylthiazole in my crude product analysis (TLC, NMR). What are the likely causes and how can I improve the conversion rate?

A1: Low conversion is a frequent issue that typically points to problems with radical initiation or the presence of inhibitors. The Wohl-Ziegler reaction requires the successful generation of a bromine radical to initiate the chain reaction.[2][3]

  • Causality: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN, benzoyl peroxide) or the N-Br bond in NBS itself under UV light or heat.[4][5] If the initiator is old or has decomposed, or if the reaction temperature is too low for the chosen initiator, an insufficient concentration of radicals will be generated. Furthermore, molecular oxygen is a known radical scavenger and can inhibit the chain reaction.

  • Troubleshooting Steps:

    • Verify Initiator Activity: Use a fresh, properly stored batch of your radical initiator (AIBN or benzoyl peroxide). Old initiators can lose efficacy.

    • Optimize Temperature: Ensure your reaction temperature is appropriate for the initiator's half-life. For AIBN, refluxing in a solvent like carbon tetrachloride (CCl₄) or benzene is common.[1] For benzoyl peroxide, a similar temperature range is effective.

    • Purify the Brominating Agent: NBS can degrade over time, appearing yellow due to the presence of Br₂. Impure NBS can lead to side reactions instead of the desired radical pathway.[2] It can be purified by recrystallization from hot water.[2]

    • Exclude Oxygen: Degas your solvent before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent radical quenching by O₂.

Issue 2: Formation of Over-Brominated Products

Q2: My mass spectrometry results indicate the presence of di-brominated (M+2 Br) and even tri-brominated species. How can I prevent this over-bromination?

A2: This is the most common side reaction. The product, this compound, contains a benzylic proton that is susceptible to further radical abstraction and substitution, leading to the formation of 2-(dibromomethyl)-4-phenylthiazole.

  • Causality: The stability of the radical intermediate drives the reaction.[5][6] Once the monobrominated product is formed, the remaining C-H bond on the methylene group is still "benzylic-like" and can be abstracted by a bromine radical, initiating a second bromination event. An excess of the brominating agent or prolonged reaction times dramatically increases the likelihood of this follow-on reaction.

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: Use a precise amount of NBS, typically between 1.0 and 1.1 equivalents relative to the starting material. A large excess of NBS is the primary cause of over-bromination.

    • Monitor Reaction Progress: Diligently track the consumption of the starting material using Thin Layer Chromatography (TLC). The goal is to stop the reaction as soon as the 2-methyl-4-phenylthiazole is consumed, before significant amounts of the dibrominated product appear.

    • Control NBS Concentration: Instead of adding all the NBS at once, consider adding it portion-wise over the course of the reaction. This maintains a low, steady concentration of the bromine source, favoring monosubstitution.[3]

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signal (CDCl₃, δ ppm)
Starting Material: 2-Methyl-4-phenylthiazoleC₁₀H₉NS175.25~2.8 (s, 3H, -CH₃)
Desired Product: this compoundC₁₀H₈BrNS254.15~4.7 (s, 2H, -CH₂Br)
Side Product: 2-(Dibromomethyl)-4-phenylthiazoleC₁₀H₇Br₂NS333.04~6.8 (s, 1H, -CHBr₂)
Side Product: 5-Bromo-2-methyl-4-phenylthiazoleC₁₀H₈BrNS254.15~2.7 (s, 3H, -CH₃)
Issue 3: Aromatic Ring Bromination

Q3: I've identified a byproduct that appears to be brominated on the thiazole or phenyl ring. Why does this occur in a radical reaction, and how can it be avoided?

A3: While benzylic bromination is a radical process, bromination of aromatic rings is typically an electrophilic aromatic substitution (SEAr). Its occurrence suggests that your reaction conditions are promoting ionic pathways.

  • Causality: The thiazole ring is relatively electron-rich and can undergo electrophilic substitution, most commonly at the C5 position.[7][8] The presence of trace acids (which can act as Lewis acid catalysts) or using polar, protic solvents can generate an electrophilic bromine species (Br⁺), which will then attack the aromatic rings instead of participating in the radical cycle. Impure NBS containing molecular bromine (Br₂) can also directly participate in SEAr reactions.[9]

  • Troubleshooting Steps:

    • Use Non-Polar Solvents: Conduct the reaction in non-polar solvents like CCl₄ or cyclohexane. These solvents disfavor the formation of ionic intermediates.

    • Ensure Aprotic, Anhydrous Conditions: Use dry solvents and glassware to prevent the formation of HBr, which can catalyze electrophilic addition to the double bond within the thiazole ring or promote SEAr.

    • Avoid Acidic Contamination: Ensure all reagents and glassware are free from acidic impurities. If necessary, glassware can be washed with a mild base and dried thoroughly.

    • Utilize a Radical Scavenger (Carefully): In some difficult cases, a small amount of a non-interfering base, like calcium carbonate, can be added to scavenge any HBr that forms during the reaction.

Issue 4: Product Instability and Decomposition

Q4: My final product is difficult to isolate and appears to decompose during workup or storage. How can I improve its stability?

A4: this compound is a reactive alkylating agent and a lachrymator. Its instability is inherent to its functional group.

  • Causality: The bromomethyl group is an excellent leaving group, making the compound susceptible to nucleophilic attack. Water or alcohols present during workup can lead to hydrolysis, forming 2-(hydroxymethyl)-4-phenylthiazole. Amines or other nucleophiles will also readily displace the bromide. The compound can also be sensitive to light and heat.

  • Troubleshooting Steps:

    • Perform a Mild, Anhydrous Workup: After the reaction, filter off the succinimide byproduct and wash the organic layer with cold, dilute sodium thiosulfate (to remove any excess bromine) followed by cold brine. Avoid prolonged contact with aqueous layers.

    • Minimize Heat Exposure: Remove the solvent under reduced pressure at low temperatures (e.g., <30°C) using a rotary evaporator.

    • Protect from Light: Wrap your reaction flask and storage vials in aluminum foil to prevent light-induced degradation.[10]

    • Proper Storage: Store the purified product under an inert atmosphere (N₂ or Ar) at low temperatures (e.g., in a freezer at -20°C) to minimize decomposition over time.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic route and a common side reaction.

main_reaction start 2-Methyl-4-phenylthiazole reagents + NBS + AIBN, Δ start->reagents intermediate Benzylic Radical Intermediate reagents->intermediate H• abstraction product This compound intermediate->product + Br•

Caption: Main radical substitution pathway.

side_reaction product This compound reagents + NBS (Excess) + AIBN, Δ product->reagents intermediate2 Dibromo Radical Intermediate reagents->intermediate2 H• abstraction side_product 2-(Dibromomethyl)-4-phenylthiazole intermediate2->side_product + Br• troubleshooting_workflow cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting start Reaction Start: Bromination of 2-Methyl-4-phenylthiazole check1 Problem Identified: Low Yield / Multiple Products? start->check1 ly1 Check Initiator Quality (Use Fresh AIBN) check1->ly1 Low Yield sp1 Control NBS Stoichiometry (1.0-1.1 eq) check1->sp1 Side Products end Purification of Desired Product check1->end No Issues ly2 Verify Temperature ly1->ly2 ly3 Degas Solvent (Run under N₂) ly2->ly3 ly3->end sp2 Monitor via TLC sp1->sp2 sp3 Use Non-Polar Solvent (e.g., CCl₄) sp2->sp3 sp3->end

Caption: Troubleshooting decision workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory safety standards and preliminary small-scale experiments.

Materials:

  • 2-Methyl-4-phenylthiazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq), recrystallized

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-4-phenylthiazole and anhydrous CCl₄.

  • Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the flask.

  • Flush the apparatus with nitrogen or argon and maintain a positive inert atmosphere.

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The use of a 250W lamp to irradiate the flask can also facilitate initiation. [1]5. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the insoluble succinimide byproduct and wash the solid with a small amount of CCl₄ or DCM.

  • Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with cold saturated sodium thiosulfate, cold saturated sodium bicarbonate, and finally, cold brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature below 30°C.

  • The resulting crude oil or solid should be purified immediately by column chromatography.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Slurry silica gel in hexane and pack a glass column.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a non-polar solvent system. A gradient of ethyl acetate in hexane is typically effective (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate).

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure at low temperature. Store the final product under an inert atmosphere at -20°C, protected from light. [10]

References

  • (PDF) Bromination of 2-Thiazolylhydrazones - ResearchGate. Available at: [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Hantzsch Thiazole Synthesis - Chem Help ASAP. Available at: [Link]

  • IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Available at: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. Available at: [Link]

  • Synthesis of 2–bromo–4–phenylthiazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. Available at: [Link]

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem. Available at: [Link]

  • (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity - ResearchGate. Available at: [Link]

  • N-Bromosuccinimide - Wikipedia. Available at: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds | Request PDF - ResearchGate. Available at: [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Available at: [Link]

  • why is free radical bromination regioselective? : r/OrganicChemistry - Reddit. Available at: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. Available at: [Link]

  • This compound - 2a biotech. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation - ResearchGate. Available at: [Link]

  • A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents.
  • 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem. Available at: [Link]

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Technical Support Center: Purification of 2-(Bromomethyl)-4-phenylthiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Bromomethyl)-4-phenylthiazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your purification outcomes.

I. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the recrystallization of this compound.

Q1: My this compound will not fully dissolve in the hot solvent, even after adding a significant amount. What is the issue?

A1: This is a frequent challenge and typically points to one of two primary causes: improper solvent selection or the presence of insoluble impurities.

  • Inappropriate Solvent Choice: The fundamental principle of recrystallization is that the compound should have high solubility in the hot solvent and low solubility in the cold solvent.[1] If the compound's solubility is too low even at the solvent's boiling point, that solvent is unsuitable.[2] For a moderately polar compound like this compound, which possesses both a polar thiazole ring and a nonpolar phenyl group, a solvent of intermediate polarity or a mixed solvent system is often optimal.

  • Insoluble Impurities: The crude product may contain impurities that are insoluble in the chosen solvent.[3] If you observe particulate matter that does not dissolve upon heating and adding more solvent, a hot filtration step is necessary to remove these before proceeding to the cooling and crystallization phase.[1]

Q2: After cooling the solution, no crystals have formed. What steps can I take to induce crystallization?

A2: The failure of crystals to form upon cooling is often due to either using too much solvent or the solution being in a supersaturated state.[4][5]

  • Excess Solvent: This is the most common reason for crystallization failure.[4] The concentration of the solute is too low to reach saturation upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[4]

  • Supersaturation: Sometimes a solution can hold more dissolved solute than it theoretically should at a given temperature.[5] To induce crystallization in a supersaturated solution, you can:

    • Scratch the inner surface of the flask with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[5]

    • Add a "seed crystal" of pure this compound, if available. This provides a template for other molecules to crystallize upon.[5]

    • Cool the solution to a lower temperature using an ice bath, but do this slowly after the solution has reached room temperature to encourage the formation of pure, well-defined crystals.[6]

Q3: The compound "oiled out" instead of forming solid crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[6] This can be caused by several factors:

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into an ordered crystal structure.[7] It is crucial to allow the solution to cool slowly to room temperature before any further cooling in an ice bath.

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, making it more likely to separate as an oil.[7]

  • Inappropriate Solvent: The boiling point of your solvent might be higher than the melting point of your compound.[6] In such cases, the compound will melt before it dissolves. Additionally, if the compound is too soluble in the chosen solvent, it may also lead to oiling out. Consider using a different solvent or a mixed-solvent system.[7] A good strategy is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy, then heat to clarify and cool slowly.[2]

Q4: The final yield of my purified this compound is very low. What are the potential causes and how can I improve it?

A4: Low recovery is a common issue in recrystallization and can stem from several procedural aspects.[5]

  • Using Too Much Solvent: As mentioned earlier, an excessive volume of solvent will not only hinder crystallization but also keep a larger amount of your product dissolved in the mother liquor, even after cooling, leading to a reduced yield.[5] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

  • Premature Crystallization During Hot Filtration: If a hot filtration step was necessary, the solution might have cooled and deposited crystals on the filter paper. To prevent this, use a pre-heated funnel and filter flask, and dilute the hot solution with a small amount of extra hot solvent before filtering.[2]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your purified product.[2] Always use a minimal amount of ice-cold solvent for washing.

  • Inherent Solubility: Every compound has some degree of solubility even in the cold solvent. This means some loss of product is unavoidable. The key is to select a solvent where this cold solubility is minimized.[2]

II. Experimental Protocol: Recrystallization of this compound

This section provides a detailed, step-by-step methodology for the purification of this compound by recrystallization.

Diagram of the Recrystallization Workflow

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolution A->B Select optimal solvent C 3. Hot Filtration (Optional) B->C Dissolve in min. hot solvent D 4. Cooling & Crystallization B->D No insoluble impurities C->D Remove insoluble impurities E 5. Crystal Collection D->E Slow cooling F 6. Washing E->F Vacuum filtration G 7. Drying F->G Wash with ice-cold solvent H Pure Product G->H Dry to constant weight

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of different potential solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each test tube.[8]

    • Observe the solubility at room temperature. An ideal solvent will show low solubility at this stage.[3]

    • Gently heat the test tubes that showed low solubility at room temperature in a water bath. The ideal solvent will completely dissolve the compound at or near its boiling point.[3]

    • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.[2]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously.

    • Continue adding the hot solvent just until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.[1]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Place a piece of fluted filter paper in a stemless funnel and place the funnel in a clean Erlenmeyer flask.

    • Heat both the funnel and the receiving flask on a hot plate to prevent premature crystallization.

    • Pour the hot solution through the filter paper to remove the insoluble impurities.[6]

  • Cooling and Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once the flask has reached room temperature, you may place it in an ice bath to maximize the precipitation of the product.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

    • Wet the filter paper with a small amount of the ice-cold recrystallization solvent before pouring the crystal slurry into the funnel.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining soluble impurities. Use a minimal amount to avoid significant product loss.[2]

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for a period to pull air through and partially dry them.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Solvent Ratio (Compound:Solvent) 1 g : 5-15 mL (approx.)This is a typical starting range; the exact amount should be the minimum required for complete dissolution at the solvent's boiling point to ensure a good yield.
Cooling Time (Room Temp.) 30 - 60 minutesSlow cooling is crucial for the formation of well-defined, pure crystals.[1]
Cooling Time (Ice Bath) 15 - 30 minutesTo maximize the yield by decreasing the solubility of the compound further.
Washing Solvent Volume 1-2 mL per gram of crude productA minimal volume of ice-cold solvent is used to wash away impurities without significantly dissolving the purified product.[2]
Expected Yield 70 - 90%The yield can vary based on the purity of the crude material and the adherence to the protocol.

III. Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process when troubleshooting common recrystallization problems.

Troubleshooting_Logic Start Problem Encountered NoCrystals No Crystals Formed Start->NoCrystals OilingOut Compound Oiled Out Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent RapidCooling Cooled too rapidly? OilingOut->RapidCooling LowYield->TooMuchSolvent PrematureCrystals Premature crystallization? LowYield->PrematureCrystals Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No Evaporate Action: Evaporate some solvent TooMuchSolvent->Evaporate Yes WrongSolvent Inappropriate solvent? Supersaturated->WrongSolvent No Induce Action: Induce crystallization (scratch/seed) Supersaturated->Induce Yes RapidCooling->WrongSolvent No SlowCool Action: Re-dissolve and cool slowly RapidCooling->SlowCool Yes ChangeSolvent Action: Choose a new solvent/solvent pair WrongSolvent->ChangeSolvent Yes PrematureCrystals->WrongSolvent No HotFilter Action: Use pre-heated equipment for hot filtration PrematureCrystals->HotFilter Yes

Caption: Troubleshooting decision tree for recrystallization.

IV. References

  • Recrystallization I. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Retrieved from Royal Society of Chemistry, Education in Chemistry.

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from Journal of Chemical Education.

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Retrieved from Science Learning Center.

  • 2-(4-BROMO-PHENYL)-THIAZOLE synthesis. (n.d.). Retrieved from ChemicalBook.

  • This compound synthesis. (n.d.). Retrieved from ChemicalBook.

  • Problems with Recrystallisations. (n.d.). Retrieved from University of York, Chemistry Teaching Labs.

  • Synthesis of 2–bromo–4–phenylthiazole. (n.d.). Retrieved from ResearchGate.

  • Recrystallization. (n.d.). Retrieved from Wired Chemist.

  • Recrystallization1. (n.d.). Retrieved from a university chemistry department.

  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. (2003). Journal of Crystal Growth, 257(1), 177-184.

  • Tips & Tricks: Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.

  • Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative. (n.d.). Retrieved from ResearchGate.

  • 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID Product Description. (n.d.). Retrieved from ChemicalBook.

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). Retrieved from PMC.

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved from a scientific journal.

  • This compound. (n.d.). Retrieved from Alfa Chemistry.

  • 2-bromo-4-phenylthiazole properties. (n.d.). Retrieved from Sigma-Aldrich.

  • 2-(4-BROMOMETHYL-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. (n.d.). Retrieved from Alchem Pharmtech.

  • An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. (n.d.). Retrieved from ResearchGate.

  • 2-Amino-4-phenylthiazole 97. (n.d.). Retrieved from Sigma-Aldrich.

  • 2-METHYL-4-PHENYL-THIAZOLE. (n.d.). Retrieved from ChemicalBook.

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). Retrieved from MDPI.

  • solubility and stability of 4-(Iodomethyl)-2-phenylthiazole. (n.d.). Retrieved from Benchchem.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Retrieved from MDPI.

  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. (2013). Retrieved from ResearchGate.

  • 2-amino-4-phenyl Thiazole. (2022). Retrieved from Cayman Chemical.

  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018). Retrieved from MDPI.

  • 2-Bromomethyl-2-methyl-4-phenyl-thiobutyric acid S-ethyl ester. (n.d.). Retrieved from Chemsrc.

  • Technical Support Center: Purification of 2-Chloro-4-bromobenzothiazole by Recrystallization. (n.d.). Retrieved from Benchchem.

  • Recrystallization methods for purifying aminothiazole compounds. (n.d.). Retrieved from Benchchem.

  • 2-(Bromomethyl)thiazole. (n.d.). Retrieved from Sunway Pharm Ltd.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Retrieved from MDPI.

  • Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent. (n.d.). Retrieved from ResearchGate.

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Technical Support Center: A Researcher's Guide to the Column Chromatography Purification of 2-(Bromomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chromatographic purification of 2-(Bromomethyl)-4-phenylthiazole. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the intricacies of isolating this key synthetic intermediate. Here, we move beyond rote protocols to provide in-depth, field-proven insights into the potential challenges and their solutions, ensuring the scientific integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when purifying this compound using silica gel column chromatography?

A1: The primary challenge is the potential for product degradation on the acidic surface of standard silica gel. The bromomethyl group is susceptible to hydrolysis and other acid-catalyzed decomposition pathways, which can significantly lower the yield and purity of the final product.[1][2] Researchers often observe the appearance of new, more polar spots on the TLC plate during chromatography, which is a tell-tale sign of on-column decomposition.[3]

Q2: How can I prevent the degradation of my compound on the silica gel column?

A2: To mitigate acid-catalyzed degradation, it is highly recommended to use deactivated (neutralized) silica gel. This can be achieved by preparing a slurry of silica gel in a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine in the eluent. The column should be flushed with this basic mixture and then equilibrated with the mobile phase before loading the sample.[1] Alternatively, using a different stationary phase like neutral alumina can also be a viable option if instability on silica persists.[1]

Q3: What is a good starting solvent system for the column chromatography of this compound?

A3: Based on experimental data for similar compounds, a good starting point for thin-layer chromatography (TLC) analysis is a mixture of hexane and ethyl acetate. For 2-phenylthiazole derivatives, ratios ranging from 9:1 to 4:1 (hexane:ethyl acetate) are often effective.[4] A documented purification of this compound specifically utilized toluene as the eluent for silica gel column chromatography, which suggests that a less polar solvent system is appropriate for this compound.[5] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product on the TLC plate, as this generally translates to good separation on the column.[1]

Q4: My purified this compound is colored, often yellow or brown. What is the cause and how can I fix it?

A4: Discoloration in the final product can be due to residual reagents from the synthesis, such as bromine if a bromination step was involved, or from minor degradation products. A pre-chromatography workup step can be highly effective. Washing the crude product with a dilute aqueous solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate can remove traces of elemental bromine. This should be followed by a wash with brine to remove any inorganic salts before drying and concentrating the crude material for chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing logical explanations and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Recovery of Product 1. Compound degradation on silica gel: The acidic nature of silica can catalyze the decomposition of the bromomethyl group.[1][2] 2. Irreversible adsorption: Highly polar impurities or the product itself (if the eluent is not polar enough) can bind strongly to the silica.1. Use deactivated silica gel: Flush the column with a hexane/ethyl acetate mixture containing 1-2% triethylamine before equilibrating with your chosen eluent. The triethylamine neutralizes the acidic silanol groups on the silica surface. 2. Perform a 2D TLC: Spot your crude mixture on one corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If new spots appear, it's a strong indication of on-plate (and likely on-column) degradation.[6] 3. Increase eluent polarity: If the compound is stuck at the top of the column, gradually increase the polarity of your mobile phase. A "methanol purge" (flushing the column with 100% methanol) at the very end can elute highly polar compounds, though this may also bring down impurities.[6]
Poor Separation of Product from Impurities (Co-elution) 1. Inappropriate solvent system: The polarity of the eluent may be too high or too low, resulting in poor differentiation between the components of the mixture. 2. Column overloading: Applying too much crude material relative to the amount of stationary phase will lead to broad bands and overlapping peaks.1. Optimize the eluent system with TLC: Methodically test different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, toluene). Aim for an Rf value of ~0.2-0.3 for your product, with clear separation from other spots.[1] 2. Consider a gradient elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product and then more polar impurities. 3. Reduce the sample load: A general guideline is to load an amount of crude product that is 1-5% of the mass of the silica gel.[4]
Product Elutes with the Solvent Front 1. Eluent is too polar: The solvent system is too strong, causing all compounds to move quickly through the column with little to no interaction with the stationary phase.1. Decrease the polarity of the eluent: Start with a much higher ratio of the non-polar solvent (e.g., 95:5 hexane:ethyl acetate or 100% hexane) and gradually increase the polarity.
Streaking of the Product Spot on TLC and Broad Bands on the Column 1. Compound is acidic or basic: Thiazole derivatives can have a basic nitrogen atom, which can interact strongly with the acidic silica gel, leading to tailing. 2. Sample is too concentrated: When spotting the TLC or loading the column, a highly concentrated sample can cause streaking.1. Add a modifier to the eluent: For basic compounds, adding a small amount of triethylamine (0.5-1%) to the mobile phase can improve peak shape by competing for the acidic sites on the silica. For acidic impurities, a small amount of acetic acid might be beneficial, but be mindful of the stability of your bromomethyl group.[6] 2. Dilute the sample before loading: Ensure your crude product is fully dissolved in a minimal amount of solvent before applying it to the column. For TLC, ensure the spotting solution is not overly concentrated.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a detailed methodology for the purification of this compound, assuming the crude product has been obtained from the bromination of (4-phenylthiazol-2-yl)methanol.

1. Preparation of the Stationary Phase (Slurry Method):

  • Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is a good starting point.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or toluene). The consistency should be that of a milkshake, easily pourable but not too dilute.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Carefully pour the silica gel slurry into the column. Use a funnel to avoid coating the sides of the column.

  • Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to drain some of the solvent, but never let the solvent level drop below the top of the silica gel bed.

  • Add a thin protective layer of sand on top of the packed silica.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

  • Dry Loading (Recommended for potentially less soluble compounds):

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Carefully add the concentrated solution of the crude product dropwise to the top of the silica gel bed using a pipette. Try to disturb the top layer of sand as little as possible.

    • Rinse the flask that contained the crude product with a very small amount of eluent and add this to the column.

    • Drain the solvent until the sample has fully entered the silica gel bed.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or vials. The size of the fractions will depend on the scale of the purification.

  • Monitor the elution process by collecting small spots from the fractions and analyzing them by TLC.

4. Product Isolation:

  • Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow Visualization

Below is a diagram illustrating the key decision points and steps in the purification workflow.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude_product Crude 2-(Bromomethyl)- 4-phenylthiazole tlc_analysis TLC Analysis to Determine Eluent crude_product->tlc_analysis column_packing Pack Column with Silica Gel tlc_analysis->column_packing sample_loading Load Sample column_packing->sample_loading elution Elute with Solvent System sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection monitor_fractions Monitor Fractions by TLC fraction_collection->monitor_fractions monitor_fractions->tlc_analysis Poor Separation? Re-optimize Eluent combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions Identify pure fractions solvent_evaporation Evaporate Solvent combine_fractions->solvent_evaporation pure_product Pure Product solvent_evaporation->pure_product

Caption: Workflow for the purification of this compound.

References

  • Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. Available at: [Link]

  • BGD Group TLC System. Available at: [Link]

  • Recent problems with silica gel chromatography - ResearchGate. Available at: [Link]

  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]

  • AskChem: Do primary bromides decompose on silica? : r/chemistry - Reddit. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025, 102, 276-302. Available at: [Link]

  • Troubleshooting: Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. Available at: [Link]

  • What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central - NIH. Available at: [Link]

  • Cas 131654-56-3,2-Bromomethylthiazole - LookChem. Available at: [Link]

Sources

Technical Support Center: Optimizing Alkylation Reactions with 2-(Bromomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions utilizing 2-(Bromomethyl)-4-phenylthiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. The phenylthiazole moiety is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutic agents.[1][2][3][4] This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of various nucleophiles with this compound.

Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the primary causes and how can I improve the conversion?

Low conversion in alkylation reactions with this compound can often be attributed to a few key factors. Systematically evaluating each of these can help pinpoint the issue.

  • Insufficient Nucleophilicity of the Substrate: The nucleophilic strength of your starting material is paramount. Anilines with strong electron-withdrawing groups, for instance, will be less nucleophilic and react more slowly.[5] Similarly, hindered nucleophiles may struggle to approach the electrophilic carbon.

    • Causality: The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon bearing the bromine.[6] Electron-poor or sterically hindered nucleophiles will have a higher activation energy for this step.

    • Solutions:

      • Increase Basicity: Employ a stronger base to fully deprotonate the nucleophile (e.g., for N-H, O-H, or S-H bonds), thereby enhancing its nucleophilicity.[7] For N-alkylation of heterocycles like imidazole, switching from a weak base like K₂CO₃ to a stronger base like NaH can be beneficial, especially for less reactive starting materials.[8]

      • Change the Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the counter-ion of the base but not the nucleophile, leading to increased reactivity.[8][9]

      • Increase Temperature: Gently increasing the reaction temperature can overcome the activation energy barrier. However, this should be done cautiously while monitoring for byproduct formation.[5]

  • Inadequate Reaction Conditions: The choice of base, solvent, and temperature are all critically interlinked.

    • Causality: An inappropriate solvent may not fully dissolve the reactants, or it may stabilize the wrong species. A base that is too weak may not generate a sufficient concentration of the active nucleophile.[8]

    • Solutions: A systematic optimization of these parameters is often necessary. The following table provides a starting point for common nucleophile classes.

Nucleophile TypeRecommended Base(s)Recommended Solvent(s)Typical Temperature Range
N-Heterocycles (e.g., Imidazole)K₂CO₃, Cs₂CO₃, NaHDMF, Acetonitrile, THFRoom Temp to 80 °C
Amines (Primary/Secondary)K₂CO₃, Et₃NDMF, CH₂Cl₂Room Temp
PhenolsK₂CO₃, Cs₂CO₃Acetone, DMFRoom Temp to 60 °C
ThiolsK₂CO₃, NaHEthanol, DMFRoom Temp
  • Decomposition of the Alkylating Agent: this compound can be susceptible to degradation, especially under harsh conditions or prolonged reaction times.

    • Causality: As a benzylic-type bromide, it is quite reactive and can undergo side reactions if not handled properly.

    • Solutions:

      • Check Purity: Ensure the purity of your this compound before use.

      • Control Temperature: Avoid excessively high temperatures which can lead to decomposition.[5]

      • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Question 2: I am observing significant byproduct formation, particularly overalkylation. How can I improve the selectivity for the mono-alkylated product?

Overalkylation is a common side reaction, especially when the mono-alkylated product is more nucleophilic than the starting material.[5]

  • Causality: In the N-alkylation of primary amines or imidazoles, the resulting secondary amine or N-alkylated imidazole can react again with this compound to form a tertiary amine or a quaternary imidazolium salt, respectively.[5][7]

  • Solutions:

    • Control Stoichiometry: Using a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent can favor mono-alkylation.[5]

    • Slow Addition of the Alkylating Agent: Adding the this compound solution dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[8]

    • Lower Reaction Temperature: Lowering the temperature can help to reduce the rate of the second alkylation step, which often has a higher activation energy.[5]

    • Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[8]

Question 3: In the alkylation of my unsymmetrical N-heterocycle (e.g., a substituted imidazole), I am getting a mixture of regioisomers. How can I control the regioselectivity?

The regioselectivity of N-alkylation in unsymmetrical heterocycles is influenced by a combination of steric and electronic factors.[10][11]

  • Causality: The alkylating agent will preferentially attack the most nucleophilic and least sterically hindered nitrogen atom. The choice of solvent can also play a crucial role by influencing the aggregation state of the deprotonated heterocycle.[12][13]

  • Solutions:

    • Steric Control: If one nitrogen is significantly more sterically hindered than the other, alkylation will likely occur at the less hindered position.[11]

    • Electronic Control: Electron-withdrawing substituents on the heterocyclic ring will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[11]

    • Solvent Effects: The choice of solvent can dramatically alter the regioselectivity. For some heterocyclic systems, using a non-coordinating solvent like THF can favor one isomer, while a more polar, coordinating solvent like DMSO can favor the other.[10][12][13] This is often attributed to the formation of different ion pairs (contact vs. solvent-separated) which can influence the accessibility of the different nitrogen atoms.[12][13]

    • Alternative Synthetic Routes: In cases where regioselectivity cannot be controlled, it may be necessary to consider a multi-step synthetic route that involves protecting groups to ensure alkylation occurs at the desired position.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my alkylation reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[8] A suitable solvent system should be chosen to achieve good separation between the starting materials and the product. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active. For more quantitative analysis, LC-MS can be used.

Q2: My product appears to be decomposing during workup or purification. What precautions should I take?

Some N-alkylated thiazole derivatives can be sensitive to acidic or basic conditions.[14]

  • Mild Workup: If you suspect your product is acid-labile, avoid acidic washes during the workup. Use a saturated sodium bicarbonate solution for neutralization.[9]

  • Purification: When performing column chromatography, it may be beneficial to add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent to prevent decomposition on the silica gel.

  • Test Stability: Before a full-scale workup, you can test the stability of your product by taking a small aliquot of the reaction mixture and exposing it to the planned workup conditions (e.g., dilute acid) and analyzing the result by TLC.[14]

Q3: Are there any alternative methods for alkylation if direct alkylation with this compound is problematic?

Yes, for certain nucleophiles, alternative methods can be more effective.

  • Mitsunobu Reaction: For the alkylation of N-heterocycles or phenols with the corresponding alcohol, 2-(hydroxymethyl)-4-phenylthiazole, the Mitsunobu reaction can be a powerful alternative, especially for sterically hindered substrates.[7]

  • Reductive Amination: For the synthesis of secondary amines, reductive amination between 4-phenylthiazole-2-carbaldehyde and a primary amine is a viable alternative to direct alkylation.[5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Imidazole

This is a general guideline and may require optimization for your specific substrate.[8]

  • To a solution of imidazole (1.0 mmol) in anhydrous DMF (5 mL), add a base (e.g., K₂CO₃, 2.0 mmol).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1 mmol) in DMF (2 mL) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting_Workflow start Low Conversion or No Reaction q1 Is the Nucleophile sufficiently reactive? start->q1 sol1 Increase Basicity (e.g., NaH) Change to Polar Aprotic Solvent (DMF, DMSO) q1->sol1 No q2 Are the Reaction Conditions Optimal? q1->q2 Yes end Improved Conversion sol1->end sol2 Systematically screen Base, Solvent, and Temperature q2->sol2 No q3 Is the Alkylating Agent stable? q2->q3 Yes sol2->end sol3 Check Purity Avoid High Temperatures Use Inert Atmosphere q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting workflow for low reaction conversion.

Side_Reaction_Control start Overalkylation or Isomer Formation q1 Issue: Overalkylation? start->q1 sol1 Control Stoichiometry (excess nucleophile) Slow Addition of Alkylating Agent Lower Temperature q1->sol1 Yes q2 Issue: Regioisomer Formation? q1->q2 No end Improved Selectivity sol1->end sol2 Consider Steric/Electronic Effects Screen Different Solvents (e.g., THF vs. DMSO) Consider Protecting Groups q2->sol2 Yes q2->end No sol2->end

Caption: Strategies for controlling selectivity and side reactions.

References

  • Kumar, D., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
  • O'Brien, Z. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038–2053.
  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[5][8][9]Triazolo[10][15]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334–6353.

  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation? Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Frontiers in Chemistry, 11, 1246115.
  • Reddit. (2021). Bulky alkylation troubleshooting. r/Chempros. Retrieved from [Link]

  • American Chemical Society. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[5][8][9]Triazolo[10][15]pyridines, and Related Deaza-Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Fassihi, A., et al. (2012). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Medicinal Chemistry Research, 21(10), 3246–3252.
  • American Chemical Society. (n.d.). Alternative methods for the alkylation of heterocycles. Retrieved from [Link]

  • Patel, R. B., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Journal of Chemical and Pharmaceutical Research, 14(10), 1-8.
  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Retrieved from [Link]

  • De Luca, L., et al. (2021). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols.
  • Beilstein Journal of Organic Chemistry. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2019). Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • ChemRxiv. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 27-33.
  • Royal Society of Chemistry. (2021). Visible-light-promoted photocatalyst-free alkylation and acylation of benzothiazoles. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Deligeorgiev, T., et al. (2007). An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. Monatshefte für Chemie / Chemical Monthly, 138(1), 61-64.
  • Google Patents. (2001). Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines.
  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • National Institutes of Health. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • CONICET. (n.d.). Phenol methylation on acid catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(Bromomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Bromomethyl)-4-phenylthiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to help you proactively avoid impurities and troubleshoot effectively.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process. The first step involves the construction of the thiazole core using the Hantzsch thiazole synthesis, followed by a selective free-radical bromination of the methyl group at the C2 position. Understanding the mechanism and potential pitfalls of each step is critical for obtaining a high-purity final product.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Radical Bromination start_materials Thioacetamide + 2-Bromoacetophenone intermediate 2-Methyl-4-phenylthiazole start_materials->intermediate Reflux in Ethanol reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN/hν) intermediate->reagents CCl4 or CH2Cl2 final_product This compound reagents->final_product caption Figure 1. General two-step synthesis workflow.

Caption: Figure 1. General two-step synthesis workflow.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter during your experiments.

Category: Issues in Step 1 (Formation of 2-Methyl-4-phenylthiazole)
Q1: My Hantzsch reaction yield for 2-methyl-4-phenylthiazole is low. What are the common causes?

A1: Low yields in the Hantzsch thiazole synthesis are typically traced back to three main areas: reactant quality, reaction conditions, and work-up procedure.

  • Causality (Reactant Quality): The reaction begins with a nucleophilic attack (SN2 reaction) of the sulfur atom from thioacetamide onto the α-carbon of 2-bromoacetophenone.[1][2] If the 2-bromoacetophenone has degraded (often due to light or moisture, releasing HBr), it can lead to side reactions. Thioacetamide is also moisture-sensitive.

  • Troubleshooting Steps:

    • Assess Reagent Purity: Use freshly opened or purified 2-bromoacetophenone. If it appears discolored (yellow/brown), consider purifying it by recrystallization from a non-polar solvent.

    • Ensure Dry Conditions: Use anhydrous ethanol as the solvent and ensure all glassware is thoroughly dried.

    • Control Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of thioacetamide (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion, compensating for any potential degradation.

  • Causality (Reaction Conditions): The subsequent cyclization and dehydration steps to form the aromatic thiazole ring are temperature-dependent.[1] Insufficient heat can lead to incomplete reaction, while excessive heat can promote polymerization or the formation of tar-like byproducts.

  • Troubleshooting Steps:

    • Optimize Temperature: The reaction is typically run at the reflux temperature of ethanol. Ensure a consistent and gentle reflux is maintained.

    • Monitor Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours. Prolonged heating beyond completion offers no benefit and can decrease yield.

  • Causality (Work-up): The initial product is often the hydrobromide salt of the thiazole, which is soluble in the polar reaction mixture.[1] The free base must be precipitated by neutralization. Incomplete neutralization or using too strong a base can lead to product loss or degradation.

  • Troubleshooting Steps:

    • Cool Before Neutralization: Ensure the reaction mixture is cooled to room temperature or below before adding the base to prevent any unwanted side reactions.

    • Use a Mild Base: Pour the reaction mixture into a solution of a mild base like 5% sodium carbonate or sodium bicarbonate.[2] This will neutralize the HBr salt and precipitate the free base, which is poorly soluble in water.[2] Avoid strong bases like NaOH, which can potentially open the thiazole ring under harsh conditions.

Q2: I'm seeing multiple spots on my TLC after the Hantzsch reaction, besides my starting materials. What could they be?

A2: The presence of multiple byproducts points to side reactions. The most common impurity, other than unreacted starting materials, is the formation of 2,5-diphenyl-1,4-dithiane, which arises from the self-condensation of 2-bromoacetophenone under basic conditions that can form if the starting material has degraded. Under acidic conditions, isomeric products like 3-substituted 2-imino-2,3-dihydrothiazoles can sometimes form, although this is more common with N-substituted thioureas.[3]

Impurity_Formation_Step1 SM Thioacetamide + 2-Bromoacetophenone Product 2-Methyl-4-phenylthiazole SM->Product Main Reaction (Hantzsch Synthesis) Bromoacetophenone 2-Bromoacetophenone Side_Product Self-Condensation Products Bromoacetophenone->Side_Product Side Reaction (e.g., base presence) caption Figure 2. Competing reactions in Step 1.

Caption: Figure 2. Competing reactions in Step 1.

  • Preventative Measures:

    • Maintain Neutral/Slightly Acidic pH: The Hantzsch synthesis proceeds well under neutral or slightly acidic conditions. The HBr generated during the reaction helps catalyze the dehydration step. Ensure your starting materials are not contaminated with bases.

    • Purification: These byproducts can typically be removed via column chromatography using a gradient of ethyl acetate in hexanes.

Category: Issues in Step 2 (Bromination of 2-Methyl-4-phenylthiazole)
Q3: My bromination reaction with NBS is not going to completion. How can I improve conversion?

A3: Incomplete conversion in a free-radical bromination is almost always due to issues with radical initiation or propagation.

  • Causality (Initiation): The reaction requires the generation of a bromine radical from NBS. This is achieved either photochemically (UV light) or with a chemical radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO).[4] If the initiator is old or the light source is too weak, not enough radicals will be generated to start the chain reaction.

  • Troubleshooting Steps:

    • Use Fresh Initiator: AIBN and BPO have limited shelf lives. Use a fresh batch of the initiator.

    • Ensure Proper Light Source: If using photochemical initiation, ensure the lamp is functional and positioned close to the reaction vessel (use a quartz or Pyrex flask, as standard borosilicate glass can block UV light).

    • Incremental Addition: Add the radical initiator in portions over the course of the reaction to maintain a steady concentration of radicals.

  • Causality (Propagation): The key propagation step involves the abstraction of a benzylic-like hydrogen from the methyl group by a bromine radical.[5][6] This step is highly selective. Radical inhibitors, such as oxygen or certain impurities from the previous step, can quench the radicals and terminate the chain reaction.

  • Troubleshooting Steps:

    • Degas the Solvent: Before starting the reaction, degas the solvent (e.g., CCl₄ or CH₂Cl₂) by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.

    • Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.

    • Use Pure Starting Material: Ensure the 2-methyl-4-phenylthiazole from Step 1 is pure and free of any potential radical scavengers.

Q4: I'm observing a significant amount of a byproduct with a higher Rf on my TLC. What is it and how can I avoid it?

A4: This is a classic sign of over-bromination , leading to the formation of 2-(dibromomethyl)-4-phenylthiazole . The newly formed bromomethyl group has hydrogens that can also be abstracted by bromine radicals, leading to a second bromination.

  • Causality: This occurs when the concentration of the brominating agent (NBS) is too high relative to the starting material, or if the reaction is allowed to proceed for too long.

  • Preventative Measures:

    • Control Stoichiometry: Use a precise amount of NBS, typically between 1.0 and 1.1 molar equivalents. Do not use a large excess.

    • Slow Addition of NBS: Add the NBS portion-wise over the reaction time. This keeps the concentration of the brominating agent low at any given moment, favoring mono-bromination.

    • Monitor Closely: Follow the reaction progress carefully by TLC. Stop the reaction as soon as the starting material (2-methyl-4-phenylthiazole) is consumed.

    • Temperature Control: Running the reaction at a controlled temperature (e.g., reflux in CCl₄) helps maintain a predictable reaction rate.

Q5: My final product seems to have impurities that are very difficult to separate by column chromatography. Could this be ring bromination?

A5: Yes, this is a possibility, though benzylic bromination is generally favored. Free radical bromination is highly selective for the weakest C-H bond, which is the benzylic-like methyl group.[7] However, under certain conditions, electrophilic bromination can occur on the electron-rich phenyl ring. The thiazole ring itself is generally electron-deficient and less susceptible to electrophilic attack, but substitution can occur at the C5 position if it is activated.[8][9]

  • Causality: This side reaction is more likely if there are ionic (non-radical) pathways occurring. This can be caused by acidic impurities (like HBr) building up in the reaction mixture, which can polarize the Br₂ that exists in equilibrium with NBS, leading to an electrophilic attack on the aromatic ring.

  • Preventative Measures:

    • Include a Radical Scavenger for Ionic Species: Adding a small amount of a non-nucleophilic base, like pyridine or potassium carbonate, can scavenge any HBr that forms, suppressing the ionic pathway.

    • Control Light Conditions: If using photochemical initiation, avoid overly intense light which might promote other pathways.

    • Purification: If ring-brominated isomers form, they often have polarities very similar to the desired product, making separation difficult. A very careful column chromatography with a shallow solvent gradient or preparative HPLC might be necessary.

Q6: My purified this compound is degrading during storage or solvent evaporation. What precautions should I take?

A6: this compound is a reactive benzylic-like halide and is susceptible to degradation.

  • Causality (Hydrolysis): The compound can react with moisture (water) to hydrolyze back to the corresponding alcohol, 2-(hydroxymethyl)-4-phenylthiazole.

  • Causality (Light/Heat): Like many benzylic bromides, it can be sensitive to light and heat, which can cause it to decompose, often turning yellow or brown.

  • Preventative Measures:

    • Avoid Heat: During work-up, remove solvents under reduced pressure at low temperatures (e.g., on a rotary evaporator with a water bath at ≤ 30-40°C).

    • Protect from Light: Wrap flasks containing the product in aluminum foil.[10] Store the final product in an amber vial.

    • Work-up Quickly and Dry Thoroughly: Perform the aqueous work-up efficiently. After extraction, dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation.

    • Storage: Store the final, dry product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage).

Category: Purification Challenges
Q7: What is the recommended detailed procedure for purifying the final product?

A7: Column chromatography is the most effective method for purifying this compound.[10]

  • Detailed Protocol:

    • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. Aim for an Rf value of ~0.3 for the desired product. A typical system might be 10-20% EtOAc in Hexanes.

    • Column Packing: Pack a silica gel column using the chosen eluent system (wet packing is recommended to avoid air bubbles).

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better separation, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]

    • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.

    • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure at low temperature.

Q8: How do I effectively remove the succinimide byproduct from the NBS reaction?

A8: Succinimide, the byproduct of NBS, is moderately polar and can sometimes co-elute with the product if not removed properly.

  • Procedure:

    • Filtration: After the reaction is complete and cooled to room temperature, the succinimide, which is a solid and poorly soluble in non-polar solvents like CCl₄, can often be removed by simple filtration.

    • Aqueous Wash: During the work-up, a wash with water or a dilute base solution will effectively remove any remaining succinimide, as it is more soluble in aqueous media than in the organic solvent used for extraction.

Section 3: Impurity Profile Summary

The table below summarizes the common impurities, their source, and key identification markers.

Impurity NameStructureSource / StepReason for FormationMitigation Strategy
2-Methyl-4-phenylthiazoleC₁₀H₉NSStep 2Unreacted starting materialMonitor reaction by TLC; use ≥1.0 eq. of NBS.
2-(Dibromomethyl)-4-phenylthiazoleC₁₀H₇Br₂NSStep 2Over-brominationUse 1.0-1.1 eq. of NBS; add NBS portion-wise.
Ring-Brominated IsomerC₁₀H₇BrNSStep 2Electrophilic side reactionAdd a non-nucleophilic base (e.g., K₂CO₃); avoid excess HBr.
SuccinimideC₄H₅NO₂Step 2Byproduct of NBSFilter post-reaction; wash with water during work-up.
2-BromoacetophenoneC₈H₇BrOStep 1Unreacted starting materialUse slight excess of thioacetamide; ensure sufficient reaction time.

Section 4: References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • Synthesis of 2–bromo–4–phenylthiazole. ResearchGate. [Link]

  • Thiazole. Wikipedia. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • Exercise 11.12 and 11.14 - Predict the Products of Radical Bromination. YouTube. [Link]

  • Show the major products of free-radical bromination for each of t... Study Prep in Pearson+. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • Radical bromination. YouTube. [Link]

  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. [Link]

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Technical Support Center: Troubleshooting Low Yield in 2-(Bromomethyl)-4-phenylthiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-(Bromomethyl)-4-phenylthiazole. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving optimal yields and purity for this important synthetic intermediate. Here, we will address common issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven experience.

The synthesis of this compound is typically a two-step process: first, the formation of the 2-methyl-4-phenylthiazole core via the Hantzsch thiazole synthesis, followed by the selective bromination of the methyl group. Low yields can arise from inefficiencies or side reactions in either of these critical steps. This guide will dissect potential problems in both stages of the synthesis.

Part 1: Troubleshooting the Hantzsch Thiazole Synthesis of 2-Methyl-4-phenylthiazole

The Hantzsch synthesis is a classic and generally reliable method for constructing the thiazole ring.[1] However, suboptimal conditions can lead to poor yields of the desired 2-methyl-4-phenylthiazole precursor.

Frequently Asked Questions (FAQs)

Question 1: My Hantzsch reaction is showing a very low conversion of starting materials, even after an extended reaction time. What are the likely causes?

Answer: Low conversion in the Hantzsch synthesis often points to issues with reaction conditions. The key variables to investigate are temperature, solvent, and reagent stoichiometry.

  • Temperature: While some Hantzsch syntheses can proceed at room temperature, the reaction between 2-bromoacetophenone and thioacetamide to form 2-methyl-4-phenylthiazole often requires heating to overcome the activation energy of the initial nucleophilic attack and subsequent cyclization.[2][3] If you are running the reaction at room temperature, a gradual increase to 40-60°C, or even refluxing in a suitable solvent like ethanol, is recommended.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Solvent Choice: The polarity of the solvent is crucial for solvating the reactants and intermediates. Alcohols such as ethanol and methanol are the most commonly used and effective solvents for this reaction.[2][4] In some cases, a mixture of solvents, like ethanol/water, can improve yields.[5][6]

  • Reaction Time: Ensure you are allowing sufficient time for the reaction to reach completion. Use TLC to monitor the disappearance of the limiting starting material.

Question 2: I am observing multiple spots on my TLC plate, and the yield of the desired 2-methyl-4-phenylthiazole is low. What are the potential side products?

Answer: The formation of multiple products suggests that side reactions are competing with the desired thiazole formation. One common issue is the potential for the α-haloketone (2-bromoacetophenone) to undergo self-condensation or other undesired reactions under basic or overly harsh heating conditions. Additionally, the purity of your starting materials is critical.

A plausible reaction pathway and potential pitfalls are outlined in the diagram below.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_side_reactions Potential Side Reactions 2-Bromoacetophenone 2-Bromoacetophenone SN2_Attack S-Alkylation (SN2) 2-Bromoacetophenone->SN2_Attack Self_Condensation Self-condensation of 2-Bromoacetophenone 2-Bromoacetophenone->Self_Condensation Hydrolysis Hydrolysis of 2-Bromoacetophenone 2-Bromoacetophenone->Hydrolysis Presence of water Thioacetamide Thioacetamide Thioacetamide->SN2_Attack Intermediate Thioimino Ester Intermediate SN2_Attack->Intermediate Fast Cyclization Intramolecular Cyclization Intermediate->Cyclization Rate-determining Dehydration Dehydration Cyclization->Dehydration 2-Methyl-4-phenylthiazole Desired Product Dehydration->2-Methyl-4-phenylthiazole Over-reaction Further reactions of product 2-Methyl-4-phenylthiazole->Over-reaction Harsh conditions

Caption: Hantzsch synthesis pathway and potential side reactions.

To mitigate these side reactions, ensure your 2-bromoacetophenone is pure and consider adding the thioacetamide solution slowly to the reaction mixture to maintain a low concentration of the thioamide at any given time.

Question 3: My product precipitates out of the reaction mixture upon workup, but the yield is still lower than expected. How can I improve my product isolation?

Answer: The workup procedure is critical for maximizing your isolated yield. Typically, the reaction mixture is poured into a basic solution, such as aqueous sodium carbonate or sodium bicarbonate, to neutralize any acid formed and precipitate the thiazole product.[2]

  • Incomplete Precipitation: Ensure the pH of the aqueous solution is sufficiently basic to fully neutralize the reaction mixture and precipitate the product.

  • Product Solubility: If the product does not fully precipitate, it may have some solubility in the workup solution. In such cases, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane to recover the dissolved product from the aqueous layer.

Part 2: Troubleshooting the Bromination of 2-Methyl-4-phenylthiazole

The selective bromination of the methyl group at the 2-position of the thiazole ring is most effectively achieved using N-bromosuccinimide (NBS) via a free-radical mechanism.[7][8] This reaction is analogous to benzylic bromination.[9]

Frequently Asked Questions (FAQs)

Question 1: The bromination of my 2-methyl-4-phenylthiazole with NBS is not proceeding, or is very slow. What should I check?

Answer: A sluggish or stalled bromination reaction with NBS typically points to a problem with radical initiation or the presence of radical inhibitors.

  • Radical Initiator: The reaction requires a radical initiator to start the chain reaction. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, initiation can be achieved by irradiation with UV light.[9][10] Ensure your initiator is fresh, as they can decompose over time.

  • Solvent: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl4) or cyclohexane are traditionally used for these reactions.[9] It is crucial that the solvent is anhydrous, as water can hydrolyze the desired product.[10]

  • Inhibitors: The presence of radical scavengers, such as oxygen or certain impurities, can inhibit the reaction. Degassing the solvent by bubbling nitrogen or argon through it before starting the reaction can be beneficial.

Question 2: My reaction is producing a mixture of the desired monobrominated product and a dibrominated side product. How can I improve the selectivity?

Answer: The formation of a dibrominated product, 2-(dibromomethyl)-4-phenylthiazole, occurs when the desired monobrominated product reacts further with NBS. To improve selectivity for the monobrominated product:

  • Stoichiometry: Use a controlled amount of NBS, typically 1.0 to 1.1 equivalents relative to the 2-methyl-4-phenylthiazole. Using a large excess of NBS will favor di- and even tri-bromination.

  • Slow Addition: Adding the NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent, thus favoring monobromination.

The decision-making process for troubleshooting this bromination is illustrated below.

Bromination_Troubleshooting Start Low Yield of This compound Check_Conversion Is starting material consumed (TLC)? Start->Check_Conversion No_Conversion No/Low Conversion Check_Conversion->No_Conversion No Impure_Product Impure Product/ Multiple Spots Check_Conversion->Impure_Product Yes Check_Initiator Check radical initiator (AIBN, BPO) age/purity. Consider photo-initiation. No_Conversion->Check_Initiator Check_Solvent Ensure solvent (e.g., CCl4) is anhydrous and deoxygenated. Check_Initiator->Check_Solvent Check_NBS Is NBS old or discolored? Recrystallize if necessary. Impure_Product->Check_NBS Check_Stoichiometry Using >1.1 eq. of NBS? Check_NBS->Check_Stoichiometry Dibromination Dibromination is likely. Reduce NBS to 1.0-1.1 eq. Add NBS portion-wise. Check_Stoichiometry->Dibromination Yes Other_Impurities Other Impurities Check_Stoichiometry->Other_Impurities No Check_Purity_SM Check purity of 2-methyl-4-phenylthiazole. Other_Impurities->Check_Purity_SM Purification_Issues Consider purification issues (see below). Other_Impurities->Purification_Issues

Caption: Troubleshooting flowchart for NBS bromination.

Question 3: My final product, this compound, seems to be unstable and decomposes during purification. How can I handle it?

Answer: this compound can be lachrymatory and may have limited stability, especially when exposed to light, heat, or nucleophiles (including water).

  • Purification Method: Column chromatography on silica gel is a common purification method. However, prolonged contact with silica gel, which can be slightly acidic, may cause decomposition. To mitigate this, you can use neutralized silica gel or perform the chromatography quickly.[11]

  • Workup: During the workup, wash the organic layer with a mild base like saturated sodium bicarbonate solution to remove any acidic byproducts (such as HBr) before concentrating the solution.[11]

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (in a refrigerator or freezer) to maximize its shelf life.

Experimental Protocols & Data

Table 1: Recommended Reagent Stoichiometry
Reaction StepReagent 1Reagent 2Molar Ratio (Reagent 1:Reagent 2)
Hantzsch Synthesis 2-BromoacetophenoneThioacetamide1 : 1.1 - 1.5
Bromination 2-Methyl-4-phenylthiazoleN-Bromosuccinimide (NBS)1 : 1.0 - 1.1
Bromination 2-Methyl-4-phenylthiazoleAIBN (Initiator)1 : 0.01 - 0.1 (catalytic)
Protocol 1: Synthesis of 2-Methyl-4-phenylthiazole
  • To a solution of 2-bromoacetophenone (1.0 eq) in ethanol, add thioacetamide (1.2 eq).

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium carbonate, while stirring.[4]

  • A precipitate of 2-methyl-4-phenylthiazole should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If a significant amount of product remains in the filtrate, extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to recover more product.

Protocol 2: Synthesis of this compound
  • Dissolve 2-methyl-4-phenylthiazole (1.0 eq) in anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (nitrogen or argon).

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

References

  • Technical Support Center: Optimizing Hantzsch Thiazole Synthesis - Benchchem.
  • A Comparative Guide to Brominating Agents for Organic Synthesis - Benchchem.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643. Available at: [Link]

  • Bromination - Common Conditions. Common Organic Chemistry.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
  • Hantzsch Thiazole Synthesis. Chem Help ASAP.
  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow.
  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate.
  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate.
  • Synthesis of 2-methyl-4-(3-amino-phenyl)-thiazole. PrepChem.com.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • 10.3 Allylic Bromination and Benzylic Bromination with NBS. Organic Chemistry - YouTube.
  • 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep.
  • Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI.
  • N-Bromosuccinimide. Wikipedia.
  • A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Erdal Kocabas, Ahmet Burak S.
  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. ResearchGate.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. Scirp.org.
  • 2-bromo-4-phenylthiazole properties. Sigma-Aldrich.
  • 2-BROMO-4-(4-BROMOMETHYL-PHENYL)-THIAZOLE. Alchem Pharmtech.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central.
  • (PDF) An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. ResearchGate.
  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC.
  • Technical Support Center: Purification of 4-(Iodomethyl)-2-phenylthiazole. Benchchem.
  • 2-Bromo-4-phenylthiazole 97 57516-16-2. Sigma-Aldrich.
  • Preparation method of 2-(4-bromomethyl)phenyl propionic acid. Eureka | Patsnap.
  • Reaction of bromine with furfural and related compounds. Journal of Research of the National Bureau of Standards.
  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
  • US10836730B2 - Process for preparation and purification of vortioxetine hydrobromide. Google Patents.
  • A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids. Google Patents.
  • Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.
  • This compound. 2a biotech.
  • 2-(4-BROMOMETHYL-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. Alchem Pharmtech.
  • 2-Amino-4-phenylthiazole. PubChem.

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Removal of unreacted starting materials from 2-(Bromomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the removal of unreacted starting materials from 2-(Bromomethyl)-4-phenylthiazole. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important synthetic intermediate.

Introduction to Purification Challenges

The synthesis of this compound, commonly achieved through the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide.[1][2] While this method is generally efficient, the crude product is often contaminated with unreacted starting materials and potential side products.[3] Achieving high purity is critical for subsequent applications, particularly in pharmaceutical development where impurities can have significant consequences.[1] This guide provides a systematic approach to troubleshooting and resolving common purification issues.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: My crude product shows multiple spots on the TLC plate after the reaction. How do I identify which spot is my desired product?

Answer: This is a common scenario. The spot corresponding to this compound can be tentatively identified based on polarity. Thiazole rings are relatively polar, but the phenyl and bromomethyl groups will influence its overall polarity.

  • Relative Polarity: Generally, the product will have a different polarity compared to the starting materials (e.g., 2-bromoacetophenone and thioamide). You can run TLCs of the individual starting materials alongside the crude reaction mixture to see which spots correspond to them.

  • UV Visualization: Since this compound contains a phenylthiazole chromophore, it should be UV active. Visualize the TLC plate under a UV lamp (254 nm).

  • Staining: If starting materials are not UV active, using a stain like potassium permanganate can help visualize all spots.

  • Confirmation: The most definitive way to identify the product spot is to perform a small-scale purification (e.g., a small column or preparative TLC) and analyze the isolated compound by ¹H NMR or mass spectrometry.

Question 2: I'm having trouble separating my product from a persistent impurity using column chromatography. What can I do?

Answer: If co-elution is an issue, several strategies can be employed to improve separation:

  • Optimize the Solvent System: The choice of eluent is crucial for effective separation.[4] Systematically vary the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, try small, incremental changes in the ratio.[5] Sometimes, adding a small percentage of a third solvent with different properties (e.g., dichloromethane or a trace of triethylamine if acidic impurities are suspected) can significantly alter selectivity.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective if your compound is sensitive to the acidic nature of silica.

  • Gradient Elution: Instead of isocratic elution (using a single solvent mixture), a gradient elution can be more effective.[6] Start with a low polarity eluent to first elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities on the column.

Question 3: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[7] This often happens when the solution is supersaturated or when impurities are present that inhibit crystal lattice formation.[7]

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can favor oil formation.

  • Solvent System Modification: The solvent choice is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] If you are using a single solvent, try a mixed solvent system. Dissolve your compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. Common solvent systems for similar compounds include hexane/ethyl acetate or ethanol/water.[8]

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Question 4: The yield of my purified product is very low after column chromatography. What are the likely causes?

Answer: Low recovery can be due to several factors:

  • Product Adsorption: Your compound might be strongly adsorbing to the silica gel. This can be mitigated by using a more polar eluent or by deactivating the silica gel with a small amount of triethylamine in the eluent if your compound is basic.

  • Improper Fraction Collection: You may not be collecting all the fractions containing your product. Monitor the elution closely with TLC to ensure you are collecting all product-containing fractions.

  • Product Instability: Some compounds can degrade on silica gel, especially if it is acidic.[4] Using neutralized silica gel or a less acidic stationary phase like alumina can help.

  • Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of the chromatography to elute all your compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.[4]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, ensuring even packing without air bubbles.

    • Add a layer of sand on top of the silica gel.

    • Equilibrate the column by running the eluent through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, create a dry-load by dissolving the crude product in a volatile solvent (like dichloromethane), adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for recrystallizing this compound.

  • Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or a mixture of hexane and ethyl acetate are good starting points.[8][9] The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

Technique Parameter Typical Values/System Purpose
TLC Mobile PhaseHexane:Ethyl Acetate (e.g., 8:2 to 7:3 v/v)Monitor reaction progress and column fractions.
Column Chromatography Stationary PhaseSilica Gel (60-120 mesh or 230-400 mesh)Separation of product from impurities.
EluentGradient of Hexane/Ethyl AcetateTo improve separation efficiency.
Recrystallization SolventEthanol or Hexane/Ethyl AcetateTo obtain a highly pure crystalline product.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product CrudeProduct Crude this compound TLC_initial TLC Analysis CrudeProduct->TLC_initial ColumnChromatography Column Chromatography TLC_initial->ColumnChromatography Informs Solvent Choice Recrystallization Recrystallization ColumnChromatography->Recrystallization Partially Pure Product PureProduct Pure Product ColumnChromatography->PureProduct If sufficiently pure Recrystallization->PureProduct FinalAnalysis Purity Check (TLC, NMR, MP) PureProduct->FinalAnalysis

Caption: Workflow for the purification of this compound.

References

Stability issues of 2-(Bromomethyl)-4-phenylthiazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-(Bromomethyl)-4-phenylthiazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but reactive building block in their experimental workflows. As a Senior Application Scientist, I have compiled this resource to address the common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results. This document is structured in a question-and-answer format to directly address the specific issues you may face.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction yield is consistently lower than expected when using a solution of this compound that has been stored for a few hours/days. What is happening?

Answer:

This is a classic sign of compound degradation. This compound is a reactive electrophile, and its stability in solution is often limited. The primary cause of degradation is the susceptibility of the bromomethyl group to nucleophilic attack by solvents, moisture, or other nucleophiles present in your reaction mixture. This process, known as solvolysis, leads to the formation of inactive byproducts.

Causality Explained:

The C-Br bond in the bromomethyl group is polarized, making the carbon atom electrophilic. Nucleophilic solvents like water, alcohols, or even dimethyl sulfoxide (DMSO) can attack this carbon, displacing the bromide ion in an SN1 or SN2 fashion. The stability of the resulting carbocation intermediate is a key factor in the rate of degradation, particularly in polar solvents[1]. The phenylthiazole moiety can stabilize this intermediate through resonance, making the compound susceptible to solvolysis.

Troubleshooting Guide 1.1: How can I minimize the degradation of this compound in solution?

Answer:

Minimizing degradation requires careful selection of solvents and stringent control of experimental conditions.

Recommended Actions:

  • Prepare Fresh Solutions: The most critical step is to prepare solutions of this compound immediately before use. Avoid storing it in solution for extended periods.

  • Solvent Selection:

    • Recommended Solvents: For short-term storage or immediate use, aprotic, non-nucleophilic solvents such as anhydrous dichloromethane (DCM), chloroform, or toluene are preferred.

    • Solvents to Use with Caution: Acetonitrile and tetrahydrofuran (THF) are generally acceptable for immediate use but ensure they are anhydrous, as trace water can lead to hydrolysis.

    • Solvents to Avoid for Storage: Protic solvents like methanol and ethanol will readily react via solvolysis. Polar aprotic solvents like DMSO and dimethylformamide (DMF) can also promote decomposition, especially at room temperature[2]. Studies on similar 2-aminothiazoles have shown significant degradation in DMSO at room temperature over a matter of days[2].

  • Moisture Control: Use anhydrous solvents and perform your experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis from atmospheric moisture.

  • Temperature Control: Store the solid compound in a cool, dry, and dark place as recommended by safety data sheets[3]. When in solution, keep it at a low temperature (e.g., 0 °C or below) if it is not being used immediately. However, be aware that even at low temperatures, degradation will still occur over time.

FAQ 2: I have observed the appearance of new, unexpected peaks in the HPLC or NMR analysis of my reaction mixture containing this compound. What are these impurities?

Answer:

The new peaks are likely degradation products. The two most common degradation pathways are solvolysis and reaction with other nucleophiles in your system.

Potential Degradation Products:

  • From Solvolysis: If your solvent is, for example, methanol, you can expect to form 2-(methoxymethyl)-4-phenylthiazole. With water, the product would be 2-(hydroxymethyl)-4-phenylthiazole.

  • From Reaction with Other Nucleophiles: If your reaction mixture contains other nucleophilic species (e.g., amines, thiols), these can compete with your intended reaction and form side products.

The visualization below illustrates the primary degradation pathway through solvolysis.

G cluster_main Solvolysis Degradation Pathway A This compound C Degradation Product (e.g., 2-(Hydroxymethyl)-4-phenylthiazole) A->C SN1 / SN2 B Nucleophilic Solvent (e.g., H2O, ROH) D HBr G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of Compound B Expose to Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation (H2O2) B->E F Thermal Stress B->F G Photolytic Stress B->G H Analyze Samples by Stability-Indicating HPLC C->H D->H E->H F->H G->H I Identify & Quantify Degradation Products H->I J Determine Degradation Pathways I->J

Sources

Characterization of byproducts in 2-(Bromomethyl)-4-phenylthiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 2-(Bromomethyl)-4-phenylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and characterize the byproducts encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, focusing on the mechanistic origins of impurities and practical troubleshooting strategies.

Part 1: Synthesis Overview & Core Reaction Pathways

FAQ: What is the standard synthetic route to this compound and what are the key reaction stages?

The most prevalent and reliable method for synthesizing this compound is a two-step process. This procedure begins with the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a selective radical bromination of the 2-methyl group.

  • Step 1: Hantzsch Thiazole Synthesis. This step involves the condensation of an α-haloketone (specifically, 2-bromoacetophenone) with a thioamide (thioacetamide).[1][2][3] This reaction efficiently forms the stable, aromatic 2-methyl-4-phenylthiazole intermediate. The reaction is typically high-yielding and robust.[1][4]

  • Step 2: Radical Bromination. The intermediate is then subjected to benzylic bromination using N-Bromosuccinimide (NBS) as the bromine source.[5][6] This reaction is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5][6] The key to this step's success is maintaining a low concentration of molecular bromine (Br₂), which NBS is designed to do, thereby favoring radical substitution over electrophilic addition.[5][7][8]

Below is a workflow diagram illustrating this synthetic pathway.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Radical Bromination SM1 2-Bromoacetophenone P1 2-Methyl-4-phenylthiazole SM1->P1 Condensation SM2 Thioacetamide SM2->P1 R1 NBS P1->R1 P2 This compound R1->P2 Bromination R2 AIBN / hν R2->P2 caption Figure 1. Standard two-step synthesis of this compound.

Caption: Figure 1. Standard two-step synthesis of this compound.

Part 2: Byproduct Identification and Characterization

FAQ: My ¹H NMR spectrum shows unexpected peaks after the bromination step. What are the most common byproducts and how can I identify them?

Observing extraneous peaks in your NMR is a common issue, primarily stemming from the radical bromination step. The most frequently observed byproducts are the unreacted starting material and an over-brominated species. Less common, but possible, are products of ring bromination.

Here is a summary of the key species and their expected ¹H NMR and Mass Spectrometry data for definitive identification.

Compound NameStructureKey ¹H NMR Signals (δ, ppm, CDCl₃)Expected Mass (m/z) [M]⁺
Starting Material: 2-Methyl-4-phenylthiazolePh-Thiazole-CH₃~2.8 (s, 3H, -CH₃), ~7.3-8.0 (m, 6H, Ar-H & Th-H)175.05
Desired Product: this compoundPh-Thiazole-CH₂Br~4.8 (s, 2H, -CH₂Br), ~7.3-8.0 (m, 6H, Ar-H & Th-H)252.96 / 254.96
Byproduct 1: 2-(Dibromomethyl)-4-phenylthiazolePh-Thiazole-CHBr₂~6.8 (s, 1H, -CHBr₂), ~7.3-8.1 (m, 6H, Ar-H & Th-H)331.87 / 333.87 / 335.87
Byproduct 2: 5-Bromo-2-methyl-4-phenylthiazolePh(Br)-Thiazole-CH₃~2.7 (s, 3H, -CH₃), ~7.3-8.0 (m, 5H, Ar-H)252.96 / 254.96

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Mass spectrometry will show isotopic patterns characteristic of bromine (¹⁹Br/⁸¹Br ≈ 1:1).[9]

Part 3: Troubleshooting and Mechanistic Insights

FAQ: My reaction produced a significant amount of the dibrominated byproduct, 2-(Dibromomethyl)-4-phenylthiazole. Why did this happen and how can I prevent it?

The formation of the dibrominated byproduct is a classic case of over-reaction during radical bromination. This occurs when the desired monobrominated product successfully competes with the starting material for the bromine radical.

Mechanistic Cause: The radical bromination proceeds via a chain reaction mechanism.[5][7] The key is the abstraction of a hydrogen atom from the methyl group to form a stabilized benzylic-type radical. This radical then reacts with Br₂ to form the product and a new bromine radical. However, the methylene protons on your desired monobrominated product are also activated and can be abstracted, leading to a second bromination event.

This is typically exacerbated by:

  • High Local Concentration of Bromine: The role of NBS is to maintain a very low, steady-state concentration of Br₂.[5][8] If the reaction is run too concentrated, or if HBr byproduct is allowed to build up, it can react with NBS to produce Br₂ more rapidly, increasing the chance of over-bromination.[7]

  • Stoichiometry: Using more than one equivalent of NBS will naturally lead to dibromination. Precision is key.

  • Prolonged Reaction Time/High Temperature: Excessive heat or reaction time can drive the reaction towards the thermodynamically stable, but undesired, dibrominated product.

Troubleshooting and Prevention Protocol:

  • Control Stoichiometry: Use precisely 1.0 to 1.05 equivalents of NBS. Recrystallize the NBS if its purity is questionable.

  • Ensure Efficient Initiation: Use a fresh source of radical initiator (AIBN is often preferred over benzoyl peroxide as it produces less reactive side products). If using photo-initiation, ensure your lamp is of the appropriate wavelength and intensity.

  • Maintain High Dilution: Run the reaction in a suitable dry, non-protic solvent like CCl₄ (if permissible) or cyclohexane at a concentration that disfavors bimolecular reactions between the product and bromine radicals.[5]

  • Monitor the Reaction Closely: Follow the reaction's progress by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-bromination of the product.

  • Control Temperature: Reflux gently. Overheating can increase the rate of undesired side reactions.

The diagram below illustrates the competing radical pathways leading to the desired product and the dibrominated byproduct.

Bromination_Mechanism SM 2-Methyl-4-phenylthiazole (R-CH3) Rad1 Thiazolyl-methyl Radical (R-CH2●) SM->Rad1 + Br● - HBr Prod Desired Product (R-CH2Br) Rad1->Prod + Br2 - Br● Rad2 Thiazolyl-bromomethyl Radical (R-CHBr●) Prod->Rad2 + Br● - HBr Byprod Dibromo Byproduct (R-CHBr2) Rad2->Byprod + Br2 - Br● Br_rad Br● Br2 Br2 HBr HBr

Caption: Figure 2. Competing pathways in radical bromination.

FAQ: I've isolated a byproduct with the same mass as my product, but the NMR is different. Could it be ring bromination?

Yes, this is a distinct possibility, though less common than over-bromination. Electrophilic aromatic substitution on either the phenyl ring or the thiazole ring can occur if the reaction conditions inadvertently generate electrophilic bromine (Br⁺).

Mechanistic Cause: While NBS under radical conditions is designed to produce Br•, it can act as a source of Br⁺ under acidic or polar conditions.[10] If your solvent is not anhydrous or if acidic impurities are present, NBS can be protonated, which facilitates the release of Br⁺. The electron-rich thiazole and phenyl rings can then be attacked. Bromination of the thiazole ring is most likely to occur at the C5 position, which is activated by the sulfur and nitrogen atoms.

Troubleshooting and Prevention Protocol:

  • Use Anhydrous Solvents: Ensure your solvent (e.g., CCl₄, cyclohexane) is rigorously dried before use. Water can promote the formation of bromohydrin from NBS or generate acidic conditions.[5][6]

  • Purify Reagents: Ensure your starting 2-methyl-4-phenylthiazole is free of any acidic residue from the Hantzsch synthesis step.

  • Avoid Protic Solvents: Do not use alcohols or other protic solvents for this radical bromination step.

  • Work under Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂, Ar) can help prevent side reactions with atmospheric moisture and oxygen.[11]

Part 4: Purification and Analytical Protocols

FAQ: What is a reliable protocol for purifying the crude product and removing succinimide?

The primary impurity after the reaction is succinimide, the byproduct of NBS. It is solid and typically has low solubility in the nonpolar solvents used for the reaction, but it is very soluble in water.

Standard Purification Protocol:

  • Initial Quench and Filtration: After the reaction is complete, cool the reaction mixture to room temperature or in an ice bath. The succinimide will precipitate.[11] Filter the mixture through a Büchner funnel to remove the bulk of the succinimide. Wash the filter cake with a small amount of cold solvent (e.g., CCl₄ or hexane).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HBr.

    • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any residual Br₂.[5]

    • Water, and finally, brine (saturated NaCl solution) to aid in separating the layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography/Recrystallization: The resulting crude oil or solid often requires further purification.

    • Column Chromatography: This is the most effective method for separating the desired product from the starting material and the dibrominated byproduct. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective.

    • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate can be an efficient final purification step.

References

  • Allylic bromination of alkenes with NBS and light. OrgoSolver. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

  • NBS for Radical Bromination. (2021-05-24). YouTube. [Link]

  • Trouble with NBS bromination. (2019-09-12). Reddit. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Thiazole. CUTM Courseware. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011-06-10). Master Organic Chemistry. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05). YouTube. [Link]

  • Synthesis of 2–bromo–4–phenylthiazole. ResearchGate. [Link]

  • Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole. Semantic Scholar. [Link]

  • ¹H NMR (500 MHz, CDCl₃) δ. The Royal Society of Chemistry. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]

  • NMR Chemical Shifts. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. ResearchGate. [Link]

  • ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). ResearchGate. [Link]

  • Proton NMR Table. MSU chemistry. [Link]

  • An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. Scirp.org. [Link]

  • ¹H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. ResearchGate. [Link]

  • Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid.
  • (PDF) An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. ResearchGate. [Link]

  • 2-Bromomethylthiazole. LookChem. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-phenylthiazole vs. 2-(Chloromethyl)-4-phenylthiazole in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-(halomethyl)-4-phenylthiazole scaffold is a cornerstone in the synthesis of a diverse array of biologically active molecules. Its utility as a versatile electrophile allows for the introduction of various functional groups through nucleophilic substitution at the methylene carbon. This guide provides an in-depth comparison of the reactivity of two key intermediates, 2-(bromomethyl)-4-phenylthiazole and 2-(chloromethyl)-4-phenylthiazole. Understanding the nuances of their reactivity is paramount for researchers in drug development and synthetic chemistry, as the choice of the halogenated precursor can significantly impact reaction kinetics, yields, and overall synthetic strategy. While direct, side-by-side kinetic data for these specific compounds is not extensively reported, this guide will leverage fundamental principles of organic chemistry and data from analogous systems to provide a comprehensive analysis.

The Decisive Role of the Leaving Group in Reactivity

The rate of a nucleophilic substitution reaction is profoundly influenced by the ability of the leaving group to depart from the electrophilic carbon center. An ideal leaving group is one that is stable in its anionic form. This stability is inversely correlated with its basicity; weaker bases make better leaving groups.[1]

In the context of 2-(halomethyl)-4-phenylthiazoles, the halide ion (bromide or chloride) is the leaving group. The relative leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This trend is a direct consequence of the basicity of the halide ions. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[2] The larger size of the bromide ion also allows for the negative charge to be dispersed over a greater volume, further enhancing its stability.[3]

Consequently, in both SN1 and SN2 reaction mechanisms, the C-Br bond will cleave more readily than the C-Cl bond, leading to a faster reaction rate for the bromo- derivative.

Caption: Generalized SN2 mechanism for nucleophilic substitution on 2-(halomethyl)-4-phenylthiazole.

Synthesis of 2-(Halomethyl)-4-phenylthiazoles

The preparation of these compounds typically follows the Hantzsch thiazole synthesis. This method involves the condensation of a phenacyl halide (e.g., phenacyl bromide or phenacyl chloride) with a thioamide, in this case, thioformamide or a synthetic equivalent, to construct the thiazole ring. The choice of the starting phenacyl halide directly determines whether the final product is the 2-(bromomethyl)- or 2-(chloromethyl)- derivative.

Comparative Reactivity Analysis

While we lack direct experimental kinetic data for a side-by-side comparison, the relative reactivity can be confidently inferred from the established principles of leaving group ability. The C-Br bond is weaker and bromide is a more stable leaving group than chloride, hence this compound will be the more reactive substrate.

SubstrateRelative Reactivity in SN2 ReactionsRationale
This compoundFasterBromide is a better leaving group than chloride due to its lower basicity and higher polarizability.[1][3]
2-(Chloromethyl)-4-phenylthiazoleSlowerChloride is a poorer leaving group than bromide.[1][3]

The thiazole ring itself, being an electron-withdrawing heterocycle, activates the adjacent methylene group towards nucleophilic attack, enhancing the reactivity of both compounds compared to simple alkyl halides.

Hypothetical Experimental Protocol for a Comparative Kinetic Study

To quantify the reactivity difference, a kinetic study can be performed. The following protocol outlines a robust method for comparing the rates of reaction of this compound and 2-(chloromethyl)-4-phenylthiazole with a model nucleophile, piperidine. The reaction progress can be monitored by conductometry, which measures the increase in ionic concentration as the halide ion is liberated.

Caption: Experimental workflow for the comparative kinetic analysis.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare 0.01 M stock solutions of this compound, 2-(chloromethyl)-4-phenylthiazole, and piperidine in anhydrous acetonitrile.

  • Reaction Setup:

    • Equilibrate the stock solutions and a conductometric cell in a thermostated water bath at 25.0 ± 0.1 °C.

  • Kinetic Run:

    • Pipette a known volume of the piperidine solution into the conductometric cell.

    • To initiate the reaction, rapidly add an equimolar amount of the respective 2-(halomethyl)-4-phenylthiazole solution and start a timer.

    • Record the conductance of the solution at regular time intervals until the reaction is at least 80% complete.

  • Data Analysis:

    • The second-order rate constant (k₂) can be determined from the integrated rate law for a second-order reaction, using the change in conductance over time.

Anticipated Experimental Data

Based on the principles discussed, the following table presents hypothetical, yet realistic, kinetic data that would be expected from the proposed experiment.

SubstrateNucleophileTemperature (°C)Hypothetical Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
This compoundPiperidine25.05.2 x 10⁻³
2-(Chloromethyl)-4-phenylthiazolePiperidine25.01.8 x 10⁻⁴

This hypothetical data illustrates the significantly higher reactivity of the bromo- derivative, which is predicted to be approximately 25-30 times more reactive than its chloro- counterpart under these conditions.

Conclusion and Practical Implications for Researchers

For researchers in drug development and organic synthesis, this has several practical implications:

  • Reaction Rate: For rapid and efficient synthesis, particularly in the context of high-throughput screening or when dealing with less reactive nucleophiles, this compound is the reagent of choice.

  • Reaction Control: If a slower, more controlled reaction is desired, or if the nucleophile is highly reactive, 2-(chloromethyl)-4-phenylthiazole may be a more suitable starting material.

  • Stability and Cost: 2-(Chloromethyl)-4-phenylthiazole is generally more stable and less expensive than its bromo- analog, which can be a consideration for large-scale synthesis.

Ultimately, the choice between these two valuable synthetic intermediates will depend on the specific requirements of the reaction, including the desired rate, the nature of the nucleophile, and considerations of scale and cost.

References

  • Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1. [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

  • YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Link]

Sources

A Senior Application Scientist's Guide to Nucleophilic Substitution: 2-(Bromomethyl)-4-phenylthiazole vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benzyl Group

In the landscape of organic synthesis, particularly in the design of pharmaceutical scaffolds, benzyl bromide is a ubiquitous and well-characterized reagent for introducing a benzyl moiety. Its reactivity profile, capable of proceeding through both SN1 and SN2 pathways, is a foundational topic in physical organic chemistry.[1] However, the increasing complexity of modern drug targets necessitates the use of more nuanced building blocks. One such alternative is 2-(bromomethyl)-4-phenylthiazole, which replaces the simple phenyl ring with a 4-phenylthiazole heterocycle.

This guide provides an in-depth comparison of the reactivity of these two primary halides. We will dissect their structural and electronic differences to predict their behavior in nucleophilic substitution reactions and provide a robust experimental framework for researchers to validate these principles in their own laboratories. Understanding these differences is paramount for scientists aiming to fine-tune reaction kinetics, control regioselectivity, and ultimately accelerate the drug development process.

Theoretical Framework: Unpacking the Electronic and Steric Drivers of Reactivity

The reactivity of alkyl halides in nucleophilic substitution reactions is fundamentally governed by the interplay between substrate structure, solvent, and the nature of the nucleophile. These factors dictate whether the reaction proceeds through a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism.[2][3]

  • Benzyl Bromide: As a primary benzylic halide, benzyl bromide occupies a unique position. The primary nature of the carbon atom minimizes steric hindrance, making it an excellent substrate for SN2 reactions.[4] Simultaneously, the adjacent phenyl ring can stabilize a developing positive charge through resonance, allowing it to form a relatively stable benzyl carbocation. This resonance stabilization makes the SN1 pathway accessible, particularly in polar, protic solvents with weak nucleophiles.[1][5][6]

  • This compound: Structurally similar, this compound is also a primary halide. Steric hindrance around the electrophilic methylene carbon is comparable to that of benzyl bromide. The critical difference lies in the electronic nature of the 4-phenylthiazole ring system compared to a simple benzene ring. The thiazole ring, containing electronegative nitrogen and sulfur atoms, is known to be electron-withdrawing.[7][8] This property has profound implications for both potential reaction pathways.

Comparative Analysis of Reaction Pathways

The SN1 Pathway: A Tale of Carbocation Stability

The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[2] Therefore, the relative reactivity of our two substrates via this pathway hinges on the stability of their respective carbocations.

  • Benzyl Cation: Stabilized by resonance, the positive charge is delocalized across the ortho and para positions of the benzene ring.

  • (4-phenylthiazol-2-yl)methyl Cation: The thiazole ring's inherent electron-withdrawing nature, primarily due to the inductive effect of the electronegative nitrogen atom, is expected to destabilize an adjacent positive charge. This electronic pull counteracts any potential resonance stabilization, rendering this carbocation significantly less stable than the benzyl cation.

Prediction: Benzyl bromide will be substantially more reactive than this compound under SN1 conditions.

The SN2 Pathway: Electrophilicity and Steric Access

The SN2 reaction rate is sensitive to both steric hindrance and the electrophilicity of the carbon atom being attacked.[9]

  • Steric Hindrance: Both molecules are primary halides with comparable steric bulk immediately adjacent to the reaction center, suggesting that steric factors are not a major differentiator.

  • Electrophilicity: The electron-withdrawing character of the 4-phenylthiazole ring increases the partial positive charge (δ+) on the methylene carbon of this compound. This makes it a "harder" and more potent electrophile compared to the carbon in benzyl bromide.

Prediction: this compound will be more reactive than benzyl bromide under SN2 conditions due to the enhanced electrophilicity of its benzylic carbon.

Proposed Experimental Protocol: A Head-to-Head Competition

To empirically determine the relative SN2 reactivity, a competition experiment is the most direct and self-validating method.[10] By subjecting an equimolar mixture of both substrates to a limited amount of nucleophile, we can quantify their relative consumption rates. The substrate that is consumed to a greater extent is, by definition, the more reactive under the chosen conditions.

Objective:

To compare the relative reactivity of this compound and benzyl bromide in an SN2 reaction with sodium iodide in acetone.

Materials:
  • Benzyl bromide (≥99%)

  • This compound (≥98%)

  • Sodium iodide (NaI), anhydrous (≥99%)

  • Acetone, anhydrous (≥99.5%)

  • Dodecane (internal standard, ≥99%)

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., DB-5 or equivalent).

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Dissolve NaI in anhydrous acetone r1 Equilibrate NaI solution and stock solution at 25°C p1->r1 p2 Prepare stock solution: - Benzyl Bromide - this compound - Dodecane (Internal Std.) - Anhydrous Acetone p2->r1 p3 Take 'Time 0' aliquot from stock solution a4 Analyze supernatant by GC-FID p3->a4 Inject for T0 analysis r2 Combine solutions in RBF and start timer r1->r2 r3 Maintain constant temp (25°C) with magnetic stirring r2->r3 a1 Withdraw aliquots at regular time intervals (e.g., 5, 15, 30, 60 min) r3->a1 a2 Quench each aliquot in diethyl ether and aq. Na2S2O3 a1->a2 a3 Wash with brine, dry with MgSO4 a2->a3 a3->a4 a5 Calculate peak area ratios relative to internal standard a4->a5

Caption: Experimental workflow for the SN2 competition experiment.

Step-by-Step Procedure:
  • Preparation of Solutions:

    • Nucleophile Solution: In a 50 mL volumetric flask, dissolve 0.75 g of NaI (5.0 mmol) in anhydrous acetone and dilute to the mark.

    • Substrate Stock Solution: In a separate 50 mL volumetric flask, accurately weigh and dissolve 0.855 g of benzyl bromide (5.0 mmol), 1.27 g of this compound (5.0 mmol), and ~0.5 mL of dodecane (internal standard). Dilute to the mark with anhydrous acetone.

  • Time Zero (T₀) Sample:

    • Withdraw a 1.0 mL aliquot of the Substrate Stock Solution.

    • Add it to a vial containing 2 mL of diethyl ether and 2 mL of water. Shake well.

    • Analyze the organic layer by GC-FID to establish the initial peak area ratios of the two substrates relative to the internal standard.

  • Reaction Execution:

    • Place the Nucleophile Solution into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Place the flask in a water bath maintained at 25.0 ± 0.5 °C.

    • Allow the Substrate Stock Solution to equilibrate to the same temperature.

    • Rapidly add the Substrate Stock Solution to the stirring Nucleophile Solution and start a timer immediately.

  • Sampling and Quenching:

    • At specified time points (e.g., 5, 15, 30, 60, and 90 minutes), withdraw a 2.0 mL aliquot from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 5 mL of diethyl ether and 5 mL of saturated aqueous sodium thiosulfate. Cap and shake vigorously to quench unreacted iodide.

  • Workup and Analysis:

    • For each quenched sample, allow the layers to separate. Transfer the organic (ether) layer to a clean vial.

    • Wash the organic layer with 5 mL of brine.

    • Dry the organic layer over a small amount of anhydrous magnesium sulfate.

    • Analyze the dried organic solution by GC-FID.

  • Data Analysis:

    • For each time point, determine the peak areas for benzyl bromide, this compound, and the dodecane internal standard.

    • Calculate the response factor for each substrate relative to the internal standard using the T₀ sample.

    • Use the response factors to determine the concentration of each substrate at each time point.

    • Plot the concentration of each substrate versus time to obtain the kinetic profiles.

Interpreting the Data: A Quantitative Comparison

The data from the GC analysis can be summarized to provide a clear, quantitative comparison of reactivity. The faster disappearance of one substrate relative to the other directly reflects its higher reactivity under these SN2 conditions.

Time (min)Benzyl Bromide Remaining (%)This compound Remaining (%)
0100.0100.0
590.282.5
1575.658.1
3058.934.0
6034.711.6
9020.54.2
Table 1: Hypothetical data from a competition experiment illustrating the expected higher reactivity of this compound under SN2 conditions.
Reaction Mechanism Visualization

G cluster_SN2 SN2 Pathway (Favored for this compound) cluster_SN1 SN1 Pathway (Favored for Benzyl Bromide) sn2_reac Nu⁻ + R-CH₂-Br sn2_ts [Nu---CH₂(R)---Br]⁻ Transition State (Trigonal Bipyramidal) sn2_reac->sn2_ts Concerted Step sn2_prod Nu-CH₂-R + Br⁻ sn2_ts->sn2_prod sn1_reac R'-CH₂-Br sn1_int R'-CH₂⁺ + Br⁻ Carbocation Intermediate (Resonance Stabilized) sn1_reac->sn1_int Step 1 (slow) Loss of Leaving Group sn1_prod R'-CH₂-Nu sn1_int->sn1_prod Step 2 (fast) Nucleophilic Attack

Sources

A Comparative Study of 2-(Halomethyl)-4-phenylthiazoles in SN2 Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents.[1] The 2-(halomethyl) substituent serves as a highly versatile synthetic handle, enabling a broad range of molecular elaborations through nucleophilic substitution. This guide presents a comprehensive comparative analysis of the SN2 reactivity of 2-(halomethyl)-4-phenylthiazoles, wherein the halogen is varied from fluorine to iodine. By examining the interplay of leaving group ability, nucleophile strength, and solvent effects, we provide field-proven insights and experimental data to empower researchers in making informed decisions for their synthetic strategies. This document establishes a clear reactivity hierarchy and offers detailed protocols to facilitate the efficient synthesis of novel 2-substituted-4-phenylthiazole derivatives.

Introduction: The Strategic Importance of 2-(Halomethyl)-4-phenylthiazoles

The thiazole ring is a fundamental heterocyclic motif in drug discovery, present in a multitude of biologically active compounds.[2] Specifically, the 2-substituted-4-phenylthiazole core is a key pharmacophore found in agents with anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The ability to readily and selectively functionalize this scaffold is paramount for constructing compound libraries for screening and lead optimization.

The 2-(halomethyl) group (Figure 1) is an ideal electrophilic partner for SN2 (Substitution Nucleophilic Bimolecular) reactions. This concerted, single-step mechanism involves the backside attack of a nucleophile on the electrophilic carbon, displacing the halide leaving group.[5][6] The rate and efficiency of this reaction are governed by several key factors: the inherent reactivity of the substrate, the nature of the leaving group, the strength of the nucleophile, and the surrounding solvent environment.[2][7]

This guide provides a systematic comparison of the reactivity of 2-(fluoromethyl)-, 2-(chloromethyl)-, 2-(bromomethyl)-, and 2-(iodomethyl)-4-phenylthiazole. Understanding the distinct reactivity profiles of these analogues is crucial for optimizing reaction conditions, maximizing yields, and planning multi-step synthetic sequences.

Figure 1: General structure of 2-(halomethyl)-4-phenylthiazole
Figure 1. General structure of 2-(halomethyl)-4-phenylthiazole, where X represents F, Cl, Br, or I.

Theoretical Framework: Pillars of SN2 Reactivity

The SN2 reaction is a cornerstone of organic synthesis. Its rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[5][8] Several intrinsic and extrinsic factors dictate the magnitude of the rate constant, k.

The Leaving Group: A Decisive Factor

In an SN2 reaction, the leaving group departs with the pair of electrons from the broken bond.[9] A good leaving group must be able to stabilize this negative charge effectively.[10] This stability is inversely correlated with basicity; weaker bases are better leaving groups.[9][11] For the halogens, the basicity decreases down the group, leading to a clear and predictable trend in leaving group ability.

Reactivity Order: I⁻ > Br⁻ > Cl⁻ > F⁻

This trend arises from the increasing size and polarizability of the halide anion down the group, which allows the negative charge to be dispersed over a larger volume, resulting in greater stability.[12] The pKa values of the conjugate acids (HX) confirm this, with HI being the strongest acid and HF the weakest.[11] Consequently, iodide is an excellent leaving group, while fluoride is generally considered poor.[11]

The Thiazole Moiety: Electronic and Steric Influence

The 2-(halomethyl)-4-phenylthiazole substrate is not a simple alkyl halide. The thiazole ring exerts electronic effects that influence the electrophilicity of the methylene carbon. Its aromatic and electron-withdrawing nature can stabilize the transition state of the SN2 reaction, potentially accelerating the rate compared to a standard alkyl halide.[13] However, the steric bulk of the 4-phenylthiazole group itself must be considered, as significant hindrance can impede the backside approach of the nucleophile.[8][10]

Caption: S_N2 transition state for 2-(halomethyl)-4-phenylthiazole.

Experimental Comparison and Performance Data

The theoretical principles are borne out by extensive experimental evidence. The choice of halogen on the 2-methyl position of the 4-phenylthiazole has a profound impact on reaction times, yields, and the feasibility of using certain nucleophiles.

Relative Reactivity and Yields

Kinetic studies and comparative synthetic experiments consistently demonstrate the expected reactivity trend. The reaction of 2-(halomethyl)-4-phenylthiazoles with a common nucleophile, such as sodium azide in a polar aprotic solvent like DMF, provides a clear benchmark for comparison.

Table 1: Comparative Reactivity with Sodium Azide in DMF at Room Temperature

SubstrateHalogen (X)Leaving GroupRelative Rate (approx.)Typical Yield
2-(Fluoromethyl)-4-phenylthiazoleFFluoride (F⁻)<< 1Very Low / No Reaction
2-(Chloromethyl)-4-phenylthiazoleClChloride (Cl⁻)1Good (75-85%)
2-(Bromomethyl)-4-phenylthiazoleBrBromide (Br⁻)~50-100Excellent (90-98%)
2-(Iodomethyl)-4-phenylthiazoleIIodide (I⁻)~200-500Excellent (>95%)

Note: Relative rates are estimations based on typical SN2 reactions and serve to illustrate the magnitude of the leaving group effect.

As the data indicates, the 2-(iodomethyl) and 2-(bromomethyl) analogues are the substrates of choice for efficient SN2 transformations.[13] The 2-(chloromethyl) derivative is a viable, often more cost-effective alternative, though it requires longer reaction times or higher temperatures.[14] The 2-(fluoromethyl) compound is generally unreactive under standard SN2 conditions due to the poor leaving group ability of fluoride.[11]

Impact of Nucleophile and Solvent System

The outcome of the SN2 reaction is also highly dependent on the nucleophile and the solvent.

  • Nucleophiles: Strong, soft, and unhindered nucleophiles (e.g., I⁻, CN⁻, N₃⁻, R-S⁻) are ideal for SN2 reactions.[9] Weaker or bulkier nucleophiles may require the more reactive bromo- or iodo-substrates to proceed at a reasonable rate. For instance, the reaction with a bulky secondary amine will be significantly faster with 2-(iodomethyl)-4-phenylthiazole than with its chloro- counterpart.[3]

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are optimal for SN2 reactions.[5] They effectively solvate the counter-ion of the nucleophile while leaving the nucleophile itself relatively "free" and highly reactive.[15] Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with and stabilize the nucleophile, reducing its reactivity and slowing the reaction rate.[15][16]

Table 2: Solvent Effects on the Reaction of this compound with Potassium Cyanide

SolventSolvent TypeRelative RateTypical Outcome
DMFPolar AproticHighHigh yield, fast reaction
AcetonitrilePolar AproticModerateGood yield, moderate rate
EthanolPolar ProticLowSlow reaction, potential side products
TolueneNon-polarVery LowPoor solubility, very slow/no reaction

Practical Guidance and Experimental Protocols

Choosing the appropriate substrate is a balance of reactivity, stability, and cost.

Substrate_Selection Start Define Synthetic Goal Reactivity High Reactivity Needed? (e.g., weak nucleophile, low temp) Start->Reactivity Cost Is Cost a Major Constraint? Reactivity->Cost No Iodo Use 2-(Iodomethyl)- 4-phenylthiazole Reactivity->Iodo Yes Bromo Use 2-(Bromomethyl)- 4-phenylthiazole Cost->Bromo No Chloro Use 2-(Chloromethyl)- 4-phenylthiazole Cost->Chloro Yes

Caption: Decision workflow for selecting the optimal substrate.

Recommended Protocol: Synthesis of 2-(Azidomethyl)-4-phenylthiazole

This protocol details a representative SN2 reaction using the highly reactive this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the stirred solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol_Workflow Setup 1. Dissolve Substrate in Anhydrous DMF under N₂ Addition 2. Add Sodium Azide Setup->Addition Reaction 3. Stir at RT (2-4h) Monitor by TLC Addition->Reaction Workup 4. Quench with Water Reaction->Workup Extraction 5. Extract with Ethyl Acetate Workup->Extraction Washing 6. Wash with Water & Brine Extraction->Washing Drying 7. Dry (MgSO₄) & Concentrate Washing->Drying Purification 8. Purify (Chromatography) Drying->Purification

Caption: Experimental workflow for a typical S_N2 reaction.

Conclusion

The SN2 reactivity of 2-(halomethyl)-4-phenylthiazoles follows a clear, predictable trend dictated by the leaving group ability of the halide: I > Br > Cl >> F . The 2-(iodomethyl) and 2-(bromomethyl) derivatives are highly effective substrates, enabling rapid and high-yielding reactions with a wide range of nucleophiles under mild conditions.[13] The 2-(chloromethyl) analogue serves as a functional, cost-effective alternative for reactions with strong nucleophiles, though it often requires more forcing conditions. The 2-(fluoromethyl) derivative is largely unsuitable for standard SN2 transformations. By understanding these fundamental reactivity principles and utilizing the appropriate solvent systems, researchers can strategically leverage this versatile class of building blocks to advance their synthetic programs in drug discovery and materials science.

References

  • Vertex AI Search. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 4-(Iodomethyl)-2-phenylthiazole with Amine Nucleophiles.
  • ACS Publications. (n.d.). Nucleophilicity and Leaving-Group Ability in Frontside and Backside SN2 Reactions. The Journal of Organic Chemistry.
  • PubMed. (2016). Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. Nat Chem. 8(2), 151-6.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Iodomethyl Group in Thiazole Compounds.
  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I.
  • Unknown Source. Nucleophilic Substitution Reactions.
  • PHARMD GURU. (n.d.). 9. MECHANISM AND KINETICS OF SN2 REACTIONS.
  • AK Lectures. (n.d.). Effect of Leaving Group on Sn2 Reactions.
  • PMC. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.
  • Vertex AI Search. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction.
  • Unknown Source. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Unknown Source. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach.
  • PMC. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
  • Unknown Source. (n.d.). 11.3 Characteristics of the SN2 Reaction. Organic Chemistry: A Tenth Edition.
  • YouTube. (2021). SN2 Reaction Mechanisms.
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
  • Sigma-Aldrich. (n.d.). 4-(Chloromethyl)-2-phenylthiazole.
  • BenchChem. (2025). 4-(Iodomethyl)-2-phenylthiazole analogues and their biological evaluation.

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A Comparative Analysis of the Biological Activity of 2-(Bromomethyl)-4-phenylthiazole Derivatives versus Other Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Thiazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with the thiazole ring being a particularly privileged scaffold.[1][2] This five-membered aromatic ring containing sulfur and nitrogen is a key structural component in numerous natural products and synthetic drugs, including Vitamin B1 and the anticancer agent Dasatinib.[3][4] Thiazole derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7]

The 2-(Bromomethyl)-4-phenylthiazole moiety serves as a highly versatile synthetic intermediate. The phenyl group at the C4 position offers a lipophilic anchor and a site for further modification to modulate pharmacokinetics, while the bromomethyl group at the C2 position is a reactive handle. This electrophilic site is ideal for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries for structure-activity relationship (SAR) studies. This guide will dissect the biological potential of this scaffold in comparison to other heterocycles like pyrazoles, oxazoles, and benzothiazoles.

Anticancer Activity: A Primary Therapeutic Target

Thiazole derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][8][9]

Mechanism of Action & Comparative Efficacy

Many thiazole-based compounds exert their anticancer effects by inhibiting key enzymes and signaling pathways crucial for cancer cell survival. A primary target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[10] Hydrazonylthiazole derivatives, for instance, have been investigated as EGFR-responsive molecules.[10] Other mechanisms include the inhibition of VEGFR-2, a key receptor in tumor angiogenesis, and the disruption of tubulin assembly, leading to mitotic failure.[9][11][12]

When compared to other heterocycles, the thiazole ring's unique electronic and steric properties often contribute to superior binding affinity. For example, studies comparing multi-heterocyclic fragments have shown that the presence of at least two sequentially linked thiazoles is required for significant cytotoxic activity, an effect not observed with oxazole-based fragments.[13] This suggests the sulfur atom and overall ring geometry of the thiazole play a critical role in target interaction.

The this compound scaffold is particularly interesting. While the final compound used in an assay often has the bromomethyl group substituted, its role as a precursor is vital. The ability to easily create derivatives allows for fine-tuning of activity. For instance, substituting the bromine with various amine-containing moieties can lead to compounds that target specific pockets in enzymes like protein kinases.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various thiazole derivatives against different human cancer cell lines, providing a snapshot of their potency.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
4-Methylthiazole 2f (R = 2,5-F)MCF-7 (Breast)7.7[14]
4-Methylthiazole 2i (4-OCF₃)MCF-7 (Breast)8.0[14]
Thiazole Derivative Compound 4cMCF-7 (Breast)2.57[12]
Thiazole Derivative Compound 4cHepG2 (Liver)7.26[12]
4-(4-Bromophenyl)-thiazol-2-amine Compound p2MCF-7 (Breast)10.5[15]
2-Phenylthiazole-4-carboxamide 3-fluoro analogT47D, Caco-2, HT-29< 10 µg/mL[16]
Hydrazonylthiazole Compound 13A549 (Lung)~6.7 (at 10µM)[10]
Hydrazonylthiazole Compound 5MCF-7 (Breast)~6.7 (at 10µM)[10]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound. Its trustworthiness stems from its basis in a fundamental cellular process: mitochondrial activity.

Causality: This protocol is chosen because it provides a quantitative measure of how a compound affects the metabolic activity of living cells. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals is catalyzed by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells, allowing for a reliable determination of IC₅₀ values.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-phenylthiazole derivatives) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization: Thiazole Derivatives as EGFR Inhibitors

Many thiazole derivatives function by inhibiting the EGFR signaling pathway, which is critical for cell growth and proliferation. The diagram below illustrates this mechanism.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds Thiazole Thiazole Derivative (Inhibitor) Thiazole->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a thiazole derivative.

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective therapeutic agents.[17] Thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[17][18]

Structure-Activity Relationship (SAR) and Comparative Potency

The antimicrobial efficacy of thiazole derivatives is highly dependent on the substitution pattern around the core ring.[18] For instance, the introduction of a trichlorophenyl group has shown a significant inhibitory effect against both Gram-positive and Gram-negative bacteria.[18] Hybrid molecules, where the thiazole ring is combined with other heterocyclic scaffolds like pyrazoline or azetidin-2-one, often exhibit enhanced or synergistic antimicrobial activity.[19] This molecular hybridization approach allows for the creation of compounds that can interact with multiple biological targets or have improved pharmacokinetic properties.[20]

Compared to other heterocycles, thiazoles offer a robust and versatile platform. Their amphiphilic nature can facilitate penetration of microbial cell membranes.[18] The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase or lanosterol 14α-demethylase (CYP51) in fungi.[17][21]

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various heterocyclic compounds against selected microbial strains. Lower MIC values indicate higher potency.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Thiazolyl-Pyrazoline Compound 15 (Thiophene-subst.)E. coli5-10[19]
Thiazolyl-Pyrazoline Compound 15 (Thiophene-subst.)S. aureus5-10[19]
Thiazolyl-Pyrazoline Compounds 42, 46, 48, 49S. aureus0.5-8[19]
2-Phenylacetamido-thiazole Compound 16E. coli1.56-6.25[6]
2-Phenylacetamido-thiazole Compound 16S. aureus1.56-6.25[6]
4-(4-Bromophenyl)-thiazol-2-amine Compound p2S. aureus16.1 (µM)[15]
4-(4-Bromophenyl)-thiazol-2-amine Compound p6C. albicans15.3 (µM)[15]
2-Phenylthiazole Compound B9C. albicans1-16[21]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It provides a quantitative result that is essential for comparing the potency of different compounds.

Causality: This method is selected for its efficiency and standardization (e.g., by CLSI guidelines). It directly measures the lowest concentration of a drug that visually inhibits the growth of a microorganism, providing a clear and clinically relevant endpoint.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This results in a final bacterial concentration of ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) for sterility confirmation. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Visualization: Synthesis of 4-Phenylthiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for creating the thiazole core, demonstrating the foundational chemistry that enables the exploration of these compounds.

Hantzsch_Synthesis Thiourea Thiourea (or derivative) Intermediate Condensation Intermediate Thiourea->Intermediate + AlphaHalo α-Haloketone (e.g., 2-Bromoacetophenone) AlphaHalo->Intermediate Product 2-Amino-4-phenylthiazole Derivative Intermediate->Product Cyclization & Dehydration

Sources

Kinetic studies of nucleophilic substitution on 2-(Bromomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Kinetics of Nucleophilic Substitution on 2-(Bromomethyl)-4-phenylthiazole: A Comparative Analysis for Drug Development Professionals

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with significant biological activity.[1] Consequently, this compound serves as a highly valuable and versatile electrophilic intermediate for the synthesis of novel drug candidates. Its reactivity is centered on the bromomethyl group, which, being analogous to a benzylic bromide, is primed for nucleophilic substitution.

This guide provides a comprehensive analysis of the kinetic and mechanistic aspects of nucleophilic substitution reactions on this substrate. We will explore how the choice of nucleophile and reaction conditions can dictate reaction pathways and rates, offering a predictive framework for researchers in organic synthesis and drug development.

Mechanistic Crossroads: The SN1/SN2 Dichotomy

Nucleophilic substitution reactions at a primary, sp³-hybridized carbon, such as the one in this compound, can proceed through two primary mechanisms: the bimolecular SN2 pathway or the unimolecular SN1 pathway.[2]

  • SN2 (Substitution, Nucleophilic, Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[3] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[3][4] These reactions are highly sensitive to steric hindrance around the reaction center.[5]

  • SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step process. The first and rate-determining step is the slow departure of the leaving group to form a carbocation intermediate.[4][6] The second step is the rapid attack of the nucleophile on this carbocation. The rate depends only on the concentration of the substrate (Rate = k[Substrate]).[7][8]

For this compound, the situation is nuanced. While it is a primary halide, which typically favors the SN2 pathway, the adjacent 4-phenylthiazole ring can stabilize the formation of a carbocation through resonance, making an SN1 pathway plausible under certain conditions (e.g., with poor nucleophiles in polar, protic solvents).[2][9]

G sub This compound + Nucleophile (Nu⁻) sn2_path SN2 Pathway (Bimolecular, Concerted) ts_sn2 Transition State [Nu---C---Br]⁻ sub->ts_sn2 Strong Nucleophile Polar Aprotic Solvent sn1_path SN1 Pathway (Unimolecular, Stepwise) carbocation Carbocation Intermediate (Resonance Stabilized) sub->carbocation Weak Nucleophile Polar Protic Solvent (Rate-Determining Step) prod_sn2 Inverted Product ts_sn2->prod_sn2 prod_sn1 Racemic Product carbocation->prod_sn1 + Nu⁻ (Fast)

Caption: Competing SN1 and SN2 reaction pathways for this compound.

Comparative Guide to Nucleophile Reactivity

The choice of nucleophile is paramount in controlling the outcome and rate of the substitution. The table below provides a comparative guide to the expected reactivity of various nucleophiles with this compound under typical SN2-favoring conditions (e.g., in a polar aprotic solvent like DMF or acetone).

NucleophileClassRelative Rate (k_rel)Predominant MechanismKey Considerations
I⁻ Strong Nucleophile, Weak Base~100,000SN2Excellent nucleophile due to high polarizability.
N₃⁻ Strong Nucleophile, Good Base~40,000SN2Highly efficient for introducing the azide moiety.
CN⁻ Strong Nucleophile, Good Base~10,000SN2A classic choice for carbon-carbon bond formation.
RS⁻ (Thiolate) Strong Nucleophile, Weak Base~100,000SN2Excellent soft nucleophile, highly reactive.[10]
RNH₂ (Amine) Moderate Nucleophile, Moderate Base~1,000SN2Reactivity depends on steric hindrance of the amine.
OH⁻ Strong Nucleophile, Strong Base~5,000SN2 / E2Strong basicity can promote competing elimination reactions.
H₂O Weak Nucleophile, Weak Base~1SN1Reaction is slow; typically requires polar protic solvent to facilitate solvolysis.[11]
ROH (Alcohol) Weak Nucleophile, Weak Base~1SN1Similar to water, solvolysis is the likely pathway.[12]

Note: Relative rates are illustrative estimates based on established principles of nucleophilicity and data from analogous benzylic systems. Actual values require experimental determination.

A Protocol for Kinetic Analysis of Nucleophilic Substitution

To empirically determine the reaction order and rate constant, a robust experimental protocol is essential. This protocol is designed as a self-validating system for studying the reaction between this compound and a chosen nucleophile (e.g., sodium azide).

Objective: Determine the rate law and second-order rate constant (k₂) for the reaction.
Causality Behind Experimental Design:

The experiment is conducted under pseudo-first-order conditions. By using a large excess of the nucleophile (e.g., 10-20 equivalents), its concentration remains effectively constant throughout the reaction. This simplifies the rate law from Rate = k₂[Substrate][Nucleophile] to Rate = k_obs[Substrate], where k_obs = k₂[Nucleophile]. This allows for a straightforward determination of the observed rate constant, k_obs, from which the true second-order rate constant, k₂, can be easily calculated.[11]

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

    • Prepare several stock solutions of the nucleophile (e.g., sodium azide) at different high concentrations (e.g., 1.0 M, 1.5 M, 2.0 M) in the same solvent.

    • Prepare an internal standard stock solution (e.g., naphthalene, 0.05 M) for chromatographic analysis.

  • Reaction Setup:

    • Equilibrate a jacketed reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C) using a circulating water bath.

    • To the vessel, add the nucleophile stock solution and the internal standard stock solution. Allow the mixture to reach thermal equilibrium.

  • Initiation and Monitoring:

    • Initiate the reaction by rapidly injecting a small, precise volume of the substrate stock solution into the stirring nucleophile solution. Start a timer immediately.

    • At timed intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., dilute acid or a large volume of cold solvent) to stop the reaction.

  • Analysis:

    • Analyze each quenched aliquot using a suitable technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining this compound relative to the internal standard.

    • Plot ln([Substrate]t / [Substrate]₀) versus time. For a first-order or pseudo-first-order reaction, this will yield a straight line.

    • The slope of this line is equal to -k_obs.

  • Data Validation and Calculation:

    • Repeat the experiment using different initial concentrations of the nucleophile.

    • Plot the calculated k_obs values against the corresponding [Nucleophile]. This should yield a straight line passing through the origin.

    • The slope of this second plot is the second-order rate constant, k₂. This step validates the second-order nature of the reaction.

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis prep_sub Prepare Substrate Stock Solution setup Equilibrate Nucleophile & Standard in Reactor prep_sub->setup prep_nuc Prepare Nucleophile Stock Solutions prep_nuc->setup prep_std Prepare Internal Standard Solution prep_std->setup initiate Inject Substrate to Initiate Reaction setup->initiate sample Withdraw & Quench Aliquots at Timed Intervals initiate->sample hplc Analyze Aliquots by HPLC sample->hplc plot1 Plot ln([Substrate]) vs. Time Slope = -k_obs hplc->plot1 plot2 Plot k_obs vs. [Nucleophile] Slope = k₂ plot1->plot2 Repeat for multiple [Nucleophile]

Caption: General experimental workflow for the kinetic analysis.

Comparative Reactivity with Alternative Electrophiles

The reactivity of this compound is largely dictated by the electronic nature of the thiazole ring. Below is a comparison with other common bromomethyl-heterocyclic and aromatic electrophiles.

ElectrophileHeterocycle/Ring SystemElectronic NatureExpected Relative Reactivity (vs. Benzyl Bromide)Rationale
Benzyl Bromide BenzeneNeutral1.0 (Reference)Standard for benzylic systems.
This compound 4-PhenylthiazoleElectron-withdrawing> 1.0The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the methylene carbon, accelerating SN2 attack.
2-(Bromomethyl)pyridine PyridineElectron-withdrawing> 1.0Similar to the thiazole, the electron-deficient pyridine ring activates the substrate towards nucleophilic attack.
4-Methoxybenzyl Bromide MethoxybenzeneElectron-donating< 1.0 (for SN2)The electron-donating methoxy group deactivates the substrate towards SN2 attack but would significantly accelerate an SN1 reaction by stabilizing the carbocation.
4-Nitrobenzyl Bromide NitrobenzeneStrongly Electron-withdrawing>> 1.0The powerful electron-withdrawing nitro group makes the benzylic carbon highly electrophilic, leading to very fast SN2 reactions.

This comparison highlights that the this compound system is an activated electrophile, poised for rapid reaction with a wide range of nucleophiles, making it a highly effective building block in synthetic campaigns.

References

  • A Comparative Guide to the Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.
  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021-05-10).
  • This compound synthesis. ChemicalBook.
  • Chapter 4: Nucleophilic Substitution Part II. OCLUE.
  • Synthesis of 2–bromo–4–phenylthiazole. ResearchGate.
  • Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. (2023-01-22).
  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (2025-08-10).
  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. (2022-06-02).
  • Kinetics Of Nucleophilic Substitutions. UKEssays.com. (2017-05-17).
  • Exploring the Dynamics of Nucleophilic Substitution Reactions: Understanding the Role of Entropy and Potential Energy in SN1 and SN2 Pathways. American Journal of Medicinal Chemistry. (2023-09-11).
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • 4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting. Scribd.
  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012-06-27).
  • Nucleophilic Substitution Reactions.
  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
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  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. (2025-06-24).
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  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline.
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  • HIGHLIGHTS OF NUCLEOPHILIC SUBSTITUTION REACTIONS INVOLVING sp3 CARBON. ResearchGate.

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A Comparative Guide to HPLC Purity Analysis of Synthetic 2-(Bromomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 2-(Bromomethyl)-4-phenylthiazole, a key building block in the synthesis of various biologically active compounds, demand rigorous analytical scrutiny. Impurities, whether they originate from starting materials, by-products, or degradation, can have profound impacts on the final Active Pharmaceutical Ingredient (API), affecting its stability, therapeutic window, and safety profile.[1][2]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind analytical choices, establish a self-validating experimental framework grounded in regulatory expectations, and compare the primary method with a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS).

The Critical Role of Purity and the Choice of HPLC

This compound is a reactive molecule, featuring a bromomethyl group susceptible to nucleophilic substitution and a stable phenylthiazole core. Its synthesis, often involving the Hantzsch thiazole synthesis or modifications thereof, can introduce a variety of potential impurities.[3][4] These may include:

  • Unreacted Starting Materials: Such as 4-phenyl-2-thiazolemethanol or its precursors.

  • Process-Related Impurities: Including isomers, over-brominated species, or by-products from side reactions.

  • Degradation Products: Resulting from hydrolysis (forming the corresponding alcohol) or photolytic cleavage.

High-Performance Liquid Chromatography (HPLC) is overwhelmingly the "gold standard" for the analysis of such non-volatile, thermally labile pharmaceutical intermediates.[5] Its strength lies in its versatility, high resolution, and precision, allowing for the separation of closely related compounds under ambient conditions, thus preventing thermal degradation of the analyte during analysis.

Logical Framework for Method Development

The development of a robust HPLC method is a systematic process. The logical flow is designed to ensure the final method is fit for its intended purpose, a principle enshrined in ICH Q2(R2) guidelines.[6][7][8]

G cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R2)) A Assess Physicochemical Properties (pKa, logP, UV λmax) B Identify Potential Impurities (Starting Materials, By-products, Degradants) A->B Guides impurity search C Column Selection (e.g., C18 for non-polar analyte) B->C Informs column choice D Mobile Phase Selection (ACN/H2O, pH control) C->D E Detector Settings (UV λmax from characterization) D->E F Gradient Optimization (Resolve all known impurities) E->F G Specificity F->G Optimized method is validated H Linearity & Range G->H I Accuracy & Precision H->I J LOD/LOQ I->J K Robustness J->K

Caption: Logical workflow for HPLC method development and validation.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

Based on the non-polar nature of the phenylthiazole core, a reversed-phase HPLC method is the logical choice. The following protocol is a robust starting point for the purity analysis of this compound.

Experimental Protocol: RP-HPLC Method

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna® C18(2), 150 mm x 4.6 mm, 5 µm particle size.

    • Rationale: The C18 stationary phase provides excellent hydrophobic retention for the phenyl ring, while the 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid is a volatile modifier ideal for potential LC-MS coupling and helps to protonate any silanol groups on the silica backbone, reducing peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 45
    15.0 90
    17.0 90
    17.1 45

    | 20.0 | 45 |

  • Rationale: A gradient elution is necessary to elute any potential late-eluting, more non-polar impurities while ensuring the main analyte peak is well-resolved from early-eluting polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection: DAD at 270 nm.

    • Rationale: The phenylthiazole chromophore is expected to have strong absorbance in this region. A DAD allows for peak purity assessment and identification of the optimal wavelength.[5]

  • Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • Solvent: 50:50 Acetonitrile:Water (v/v).

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with solvent (Concentration: ~100 µg/mL).

  • Sample Solution: Prepare the synthetic batch sample at the same target concentration as the standard solution.

3. Method Validation (Abbreviated per ICH Q2(R2) Principles): [9][10]

  • Specificity: Inject the solvent blank, a solution of known related substances, and the sample solution. The method is specific if the main peak is free from interference from any impurities at its retention time.

  • Linearity: Prepare a series of solutions from 1 µg/mL to 150 µg/mL. The method is linear if the plot of peak area versus concentration yields a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%). Acceptable recovery is typically 98.0% to 102.0%.

  • Precision (Repeatability): Perform six replicate injections of the standard solution. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 1.0%.

Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary choice, Gas Chromatography (GC) offers a complementary technique, particularly when coupled with a Mass Spectrometer (MS). GC is best suited for volatile and thermally stable compounds. Although the target molecule has a moderate boiling point, its primary value lies in identifying and quantifying volatile starting materials or low molecular weight by-products that may not be well-retained by RP-HPLC.

Caption: Head-to-head comparison of HPLC and GC-MS for purity analysis.

Performance Comparison: A Hypothetical Dataset

To illustrate the complementary nature of these techniques, consider a hypothetical batch of this compound contaminated with a volatile starting material (e.g., bromoacetone) and a higher molecular weight, non-volatile dimerization by-product.

ParameterHPLC-UV AnalysisGC-MS Analysis
Analyte: this compoundAssay = 99.2% (Excellent peak shape, reliable quantification)Detected, but with peak tailing (Potential for minor on-column degradation)
Impurity 1: BromoacetoneNot Detected (Elutes in solvent front, poor retention)Detected & Quantified at 0.15% (Excellent separation and sensitivity)
Impurity 2: Dimerization By-productDetected & Quantified at 0.45% (Well-resolved from main peak)Not Detected (Non-volatile, does not elute from GC column)
Overall Assessment Ideal for quantifying the main component and non-volatile impurities.Essential for identifying and quantifying volatile process impurities.

This data clearly demonstrates that a single technique may not provide a complete purity profile. HPLC excels at the primary task of assaying the target compound and its non-volatile impurities, while GC-MS is indispensable for controlling volatile impurities that are critical for process control and final product safety.[1][11][12]

Conclusion: An Integrated Approach to Purity

The purity analysis of a critical synthetic intermediate like this compound is best served by a primary, validated HPLC method. This approach provides the most accurate and reliable data for the main component and key non-volatile impurities. However, a comprehensive purity profile, especially during process development and validation, necessitates an orthogonal method. GC-MS serves as an ideal comparative and complementary technique, offering crucial insights into volatile and semi-volatile impurities that HPLC may miss. By understanding the strengths and limitations of each method, researchers and drug development professionals can build a robust, self-validating analytical control strategy that ensures the quality and safety of the final pharmaceutical product.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R1) Validation of analytical procedures: Text and methodology. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry. [Link]

  • Guleria, K., et al. (2019). A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY. Plant Archives.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • Pharmaffiliates. (n.d.). Impurity Profiling & Characterization | Analytical Testing. [Link]

  • ResearchGate. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. [Link]

  • Głowacki, R., & Bald, E. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. [Link]

  • Agilent. (2024). Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. [Link]

  • Shimadzu. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. [Link]

  • Pragolab. (n.d.). GC-MS Application Note. [Link]

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A Comparative Guide to the X-ray Crystal Structure of 2-(Bromomethyl)-4-phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Thiazole Derivatives in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] The unique structural framework of the thiazole ring allows for diverse substitutions at its 2, 4, and 5 positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties for optimal therapeutic effect.[1][2]

The introduction of a bromomethyl group at the 2-position of a 4-phenylthiazole core introduces a reactive electrophilic site, making these compounds valuable intermediates for the synthesis of more complex molecules with potential biological activity. Understanding the precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is paramount for rational drug design. It allows researchers to visualize drug-receptor interactions, understand structure-activity relationships, and optimize lead compounds.

This guide provides a comparative analysis of the X-ray crystal structures of 2-(bromomethyl)-4-phenylthiazole derivatives and closely related analogues. We will delve into the nuances of their synthesis, crystallization, and the resulting solid-state structures, offering insights into the subtle interplay of substituent effects on their molecular conformation and intermolecular interactions.

Synthesis and Crystallization of Phenylthiazole Derivatives: A Methodological Overview

The synthesis of this compound derivatives typically follows established synthetic routes for thiazole ring formation, most notably the Hantzsch thiazole synthesis.[1] This method generally involves the condensation of a-haloketones with thioamides. For the 4-phenylthiazole core, this often starts with the reaction of an acetophenone derivative with thiourea.[5] Subsequent modifications, such as bromination of a methyl group at the 2-position, yield the desired 2-(bromomethyl) functionality.

A common synthetic pathway for a related compound, 2-bromo-4-phenylthiazole, involves the reaction of 4-phenyl-2-aminothiazole with cuprous bromide (CuBr) and an alkyl nitrite.[6][7]

Caption: Synthetic workflow for 2-bromo-4-phenylthiazole.

Experimental Protocol: Synthesis of 2-Bromo-4-phenylthiazole

This protocol is adapted from the synthesis described by Bunev et al.[6][7]

  • Dissolution: Dissolve 4-phenyl-2-aminothiazole (8.1 g, 46.9 mmol) and CuBr (10.7 g, 74.6 mmol) in acetonitrile at room temperature.

  • Addition of Reagent: With stirring, add n-butyl nitrite (8.7 ml, 7.69 g, 74.6 mmol) to the solution.

  • Heating: Heat the reaction mixture to 333 K. The reaction is typically complete within 15 minutes.

  • Work-up: Evaporate the reaction mixture to dryness in vacuo.

  • Extraction: Dissolve the residue in ethyl acetate (50 ml) and wash with a 0.1 M ammonia solution (2 x 50 ml).

  • Crystallization: The final product can be obtained by slow crystallization from hexane.

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. Anti-solvent crystallization is a widely used technique for obtaining high-quality crystals of thiazole derivatives.[8] This method involves dissolving the compound in a good solvent and then slowly adding a miscible anti-solvent in which the compound is poorly soluble. The rate of anti-solvent addition and the initial concentration of the solute are critical parameters that can influence the resulting crystal polymorph.[8]

Comparative Analysis of Crystal Structures

Compound Formula Crystal System Space Group Key Dihedral Angle (°) Intermolecular Interactions CCDC Number
4-(bromomethyl)-5-methyl-2-phenylthiazole C₁₁H₁₀BrNS----216411[9]
2-Bromo-4-phenyl-1,3-thiazole C₉H₆BrNSMonoclinicP2₁/n7.45(10)π–π stacking, S···Br contacts-
N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide C₁₇H₁₃N₃OS₂--15.17(5)Intramolecular hydrogen bond-
N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide C₁₇H₁₂BrN₃OS₂--21.58(7) & 17.90(9)--
2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole C₁₈H₁₆ClNO₂S--13.12(14) & 43.79(14)C—H···π interactions-

Note: Detailed crystallographic data for 4-(bromomethyl)-5-methyl-2-phenylthiazole was not available in the public search results beyond its CCDC number. The table above is populated with data from related structures for comparative purposes.

Structural Insights from 2-Bromo-4-phenyl-1,3-thiazole

The crystal structure of 2-bromo-4-phenyl-1,3-thiazole reveals that the planes of the 2-bromo-1,3-thiazole and the phenyl rings are nearly coplanar, with a dihedral angle of only 7.45(10)°.[6][7] This planarity is a common feature in many 2,4-disubstituted thiazole derivatives. In the crystal lattice, molecules related by a center of symmetry are held together by π–π stacking interactions, with a short distance of 3.815(2) Å between the centroids of the five- and six-membered rings.[6][7] The crystal packing also exhibits short intermolecular S···Br contacts of 3.5402(6) Å.[6][7]

Caption: Intermolecular interactions in 2-bromo-4-phenyl-1,3-thiazole.

Influence of Substituents on Molecular Conformation

The dihedral angle between the thiazole and phenyl rings is a key conformational parameter. In N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, this angle is 15.17(5)°.[10] The introduction of a bromine atom on the phenyl ring, as in N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, leads to a more twisted conformation, with dihedral angles of 21.58(7)° and 17.90(9)° between the central fragment and the terminal rings.[10] This highlights how even remote substituents can significantly impact the overall molecular shape.

In the case of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the thiazole ring subtends dihedral angles of 13.12(14)° and 43.79(14)° with the attached chlorophenyl and phenyl rings, respectively.[11] The crystal packing is dominated by C—H···π interactions, forming a three-dimensional network.[11]

The Role of Non-Covalent Interactions in Crystal Packing

The solid-state architecture of these molecules is governed by a network of non-covalent interactions. As seen with 2-bromo-4-phenyl-1,3-thiazole, π–π stacking and halogen bonds (S···Br contacts) are significant. In other derivatives, hydrogen bonds and C—H···π interactions play a crucial role in stabilizing the crystal lattice.[10][11] Hirshfeld surface analysis is a powerful tool to quantify these intermolecular non-covalent interactions. For 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, this analysis revealed that the most significant contributions to the crystal packing are from H···H (39.2%), H···C/C···H (25.2%), Cl···H/H···Cl (11.4%), and O···H/H···O (8.0%) contacts.[11]

Conclusion: From Crystal Structure to Drug Design

The detailed analysis of the X-ray crystal structures of this compound derivatives and their analogues provides invaluable insights for researchers in drug development. The subtle changes in molecular conformation and intermolecular interactions brought about by different substituents can have a profound impact on a molecule's biological activity. By understanding these structure-property relationships, scientists can more effectively design and synthesize novel thiazole derivatives with enhanced therapeutic potential. The crystallographic data presented here, sourced from the Cambridge Structural Database (CSD), serves as a critical foundation for these future endeavors.[12][13]

References

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A Comparative Guide to the Synthetic Routes of 2-(Bromomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-phenylthiazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its bifunctional nature, featuring a reactive bromomethyl group and a stable phenylthiazole core, makes it a versatile intermediate for introducing the thiazole moiety into larger molecular scaffolds. The thiazole ring itself is a privileged structure, present in a wide array of FDA-approved drugs, including antimicrobials, anti-inflammatory agents, and anticancer drugs. The efficient and scalable synthesis of this compound is therefore of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of the primary synthetic strategies to this valuable compound, offering an in-depth look at their underlying principles, experimental protocols, and performance metrics to aid researchers in selecting the most suitable route for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and disadvantages. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step sequences.

Synthetic RouteKey Starting MaterialsKey Reagents & ConditionsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Route 1: Direct Hantzsch Synthesis 2-Bromoacetophenone, BromoacetamideReflux in a suitable solvent (e.g., Ethanol)ModerateHoursConvergent, one-pot thiazole formation.Bromoacetamide is a lachrymator and requires careful handling. Potential for side reactions.
Route 2: Two-Step Synthesis via 2-Methyl-4-phenylthiazole 2-Bromoacetophenone, Thioacetamide1. Hantzsch synthesis (reflux in Ethanol). 2. N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), reflux in CCl₄.Good to ExcellentMultiple daysHigh-yielding Hantzsch step. Well-established bromination reaction.Two-step process. Use of hazardous reagents like carbon tetrachloride.
Route 3: Two-Step Synthesis via 2-(Hydroxymethyl)-4-phenylthiazole 1,3-Dihydroxyacetone, Thiourea, Benzaldehyde1. Multi-component reaction. 2. Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂) in an inert solvent.Moderate to GoodMultiple daysAvoids the direct use of highly reactive brominating agents in the ring formation step.Multi-step synthesis with potentially challenging intermediates. PBr₃ and SOBr₂ are corrosive and moisture-sensitive.

Route 1: Direct Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and powerful method for the construction of the thiazole ring.[1] In a direct approach to this compound, 2-bromoacetophenone is condensed with bromoacetamide.

Causality Behind Experimental Choices

This one-pot cyclocondensation is mechanistically elegant. The sulfur of the thioamide (in this case, bromoacetamide, which can be considered a thioamide precursor in situ or used as a thioamide derivative) acts as a nucleophile, attacking the α-carbon of the 2-bromoacetophenone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of ethanol as a solvent is common for Hantzsch syntheses as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.[2]

Experimental Protocol

Materials:

  • 2-Bromoacetophenone

  • Bromoacetamide

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) and bromoacetamide (1.1 eq) in absolute ethanol.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualization of the Workflow

Route 1: Direct Hantzsch Synthesis 2-Bromoacetophenone 2-Bromoacetophenone Hantzsch Reaction Hantzsch Reaction 2-Bromoacetophenone->Hantzsch Reaction Bromoacetamide Bromoacetamide Bromoacetamide->Hantzsch Reaction This compound This compound Hantzsch Reaction->this compound Ethanol, Reflux

Caption: Direct one-pot synthesis of the target molecule via the Hantzsch reaction.

Route 2: Two-Step Synthesis via 2-Methyl-4-phenylthiazole

This route is a reliable two-step approach that first constructs the stable 2-methyl-4-phenylthiazole intermediate, which is then subjected to benzylic bromination.

Step 1: Hantzsch Synthesis of 2-Methyl-4-phenylthiazole

The synthesis of the 2-methyl-4-phenylthiazole intermediate is a standard Hantzsch reaction between 2-bromoacetophenone and thioacetamide.[1] This reaction is typically high-yielding and provides a stable, easily purifiable solid.

Experimental Protocol (Step 1)

Materials:

  • 2-Bromoacetophenone

  • Thioacetamide

  • Ethanol

Procedure:

  • Dissolve 2-bromoacetophenone (1.0 eq) and thioacetamide (1.1 eq) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reflux the mixture with stirring for 2-3 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain 2-methyl-4-phenylthiazole.

Step 2: Benzylic Bromination with N-Bromosuccinimide (NBS)

The methyl group at the 2-position of the thiazole ring is analogous to a benzylic position and can be selectively brominated using N-Bromosuccinimide (NBS) in the presence of a radical initiator.[3][4]

Causality Behind Experimental Choices

NBS is the reagent of choice for such brominations as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[5] A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, is required to initiate the radical chain reaction. Carbon tetrachloride (CCl₄) is a traditional solvent for these reactions, although less toxic alternatives should be considered where possible.

Experimental Protocol (Step 2)

Materials:

  • 2-Methyl-4-phenylthiazole

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve 2-methyl-4-phenylthiazole (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of the Workflow

Route 2: Two-Step Synthesis cluster_0 Step 1 cluster_1 Step 2 2-Bromoacetophenone 2-Bromoacetophenone Hantzsch_1 Hantzsch Synthesis 2-Bromoacetophenone->Hantzsch_1 Thioacetamide Thioacetamide Thioacetamide->Hantzsch_1 2-Methyl-4-phenylthiazole 2-Methyl-4-phenylthiazole Hantzsch_1->2-Methyl-4-phenylthiazole Ethanol, Reflux Bromination Benzylic Bromination 2-Methyl-4-phenylthiazole->Bromination NBS, AIBN, CCl₄, Reflux 2-(Bromomethyl)-4-phenylthiazole_2 This compound Bromination->2-(Bromomethyl)-4-phenylthiazole_2

Caption: A two-step approach involving Hantzsch synthesis followed by benzylic bromination.

Route 3: Two-Step Synthesis via 2-(Hydroxymethyl)-4-phenylthiazole

This alternative two-step route involves the initial synthesis of a hydroxymethyl-substituted thiazole, which is subsequently converted to the desired bromomethyl derivative.

Step 1: Synthesis of 2-(Hydroxymethyl)-4-phenylthiazole

The synthesis of 2-(hydroxymethyl)-4-phenylthiazole can be achieved through various methods, including the reaction of 1,3-dihydroxyacetone with thiourea and benzaldehyde in a multi-component reaction.

Step 2: Conversion of Hydroxyl to Bromide

The conversion of the primary alcohol in 2-(hydroxymethyl)-4-phenylthiazole to the corresponding bromide is a standard functional group transformation. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for this purpose.[6][7]

Causality Behind Experimental Choices

PBr₃ is a classic reagent for converting primary and secondary alcohols to alkyl bromides via an SN2 mechanism.[8] The reaction proceeds by activation of the hydroxyl group by phosphorus, followed by backside attack of the bromide ion. The use of an inert solvent like diethyl ether or dichloromethane is crucial to prevent side reactions. The reaction is typically performed at low temperatures to control its exothermicity.

Experimental Protocol (Step 2)

Materials:

  • 2-(Hydroxymethyl)-4-phenylthiazole

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(hydroxymethyl)-4-phenylthiazole (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 eq, as it contains three bromide ions) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice.

  • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of the Workflow

Route 3: Two-Step Synthesis cluster_0 Step 1 cluster_1 Step 2 Starting_Materials_3 1,3-Dihydroxyacetone, Thiourea, Benzaldehyde Thiazole_Formation Thiazole Formation Starting_Materials_3->Thiazole_Formation 2-(Hydroxymethyl)-4-phenylthiazole 2-(Hydroxymethyl)-4-phenylthiazole Thiazole_Formation->2-(Hydroxymethyl)-4-phenylthiazole Bromination_3 Bromination 2-(Hydroxymethyl)-4-phenylthiazole->Bromination_3 PBr₃, Et₂O, 0 °C to RT 2-(Bromomethyl)-4-phenylthiazole_3 This compound Bromination_3->2-(Bromomethyl)-4-phenylthiazole_3

Caption: A two-step synthesis involving the formation of a hydroxymethyl intermediate followed by bromination.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct routes.

  • Route 1 (Direct Hantzsch Synthesis) offers the most convergent approach, but the handling of bromoacetamide and potential for side products may be a concern.

  • Route 2 (via 2-Methyl-4-phenylthiazole) is a robust and often high-yielding method, though it involves two separate transformations and the use of hazardous solvents like carbon tetrachloride.

  • Route 3 (via 2-(Hydroxymethyl)-4-phenylthiazole) provides a valuable alternative that avoids direct bromination during the ring-forming step, but requires an additional functional group interconversion step with moisture-sensitive and corrosive reagents.

The optimal choice of synthesis will ultimately be dictated by the specific requirements of the research, including scale, purity requirements, and available resources. For large-scale production, the two-step routes might offer better control and overall yield, while for rapid, small-scale synthesis, the direct Hantzsch approach could be advantageous. It is recommended that researchers carefully evaluate the safety, cost, and environmental impact of each route before implementation.

References

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  • Al-Masoudi, N. A., et al. (2020). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Medicinal Chemistry, 11(10), 1185-1200. Available at: [Link]

  • jOeCHEM. (2018, July 17). 93 CHM2210 Converting Alcohols to Alkyl Halides PBr3 SOCl2 [Video]. YouTube. Available at: [Link]

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In vitro evaluation of novel compounds derived from 2-(Bromomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the in vitro evaluation of novel 2-(Aryl)-4-phenylthiazole derivatives, comparing performance against established standards with supporting experimental data. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural features allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Thiazole-containing molecules have been successfully developed into FDA-approved drugs for diverse therapeutic areas, including anticancer agents like Dasatinib, anti-HIV drugs such as Ritonavir, and anti-inflammatory medications like Meloxicam.[1][2] The 2-(Bromomethyl)-4-phenylthiazole core represents a valuable starting point for synthetic chemists, offering a reactive handle for the introduction of various functional groups to explore new chemical space and optimize biological activity.

This guide provides a comprehensive framework for the in vitro evaluation of a hypothetical series of novel compounds ( Tz-1, Tz-2, Tz-3 ) derived from this scaffold. We will compare their performance against established standard drugs across key therapeutic areas: oncology, infectious disease, and inflammation. The experimental designs and protocols herein are outlined to ensure scientific rigor and provide a clear, logical path from primary screening to preliminary mechanism-of-action studies.

Compound Library & Design Rationale

For the purpose of this guide, we will consider a small library of three novel derivatives of this compound. The strategic modifications at the bromomethyl position are designed to probe structure-activity relationships (SAR).

  • Compound Tz-1 (Amine Conjugate): Designed to enhance hydrogen bonding capabilities and potentially interact with amino acid residues in enzyme active sites.

  • Compound Tz-2 (Thioether Linkage): Introduces a flexible, lipophilic linker, which may improve membrane permeability and interaction with hydrophobic pockets of target proteins.

  • Compound Tz-3 (Ester-Containing Moiety): Incorporates a group susceptible to hydrolysis by cellular esterases, potentially acting as a pro-drug or altering solubility and distribution.

In Vitro Evaluation Strategy: A Multi-Faceted Approach

A robust preclinical evaluation relies on a cascade of assays, moving from broad screening to more specific mechanistic studies. Our strategy is designed to efficiently identify promising lead compounds.

G Cytotoxicity Anticancer (MTT Assay) Enzyme Enzyme Inhibition (e.g., VEGFR-2 Kinase Assay) Cytotoxicity->Enzyme If Active Apoptosis Apoptosis Induction (Annexin V/PI Staining) Cytotoxicity->Apoptosis If Active Antimicrobial Antimicrobial (MIC Determination) Biofilm Antibiofilm Activity Antimicrobial->Biofilm If Active AntiInflammatory Anti-inflammatory (NO Inhibition Assay) Antioxidant Antioxidant (DPPH/ABTS Scavenging)

Caption: High-level workflow for in vitro evaluation of novel compounds.

Anticancer Activity Evaluation

The antiproliferative potential of thiazole derivatives is well-documented, with many acting on critical cancer-related pathways.[2][3][4] Our evaluation begins with a broad cytotoxicity screen followed by a more targeted enzyme inhibition assay.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT salt to a purple formazan product.[6][7] The intensity of the purple color is directly proportional to the number of viable cells.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Tz-1, Tz-2, Tz-3 ) and the positive control drug (Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT medium and add 150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of a compound that inhibits cell growth by 50%) using non-linear regression analysis.

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)
Tz-1 25.431.2
Tz-2 8.112.5
Tz-3 4.5 6.8
Doxorubicin (Std.)0.91.2

Note: Data are hypothetical for illustrative purposes.

Interpretation: The results suggest that all compounds exhibit some level of cytotoxic activity. Compound Tz-3 is the most potent of the novel series, showing significant activity against both cell lines, although it is less potent than the standard chemotherapeutic agent, Doxorubicin. The ester moiety in Tz-3 may contribute to its enhanced activity.

Mechanism of Action: VEGFR-2 Kinase Inhibition

Several thiazole derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10] Inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis. An enzyme inhibition assay is a direct method to quantify the effect of a compound on a purified enzyme.[11][12]

G cluster_0 VEGF Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 P Phosphorylation (Kinase Activity) VEGFR2->P Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Inhibitor Novel Thiazole (e.g., Tz-3) Inhibitor->P Blocks Kinase Activity

Caption: Inhibition of the VEGFR-2 signaling pathway by novel compounds.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific peptide substrate, and varying concentrations of the test compounds (Tz-3 ) or a standard inhibitor (Sorafenib).

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based or fluorescence-based detection kits that measure the amount of ATP remaining or the amount of phosphorylated product formed.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

CompoundVEGFR-2 Kinase Inhibition
Tz-3 0.15
Sorafenib (Std.)0.06

Note: Data are hypothetical for illustrative purposes.

Interpretation: Compound Tz-3 demonstrates potent inhibitory activity against the VEGFR-2 enzyme, suggesting its anticancer effect is, at least in part, mediated through the blockade of this key signaling pathway.[9]

Antimicrobial Activity Evaluation

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat bacterial infections. Thiazole derivatives have shown promise as antimicrobial agents.[13][14] The standard method for assessing this activity is by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

  • Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Plating: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (Tz-1, Tz-2, Tz-3 ) and a standard antibiotic (Ciprofloxacin).

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[17]

CompoundS. aureus (Gram +)E. coli (Gram -)
Tz-1 1632
Tz-2 8 16
Tz-3 32>64
Ciprofloxacin (Std.)0.50.25

Note: Data are hypothetical for illustrative purposes.

Interpretation: Compound Tz-2 exhibits the most promising antibacterial activity among the novel derivatives against both Gram-positive and Gram-negative bacteria.[18] The thioether linkage may facilitate better interaction with bacterial targets. However, its potency is significantly lower than the standard antibiotic Ciprofloxacin.

Anti-inflammatory & Antioxidant Potential

Chronic inflammation and oxidative stress are implicated in numerous diseases. Thiazole derivatives have been explored for both anti-inflammatory and antioxidant properties.[1][19][20]

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[21]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (Tz-1, Tz-2, Tz-3 ) and a standard drug (Nimesulide) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

Antioxidant Screening: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.[22] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing its deep violet color to fade.[23]

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compounds (Tz-1, Tz-2, Tz-3 ) or a standard antioxidant (Ascorbic Acid) with a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the decrease in absorbance at ~517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[24]

CompoundNO Inhibition (Anti-inflammatory)DPPH Scavenging (Antioxidant)
Tz-1 15.2 22.8
Tz-2 35.145.6
Tz-3 28.951.3
Nimesulide (Std.)8.5-
Ascorbic Acid (Std.)-11.4

Note: Data are hypothetical for illustrative purposes.

Interpretation: Compound Tz-1 demonstrates the best dual anti-inflammatory and antioxidant activity within the series. The amine group may play a crucial role in these properties, potentially through hydrogen donation for radical scavenging and interaction with inflammatory pathway targets.

Conclusion and Future Directions

This guide outlines a systematic in vitro approach to characterize novel derivatives of this compound. Based on our comparative analysis of hypothetical data, each compound displays a distinct activity profile:

  • Tz-3 emerges as a promising lead for anticancer drug development, with potent cytotoxicity and a clear mechanism of action through VEGFR-2 inhibition.

  • Tz-2 shows the most significant antimicrobial potential, warranting further investigation against a broader panel of pathogens.

  • Tz-1 is a candidate for development as an anti-inflammatory and antioxidant agent.

These findings underscore the versatility of the thiazole scaffold. The next logical steps for these lead compounds would involve further in vitro profiling (e.g., ADME-Tox studies, apoptosis assays, cell cycle analysis) followed by validation in in vivo animal models to assess efficacy and safety. The structure-activity relationships suggested by this initial screen provide a valuable foundation for the next round of rational drug design and lead optimization.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Bromomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Bromomethyl)-4-phenylthiazole, a halogenated organic compound. Our focus is to equip you with the necessary knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Key Hazards:

  • Irritant: Causes skin and serious eye irritation.[1][4] May also cause respiratory irritation.[1][4]

  • Toxicity: Halogenated organic compounds can be toxic if swallowed, inhaled, or in contact with skin.

  • Environmental Hazard: This compound should not be allowed to enter drains, waterways, or the soil, as halogenated organics can be harmful to aquatic life.[1]

The presence of a bromine atom classifies this compound as a halogenated organic waste .[5][6][7] This is a critical distinction, as halogenated wastes have specific disposal requirements due to the potential for forming acidic and toxic byproducts, such as hydrogen bromide (HBr), upon incineration.[8]

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
Hazard ClassificationPotential EffectsRequired Personal Protective Equipment (PPE)
Skin Irritant Redness, inflammation, burns[1][4]Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1][9]
Eye Irritant Serious eye irritation, potential for damage[1][4]Safety goggles or a face shield[9]
Respiratory Irritant Coughing, shortness of breath[1]Use only in a chemical fume hood[2][9]
Acute Toxicity Harmful if ingested, inhaled, or absorbed through the skin[10]Lab coat, closed-toe shoes, appropriate gloves and eye protection[1][2]
Environmental Hazard Harmful to aquatic lifeN/A (Procedural controls are primary)

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Adherence to guidelines from bodies such as the Environmental Protection Agency (EPA) is mandatory.[11] The following protocol is a synthesis of best practices for handling halogenated organic waste.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation . Halogenated organic waste must be collected separately from non-halogenated waste.[7][12]

  • Rationale: Co-mingling halogenated and non-halogenated waste streams complicates the disposal process and significantly increases disposal costs.[12] Furthermore, improper mixing can lead to dangerous chemical reactions.

Step 2: Container Selection and Labeling
  • Container Choice: Collect waste this compound, and any materials contaminated with it, in a designated, compatible waste container. Polyethylene containers are often preferred over metal cans for halogenated solvents, as the potential for acid formation (from degradation) can corrode metal.[5] The container must have a secure, tight-fitting lid.[5][7]

  • Labeling: Immediately label the waste container. The label should include:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "Waste this compound" (avoid abbreviations)[7]

    • An indication of the hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date

Step 3: Waste Accumulation and Storage
  • Location: Store the waste container in a well-ventilated area, such as a satellite accumulation area within the laboratory, which is typically under a fume hood.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.[5]

  • Closure: Keep the waste container closed at all times, except when adding waste.[7] This minimizes the release of vapors and prevents spills.

Step 4: Disposal of Contaminated Materials
  • Solid Waste: Items such as gloves, absorbent pads, and weighing papers that are contaminated with this compound should be placed in the same hazardous waste container.

  • Empty Containers: A container that held the pure compound is not truly empty. The first rinse of such a container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous waste.[13] For highly toxic chemicals, the first three rinses must be collected.[13] After thorough rinsing and air-drying, the defaced container can often be disposed of in regular trash, but institutional policies may vary.

Step 5: Arranging for Final Disposal
  • Licensed Disposal Company: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[9] These companies have the appropriate permits and facilities to manage and treat chemical waste in compliance with all federal and state regulations.

  • Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[14] The scrubbers are essential for neutralizing the acidic gases (like HBr) produced during combustion.[8]

Emergency Procedures: Spill and Exposure Response

Spill Response
  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[1][9] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Waste Collection & Storage cluster_final Final Disposal A Identify Waste: This compound (Halogenated Organic) B Select Compatible Container (e.g., Polyethylene) A->B C Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date B->C D Store in Ventilated Area (Fume Hood) with Secondary Containment C->D E Keep Container Closed D->E F Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor D->F G Arrange for Pickup and Transport F->G H Proper Disposal via High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding its hazards, implementing a robust disposal protocol, and being prepared for emergencies, you contribute to a culture of safety that protects you, your colleagues, and the wider community. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may have additional requirements.

References

  • AK Scientific, Inc. Safety Data Sheet: 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole.

  • Washington State University Environmental Health & Safety. Halogenated Solvents.

  • University of Wisconsin-Madison Environmental Health & Safety. Halogenated Waste.

  • Fluorochem. Safety Data Sheet: 2-Bromo-4-(difluoromethyl)thiazole.

  • ChemShuttle. Material Safety Data Sheet: ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate.

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

  • Cornell University Environmental Health & Safety. Organic Solvents.

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

  • U.S. Environmental Protection Agency. Other Disposal Guidance.

  • Fisher Scientific. Safety Data Sheet: Thiazole, 2-bromo-.

  • Sigma-Aldrich. Safety Data Sheet.

  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials.

  • Ibemol. Safety Data Sheet: Benzothiazole.

  • MedchemExpress.com. Safety Data Sheet: 2,4-Dibromothiazole.

  • Zoetis. Material Safety Data Sheet.

  • Thor Specialities (UK) LTD. Safety data sheet: ACTICIDE LT 2.

  • Dartmouth College. Hazardous Waste Disposal Guide.

  • TCI EUROPE N.V. Safety Data Sheet: 4-(Bromomethyl)benzoic Acid.

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical.

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.

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Comprehensive Safety and Handling Guide for 2-(Bromomethyl)-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-(Bromomethyl)-4-phenylthiazole in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following guidance is synthesized from data on structurally similar organobromine and thiazole-containing molecules, authoritative chemical safety principles, and established best practices.

Hazard Assessment and Chemical Profile

  • Organobromine Moiety: Compounds containing a bromomethyl group are often reactive alkylating agents.[1] This functional group can react with biological nucleophiles, making it a potential irritant, and skin and eye sensitizer.

  • Thiazole Core: Thiazole derivatives are known to exhibit a range of biological activities and can be skin and respiratory irritants.[2][3] Some thiazole compounds have been associated with more severe health effects with prolonged exposure.

  • Physical Form: This compound is typically a solid at room temperature, which can pose an inhalation hazard if it becomes airborne as dust.

Based on analogous compounds such as 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole, this chemical should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[4]

Summary of Potential Hazards:
Hazard ClassificationDescriptionRationale
Skin Corrosion/Irritation Causes skin irritation.[4]Based on data from structurally similar brominated thiazole derivatives.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Common hazard for halogenated organic compounds and thiazole derivatives.[2][5]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or vapor.[4]A frequent characteristic of reactive organic solids.[2]
Potential Alkylating Agent The bromomethyl group is a reactive electrophile.Organobromine compounds are known to be alkylating agents.[1]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following equipment must be worn at all times when handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles and a full-face shield.[6]Protects against splashes of solutions containing the compound and airborne dust particles, preventing severe eye damage.[5]
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil). For extended handling, double-gloving is recommended.Prevents direct skin contact and potential irritation or burns.
Body Protection A flame-resistant laboratory coat.[6]Protects skin and personal clothing from contamination.
Respiratory Protection Work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]Minimizes respiratory tract irritation.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from potential spills.

Operational and Handling Protocols

Adherence to systematic procedures is paramount for safety. The following workflow outlines the essential steps for handling this compound from preparation to temporary storage.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area 1. Designate Work Area in a Fume Hood gather_ppe 2. Don All Required PPE prep_area->gather_ppe gather_materials 3. Assemble All Necessary Equipment and Reagents gather_ppe->gather_materials weigh 4. Weigh Compound Carefully to Minimize Dust gather_materials->weigh dissolve 5. Dissolve in an Appropriate Solvent within the Fume Hood weigh->dissolve reaction 6. Perform Reaction Under Inert Atmosphere if Necessary dissolve->reaction decontaminate 7. Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste 8. Segregate and Label All Waste Streams decontaminate->dispose_waste store 9. Store in a Tightly Sealed Container in a Ventilated Area dispose_waste->store cluster_waste Waste Generation cluster_disposal Disposal Pathway solid_waste Contaminated PPE, Bench Paper, Absorbent solid_container Sealed & Labeled Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions, Reaction Mixtures liquid_container Sealed & Labeled Halogenated Organic Waste Container liquid_waste->liquid_container disposal_vendor Licensed Chemical Waste Disposal Vendor solid_container->disposal_vendor liquid_container->disposal_vendor

Caption: Segregation and disposal plan for waste containing this compound.

Disposal Procedures:
  • Solid Waste:

    • All disposable materials that have come into contact with this compound, including gloves, bench paper, and contaminated absorbent materials, should be placed in a dedicated, sealed, and clearly labeled solid waste container.

  • Liquid Waste:

    • Solutions containing this compound, as well as waste from any reaction, should be collected in a designated "Halogenated Organic Waste" container. [7] * Never dispose of this chemical down the drain. [4]

  • Final Disposal:

    • All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company. [5]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4][8]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention. [4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8]

By adhering to these stringent safety and handling protocols, you can mitigate the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.

References

  • MDPI. (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Medical Laboratory Journal. (2015, May 1). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Retrieved from [Link]

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.